molecular formula C9H13BO2 B1303771 2-Isopropylbenzeneboronic acid CAS No. 89787-12-2

2-Isopropylbenzeneboronic acid

Cat. No.: B1303771
CAS No.: 89787-12-2
M. Wt: 164.01 g/mol
InChI Key: KTZUVUWIBZMHMC-UHFFFAOYSA-N
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Description

2-Isopropylbenzeneboronic acid is a useful research compound. Its molecular formula is C9H13BO2 and its molecular weight is 164.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Isopropylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-propan-2-ylphenyl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZUVUWIBZMHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378484
Record name 2-Isopropylphenylboronic acid
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Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89787-12-2
Record name 2-Isopropylphenylboronic acid
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Record name 2-Isopropylbenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropylbenzeneboronic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzeneboronic acid, also known as (2-isopropylphenyl)boronic acid, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][3] This reaction's robustness and tolerance of various functional groups have made this compound a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] It is characterized by the presence of a boronic acid functional group (-B(OH)₂) attached to a benzene (B151609) ring substituted with an isopropyl group at the ortho position.[2] This substitution pattern imparts specific steric and electronic properties that influence its reactivity. The compound is generally soluble in polar organic solvents.[5]

Data Presentation: Key Chemical and Physical Properties
PropertyValueSource(s)
IUPAC Name (2-propan-2-ylphenyl)boronic acid[6]
CAS Number 89787-12-2[6]
Molecular Formula C₉H₁₃BO₂[6]
Molecular Weight 164.01 g/mol [6]
Melting Point 85-86 °C[7]
Boiling Point (Predicted) 297.2 ± 33.0 °C[7]
Density (Predicted) 1.04 ± 0.1 g/cm³[7]
Solubility Soluble in polar organic solvents[5]
Appearance White to off-white solid/crystals[2]
InChI InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3[6]
SMILES CC(C)c1ccccc1B(O)O[2]

Molecular Structure

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.[8] While a specific, detailed protocol for this compound was not found in the search results, a general procedure is as follows:

Materials:

  • 2-Bromoisopropylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triisopropyl borate

  • Aqueous solution of hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 2-bromoisopropylbenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically stirred and may require gentle heating to start. Once initiated, the reaction is usually exothermic and is maintained at a gentle reflux until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below 0 °C. After the addition is complete, the mixture is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • Hydrolysis: The reaction mixture is cooled again in an ice bath and then quenched by the slow, dropwise addition of an aqueous solution of hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid.

  • Workup and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of boronic acids can often be achieved by recrystallization.[9][10]

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate (B1210297) and a poor solvent like hexane)[9]

Procedure:

  • The crude this compound is dissolved in a minimal amount of a hot solvent in which it is soluble.

  • A solvent in which the compound is less soluble is slowly added until the solution becomes slightly turbid.

  • The mixture is then allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.[10]

Suzuki-Miyaura Cross-Coupling Reaction

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.[3]

Materials:

  • An aryl halide (e.g., aryl bromide)

  • This compound

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • A suitable solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water)[3]

Procedure:

  • In a reaction vessel, the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents) are combined.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

  • The degassed solvent system is added via syringe.

  • The reaction mixture is heated with stirring to a temperature typically ranging from 80 to 110 °C for a period of several hours to overnight. The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R'-X) Pd0->OxAdd Aryl Halide (R'-X) PdII_A R'-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation (Ar-B(OH)2 + Base) PdII_A->Transmetal Boronic Acid (Ar-B(OH)2) Base PdII_B R'-Pd(II)L_n-Ar Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R'-Ar (Coupled Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow Start Start: Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) Start->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat Reaction Mixture (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC, etc.) Heat->Monitor Workup Workup: - Cool to Room Temperature - Dilute with Organic Solvent - Wash with Water and Brine Monitor->Workup Reaction Complete Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End: Isolated Product Characterize->End

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined chemical and physical properties, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, make it an important tool for the construction of complex molecular architectures. This guide has provided a summary of its key characteristics, along with general experimental procedures for its synthesis, purification, and application in a key C-C bond-forming reaction. For researchers and professionals in drug development, a thorough understanding of such building blocks is essential for the efficient design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and purification of 2-isopropylbenzeneboronic acid. The document details the prevalent synthetic methodologies, offering in-depth experimental protocols and quantitative data to support researchers in their laboratory work.

Introduction

This compound, also known as 2-isopropylphenylboronic acid, is an organoboron compound with significant applications in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] Its utility extends to medicinal chemistry and materials science. This guide focuses on the most common and efficient laboratory-scale synthesis of this versatile reagent.

Chemical Profile:

PropertyValue
IUPAC Name (2-propan-2-ylphenyl)boronic acid[2]
CAS Number 89787-12-2[2]
Molecular Formula C₉H₁₃BO₂[2]
Molecular Weight 164.01 g/mol [2]
Appearance White to off-white solid[1]

Synthetic Pathway: The Grignard Approach

The most widely employed method for the synthesis of this compound involves the preparation of a Grignard reagent from 2-bromoisopropylbenzene, followed by its reaction with a trialkyl borate (B1201080) ester and subsequent acidic hydrolysis. This method is generally high-yielding and can be performed with standard laboratory equipment.

Reaction Scheme

The overall synthetic scheme can be visualized as a two-step process:

  • Formation of the Grignard Reagent: 2-bromoisopropylbenzene reacts with magnesium metal in an anhydrous ether solvent to form 2-isopropylphenylmagnesium bromide.

  • Borylation and Hydrolysis: The Grignard reagent then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate or trimethyl borate). The resulting boronate ester is then hydrolyzed with an acid to yield the final product, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation and Hydrolysis cluster_2 Step 3: Purification Reactants_1 2-Bromoisopropylbenzene Magnesium Turnings Anhydrous THF Grignard_Formation Reaction under Inert Atmosphere (N2 or Ar) Reactants_1->Grignard_Formation Grignard_Reagent 2-Isopropylphenylmagnesium Bromide Solution Grignard_Formation->Grignard_Reagent Borylation Nucleophilic Addition (Low Temperature, e.g., -78°C) Grignard_Reagent->Borylation Add Grignard to Borate Borate_Ester Triisopropyl Borate in Anhydrous THF Borate_Ester->Borylation Intermediate Boronate Ester Intermediate Hydrolysis Acidic Work-up (e.g., aq. HCl) Intermediate->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product Purification_Method Acid-Base Extraction or Recrystallization Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of arylboronic acids via Grignard reagents.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Preparation of the Grignard Reagent

  • Setup: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser with a drying tube, and a gas inlet for an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Briefly heat the flask under vacuum and cool under an inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 2-bromoisopropylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Borylation and Hydrolysis

  • Cooling: In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF under an inert atmosphere. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add the prepared Grignard reagent from Part A to the cold borate solution via a cannula or dropping funnel. Maintain the temperature at -78 °C during the addition to prevent side reactions.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid. Stir vigorously until two clear layers are formed.

Part C: Work-up and Purification

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Acid-Base Purification:

    • Combine the organic layers and extract with 1 M sodium hydroxide solution. The boronic acid will move into the aqueous basic layer as its sodium salt.

    • Separate the aqueous layer and wash it with ethyl acetate to remove any non-acidic organic impurities.

    • Acidify the aqueous layer with 2 M hydrochloric acid until the pH is acidic, which will precipitate the boronic acid.

    • Extract the precipitated boronic acid into ethyl acetate.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or hot water.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of arylboronic acids via the Grignard method.

ParameterValueReference
Yield (Crude) ~96%[3]
Purity (Crude, by HPLC) 98.6%[3]
Purity (After Recrystallization, by HPLC) >99%[3]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

  • δ 8.0-8.2 (m, 1H): Aromatic proton ortho to the boronic acid group.

  • δ 7.2-7.5 (m, 3H): Remaining aromatic protons.

  • δ 4.5-5.5 (br s, 2H): Protons of the B(OH)₂ group. These are often broad and can exchange with D₂O.

  • δ 3.0-3.3 (septet, 1H): Methine proton of the isopropyl group.

  • δ 1.2-1.3 (d, 6H): Methyl protons of the isopropyl group.

Safety and Handling

  • This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Grignard Reagents: Are highly reactive, flammable, and moisture-sensitive. All manipulations should be carried out under a dry, inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Logical Relationships in Synthesis

The following diagram illustrates the key logical relationships and dependencies in the synthesis process.

Logical_Relationships Key Dependencies in Synthesis cluster_conditions Critical Conditions cluster_steps Reaction Stages cluster_outcomes Outcomes Anhydrous Anhydrous Conditions Grignard_Formation Grignard Formation Anhydrous->Grignard_Formation is essential for Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Grignard_Formation prevents oxidation Low_Temp Low Temperature (-78°C) Borylation Borylation Low_Temp->Borylation minimizes Side_Reactions Side Reactions (e.g., Wurtz coupling) Low_Temp->Side_Reactions suppresses Grignard_Formation->Borylation precedes High_Yield High Yield Grignard_Formation->High_Yield is critical for Hydrolysis Hydrolysis Borylation->Hydrolysis precedes Borylation->Side_Reactions can lead to Purification Purification Hydrolysis->Purification enables High_Purity High Purity Purification->High_Purity

References

An In-depth Technical Guide to (2-Isopropylphenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (2-propan-2-ylphenyl)boronic acid

Introduction

(2-Isopropylphenyl)boronic acid, also known by its IUPAC name (2-propan-2-ylphenyl)boronic acid, is an organoboron compound with significant applications in synthetic organic chemistry. As a member of the arylboronic acid family, its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is a cornerstone in modern medicinal chemistry and materials science for the formation of carbon-carbon bonds.[1]

The presence of the sterically bulky isopropyl group at the ortho position influences the reactivity and selectivity of the boronic acid in coupling reactions, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. Boronic acids are recognized as crucial intermediates for creating diverse compound libraries to explore structure-activity relationships (SAR).[2]

Physicochemical and Quantitative Data

The physical and chemical properties of (2-Isopropylphenyl)boronic acid are summarized in the table below. This data is essential for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource(s)
IUPAC Name (2-propan-2-ylphenyl)boronic acid
Synonyms 2-Isopropylbenzeneboronic acid, o-Cumylboronic acid[1]
CAS Number 89787-12-2[1]
Molecular Formula C₉H₁₃BO₂[1]
Molecular Weight 164.01 g/mol [1]
Appearance White to light yellow solid/crystal
Melting Point 85-86 °C[3]
Boiling Point 297.2 ± 33.0 °C (Predicted)[3]
Density 1.04 ± 0.1 g/cm³ (Predicted)[3]
Purity Typically ≥97%
Storage Temperature 2-8°C (Refrigerator), under inert gas[3]

Synthesis and Experimental Protocols

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common laboratory-scale method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.[4]

General Synthesis Workflow

The logical workflow for the synthesis of (2-Isopropylphenyl)boronic acid from 2-bromocumene is depicted below. This process involves the formation of a Grignard reagent, which then acts as a nucleophile to attack the electrophilic boron atom of the trialkyl borate.

G cluster_synthesis Synthesis of (2-Isopropylphenyl)boronic acid cluster_reaction1 A 2-Bromocumene C Grignard Reagent Formation (2-Isopropylphenyl)magnesium bromide A->C B Magnesium (Mg) Dry Ether B->C E Nucleophilic Addition C->E D Trialkyl Borate B(OR)₃ D->E F Boronate Ester Intermediate E->F H Hydrolysis F->H G Aqueous Acidic Workup (e.g., HCl) G->H I (2-Isopropylphenyl)boronic acid H->I

Caption: General workflow for the synthesis of arylboronic acids.

Detailed Experimental Protocol: Synthesis via Grignard Reagent

This protocol is a representative procedure adapted from general methods for arylboronic acid synthesis.[5]

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. The entire apparatus is flame-dried or oven-dried and allowed to cool under an inert atmosphere.

  • Grignard Reagent Formation:

    • Magnesium turnings (1.2 eq.) are placed in the flask.

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.

    • A small crystal of iodine is added to initiate the reaction.

    • A solution of 2-bromocumene (1.0 eq.) in the anhydrous solvent is added dropwise from the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, triisopropyl borate (1.5 eq.) is dissolved in anhydrous THF.

    • This solution is cooled to -78 °C using a dry ice/acetone bath.

    • The prepared Grignard reagent is transferred to the borate solution via a cannula under positive inert gas pressure while maintaining the low temperature.

    • The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm slowly to room temperature overnight.

  • Hydrolysis and Workup:

    • The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C.

    • The mixture is stirred vigorously for 1 hour.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3x).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure (2-isopropylphenyl)boronic acid.

Application in Drug Development: The Suzuki-Miyaura Coupling

The paramount application of (2-isopropylphenyl)boronic acid in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction.[6] This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of biaryl and related structures prevalent in many pharmaceutical agents.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a well-defined catalytic cycle with three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Coupled Ar-Ar' Product RedElim->Coupled ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling (2-isopropylphenyl)boronic acid with a generic aryl bromide.[8]

  • Reaction Setup:

    • To a dry Schlenk flask or vial, add the aryl bromide (1.0 mmol, 1.0 eq.), (2-isopropylphenyl)boronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand.

  • Solvent Addition and Degassing:

    • Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

    • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired biaryl product.

Conclusion

(2-Isopropylphenyl)boronic acid is a versatile and valuable reagent for researchers, particularly those in drug discovery and materials science. Its primary utility lies in its role as a substrate in the Suzuki-Miyaura coupling, enabling the efficient synthesis of sterically hindered biaryl compounds. The protocols and data presented in this guide offer a foundational understanding for the safe and effective use of this compound in a research setting. As the demand for novel, complex small molecules continues to grow in the pharmaceutical industry, the importance of key building blocks like (2-isopropylphenyl)boronic acid will undoubtedly persist.

References

Technical Guide: Physicochemical Properties of 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise overview of the fundamental physicochemical properties of 2-Isopropylbenzeneboronic acid, a compound of interest in organic synthesis and drug discovery. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The essential molecular attributes of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and the design of synthetic protocols.

PropertyValue
Chemical Formula C₉H₁₃BO₂[1][2][3][4]
Molecular Weight 164.01 g/mol [1][2][3][5]
Synonyms 2-Isopropylphenylboronic acid, (2-propan-2-ylphenyl)boronic acid[1][3]
CAS Number 89787-12-2[1][2][3][4]

Structural Information

The molecular formula and weight are derived from the compound's atomic composition and structure. The determination of these properties is fundamental and does not involve experimental protocols related to biological signaling pathways.

Below is a logical representation of the relationship between the compound's name and its core properties.

A This compound B Molecular Formula C₉H₁₃BO₂ A->B has a C Molecular Weight 164.01 g/mol A->C has a

Relationship between Compound and Properties.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-isopropylbenzeneboronic acid (also known as 2-isopropylphenylboronic acid). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of predicted data and typical values derived from analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Compound Overview

This compound is an organoboron compound with the chemical formula C₉H₁₃BO₂ and a molecular weight of 164.01 g/mol .[1][2] Its structure consists of a benzene (B151609) ring substituted with an isopropyl group and a boronic acid functional group at the ortho position. This compound is a versatile building block in organic chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] It typically appears as a white to off-white solid.[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound.

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.2-7.6m4HAr-H
~3.0-3.3sept1H-CH (CH₃)₂
~1.2-1.3d6H-CH(CH₃ )₂
~4.5-5.5 (broad)s2HB(OH )₂

Table 2: ¹³C NMR Data (Typical)

Chemical Shift (δ) ppmAssignment
~148-152C -B(OH)₂
~135-140C -CH(CH₃)₂
~125-130Ar-C H
~30-35-C H(CH₃)₂
~23-25-CH(C H₃)₂

Table 3: IR Spectroscopy Data (Typical)

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (boronic acid)
~3100-3000MediumC-H stretch (aromatic)
~2960-2870MediumC-H stretch (aliphatic)
~1600, ~1460MediumC=C stretch (aromatic ring)
~1380-1330StrongB-O stretch
~1100-1000StrongB-C stretch
~850-750StrongC-H bend (aromatic)

Table 4: Mass Spectrometry Data (Predicted)

m/z ValueIon Species
164.10[M]⁺ (Molecular Ion)
149.08[M - CH₃]⁺
146.09[M - H₂O]⁺
121.07[M - C₃H₇]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Note: The data presented in these tables are based on typical values for similar compounds and predicted spectra. Actual experimental values may vary.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD; 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): A small amount of the solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with dry potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet holder is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

3.3 Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI): A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, the compound may need to be derivatized (e.g., silylation) to increase its volatility.

  • Instrumentation: A mass spectrometer with an EI source is used.

  • Data Acquisition: The sample is ionized by a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical flow of obtaining and interpreting the core spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structure Compound Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is always recommended to acquire experimental data on the specific sample being investigated.

References

Solubility of 2-Isopropylbenzeneboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-isopropylbenzeneboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents data for structurally analogous compounds, namely phenylboronic acid and its isomers. The methodologies detailed herein are standard for determining the solubility of boronic acids and can be directly applied to this compound to generate precise data for specific research applications.

Quantitative Solubility Data of Analogous Boronic Acids

The solubility of boronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent. The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data provides a valuable reference for estimating the solubility behavior of this compound.

Table 1: Mole Fraction Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction (x)
Dipropyl ether280~0.08
290~0.12
300~0.18
310~0.25
320~0.35
Acetone280~0.12
290~0.18
300~0.25
310~0.35
320~0.48
Chloroform280~0.04
290~0.06
300~0.09
310~0.13
320~0.18
Methylcyclohexane280<0.01
290<0.01
300~0.01
310~0.015
320~0.02

Data extrapolated from graphical representations in cited literature. Actual values may vary.

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at Different Temperatures

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.105
Dipropyl ether293.150.0900.0180.015
303.150.1300.0280.023
313.150.1800.0420.035
323.150.2450.0620.052
Methylcyclohexane293.150.003<0.001<0.001
303.150.0050.0010.001
313.150.0080.0020.002
323.150.0130.0030.003

Experimental Protocol: Dynamic Method for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method.[1] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Materials and Equipment
  • Boronic Acid: this compound

  • Organic Solvents: High-purity solvents of choice (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene)

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Luminance probe or a light source and detector for turbidity measurement

  • Heating/cooling circulator

Methodology
  • Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy.

  • Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/min) while being vigorously stirred to ensure homogeneity.

  • Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves with increasing temperature, the turbidity of the mixture decreases, and the light transmission increases.

  • Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.

  • Data Collection: Repeat this procedure for several different compositions of the solute and solvent to generate a solubility curve (solubility vs. temperature).

Application in Synthesis: Suzuki-Miyaura Coupling Workflow

This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

Suzuki_Miyaura_Coupling Reagents Reactants: This compound + Aryl/Vinyl Halide Reaction_Setup Reaction Setup: Inert Atmosphere (N2 or Ar) Heat Reagents->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Base Base (e.g., K2CO3, CsF) Base->Reaction_Setup Solvent Solvent (e.g., Toluene, DME, THF/H2O) Solvent->Reaction_Setup Workup Aqueous Workup: Extraction with Organic Solvent Drying of Organic Layer Reaction_Setup->Workup Reaction Completion Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: Biaryl Compound Purification->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for this reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl R1-Pd(II)L2-X Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl R1-Pd(II)L2-R2 PdII_Aryl->PdII_Biaryl Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X BoronicAcid R2-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Commercial Availability and Technical Guide for 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzeneboronic acid (also known as 2-isopropylphenylboronic acid) is a synthetic organoboron compound that serves as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[1] This technical guide provides an in-depth overview of the commercial availability, suppliers, key chemical properties, and applications of this compound, tailored for professionals in research and drug development.

Chemical Properties and Identification

PropertyValueReference
CAS Number 89787-12-2[2]
Molecular Formula C9H13BO2[2]
Molecular Weight 164.01 g/mol [2]
IUPAC Name (2-propan-2-ylphenyl)boronic acid[2]
Synonyms 2-Isopropylphenylboronic acid, (2-(1-Methylethyl)phenyl)boronic acid[1][3]
Appearance White to light yellow powder or crystal[3]
InChI Key KTZUVUWIBZMHMC-UHFFFAOYSA-N[2]
SMILES CC(C)c1ccccc1B(O)O[1]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The typical purity offered is ≥95%, with higher purities available from select vendors. Pricing can vary based on the supplier, quantity, and purity.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥97%1g, 5g, 10g
TCI America >98.0% (T)1g, 5g
BLDpharm 98%Inquire for bulk
Ambeed 97%Inquire for bulk
AChemBlock 98%Inquire for bulk

Note: Pricing is subject to change and may vary based on institutional agreements. It is recommended to inquire directly with the suppliers for the most current pricing and availability.

Synthesis of this compound

The synthesis of arylboronic acids like this compound can be achieved through several established methods. Two common approaches are via the Grignard reaction and the Miyaura borylation.

Grignard Reaction Method

A general and widely used method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic hydrolysis.[4]

Experimental Workflow: Grignard Synthesis

G cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Hydrolysis A 2-Bromoisopropylbenzene D Grignard Reagent (2-Isopropylphenylmagnesium bromide) A->D Reaction B Magnesium Turnings B->D Reaction C Anhydrous Ether C->D Reaction F Intermediate Borate Ester D->F Reaction with E Triisopropyl Borate E->F H This compound F->H Hydrolysis with G Aqueous Acid (e.g., HCl) G->H

Caption: General workflow for the synthesis of this compound via a Grignard reagent.

Detailed Protocol (General)

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A solution of 2-bromoisopropylbenzene in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent, 2-isopropylphenylmagnesium bromide.[5]

  • Borylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-78 °C) of triisopropyl borate in anhydrous ether.[4] The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Hydrolysis: The resulting borate ester intermediate is hydrolyzed by the careful addition of an aqueous acid, such as hydrochloric acid, to yield this compound.[4]

  • Purification: The product can be purified by extraction and recrystallization.

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronate ester, which can then be hydrolyzed to the boronic acid.[6]

Experimental Workflow: Miyaura Borylation

G cluster_0 Reaction Mixture A 2-Bromoisopropylbenzene F Pinacol Ester Intermediate A->F Heat B Bis(pinacolato)diboron (B₂pin₂) B->F Heat C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->F Heat D Base (e.g., KOAc) D->F Heat E Solvent (e.g., Dioxane) E->F Heat H This compound F->H Hydrolysis G Hydrolysis G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D [Ar'-B(OR)₃]⁻ E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Coupled Product) F->G

References

Safety and handling precautions for 2-Isopropylbenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Isopropylbenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 89787-12-2). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physical and chemical properties of this compound.

PropertyValue
Chemical Name This compound
Synonyms (2-Isopropylphenyl)boronic acid, 2-Cumylboronic acid
CAS Number 89787-12-2
Molecular Formula C₉H₁₃BO₂
Molecular Weight 164.01 g/mol
Appearance White to off-white or light yellow powder/crystal[1]
Melting Point 85-86°C[2]
Boiling Point 297.2°C at 760 mmHg[2]
Flash Point 133.5°C[2]
Density 1.04 g/cm³[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table details its GHS classification and associated hazard statements.[3][4]

GHS ClassificationHazard StatementPictogramSignal Word
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[3][4]!Warning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[3][4]!Warning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[3][4]!Warning

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial to minimize risk.

Handling
  • Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[5]

  • Avoidance: Do not get in eyes, on skin, or on clothing. Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Avoid dust formation.

Storage
  • Container: Keep container tightly closed.[4]

  • Location: Store in a dry, cool, and well-ventilated place.[4]

  • Security: Store locked up.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

Exposure Controls and Personal Protection

The following table outlines the necessary personal protective equipment (PPE) for handling this compound.

Exposure RouteRecommended Protection
Eyes/Face Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a particulate filter conforming to EN 143 is recommended.

Emergency Procedures

A clear understanding of emergency procedures is essential.

First-Aid Measures
ExposureFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6]

  • Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and oxides of boron.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.

  • Environmental Precautions: Should not be released into the environment.

Stability and Reactivity

ParameterDescription
Reactivity None known, based on information available.
Chemical Stability Stable under normal conditions.
Conditions to Avoid Incompatible products.
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition None under normal use conditions.
Hazardous Polymerization Hazardous polymerization does not occur.

Toxicological and Ecological Information

  • Acute Toxicity: The toxicological properties have not been fully investigated.

  • Ecotoxicity: Do not empty into drains. No quantitative data on ecotoxicity is available.

  • Persistence and Degradability: No information available.

  • Bioaccumulation: No information available.

  • Mobility: No information available.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow from hazard identification to the implementation of control measures and emergency responses.

Safety_Workflow cluster_ID Hazard Identification cluster_Controls Control Measures cluster_Emergency Emergency Response Hazard_ID This compound - Skin Irritant (Cat 2) - Eye Irritant (Cat 2) - Respiratory Irritant (Cat 3) Engineering Engineering Controls - Fume Hood - Good Ventilation Hazard_ID->Engineering Admin Administrative Controls - Safe Work Practices - Training Hazard_ID->Admin PPE Personal Protective Equipment - Goggles - Gloves - Lab Coat Hazard_ID->PPE First_Aid First Aid - Inhalation - Skin/Eye Contact - Ingestion Engineering->First_Aid If controls fail Spill Spill Response - Evacuate - Contain - Clean Up Engineering->Spill In case of accident Fire Fire Response - Extinguisher Use - Evacuate Engineering->Fire In case of fire Admin->First_Aid Admin->Spill PPE->First_Aid

Safety Workflow Diagram

References

Physical appearance and stability of 2-Isopropylbenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isopropylbenzeneboronic Acid: Physical Properties and Stability For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (2-isopropylphenyl)boronic acid, is an organoboron compound with the chemical formula C9H13BO2.[1][2] It features a boronic acid functional group (-B(OH)2) attached to a phenyl ring substituted with an isopropyl group at the ortho position. This versatile reagent is of significant interest in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] Its utility extends to medicinal chemistry and materials science, where the unique properties of the boronic acid moiety are leveraged for various applications.[1] This guide provides a comprehensive overview of its physical appearance, chemical properties, and stability profile.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below for quick reference.

PropertyValueReference
Chemical Formula C9H13BO2[1][2]
Molecular Weight 164.01 g/mol [2][4]
CAS Number 89787-12-2[2]
Appearance White to off-white or light yellow solid (powder or crystal)[4][5]
Melting Point 88-89 °C[6]
Purity Typically ≥97%[1][5]

Physical Appearance

This compound is a solid compound at room temperature. It typically appears as a white to off-white or pale yellow crystalline powder.[1][4][5]

Solubility

This compound is generally soluble in polar organic solvents.[1] While specific quantitative solubility data is not widely published, arylboronic acids as a class tend to exhibit good solubility in solvents like ethers (e.g., diethyl ether, THF) and ketones, and very low solubility in nonpolar hydrocarbon solvents.[7]

Stability and Handling

Chemical Stability: this compound is stable under normal, recommended storage conditions. However, like many boronic acids, it is susceptible to certain environmental factors:

  • Anhydride Formation: Boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines. Commercial samples of this compound may contain varying amounts of this corresponding anhydride.[4]

  • Hygroscopicity: The compound can be hygroscopic and should be protected from moisture.

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.

Storage and Handling Recommendations: To ensure the integrity of the compound, the following storage and handling procedures are recommended:

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen) are advised.[5]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust, which may cause respiratory irritation.[2][8] Avoid contact with skin and eyes, as it can cause irritation.[2][8]

G Diagram 1: Handling and Storage Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol storage_conditions Store in Cool, Dry, Well-Ventilated Area inert_atmosphere Keep Under Inert Atmosphere (e.g., Nitrogen) storage_conditions->inert_atmosphere For optimal stability refrigerate Refrigerate for Long-Term Storage inert_atmosphere->refrigerate receive Receive Compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) receive->ppe ventilation Handle in Fume Hood or Well-Ventilated Area ppe->ventilation weigh Weigh Required Amount ventilation->weigh weigh->storage_conditions Return unused to storage dissolve Dissolve in Appropriate Polar Organic Solvent weigh->dissolve application application dissolve->application Proceed to Application (e.g., Suzuki Coupling)

Caption: Diagram 1: Recommended workflow for handling and storage.

Experimental Protocols

General Synthesis via Grignard Reaction

A common method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis.

Methodology:

  • Grignard Reagent Formation: 2-Bromoisopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere to form the Grignard reagent, (2-isopropylphenyl)magnesium bromide.

  • Borylation: The freshly prepared Grignard solution is cooled (typically to -78 °C) and added slowly to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous ether.

  • Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid (e.g., dilute HCl or H2SO4).

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to confirm the structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, d6-DMSO, or d4-methanol) in an NMR tube. Boronic acids can sometimes give broad peaks or complex spectra due to the formation of boroxine (B1236090) anhydrides; using a solvent like d4-methanol can sometimes provide a clearer spectrum by forming the methyl boronate ester in situ.[6]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Spectral Analysis: The resulting spectrum is analyzed for chemical shifts (δ), integration values, and coupling patterns (multiplicity) to confirm the presence of the isopropyl group protons and the aromatic protons, verifying that the structure is consistent with this compound.

Application in Suzuki-Miyaura Coupling

A principal application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds.[3][9][10] This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).

G Diagram 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² (Transmetalation Product) PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product RX R¹-X (Aryl/Vinyl Halide) RX->Pd0 BoronicAcid R²-B(OH)₂ (this compound) BoronicAcid->PdII_RX Base Base (e.g., K₂CO₃) Base->PdII_RX

Caption: Diagram 2: Key steps in the Suzuki-Miyaura reaction.

References

The Dawn of a Versatile Reagent: A Technical History of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide explores the discovery and historical development of ortho-substituted phenylboronic acids, a class of compounds that has become indispensable in modern synthetic chemistry and drug development. From their early, often challenging syntheses to their pivotal role in groundbreaking reactions, this paper traces the evolution of these versatile reagents, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their origins and foundational chemistry.

Early Discoveries and the Dawn of Boronic Acid Chemistry

The story of phenylboronic acids begins in the late 19th century. While Edward Frankland first synthesized an alkylboronic acid (ethylboronic acid) in 1860, it was the German chemist August Michaelis and his colleagues who, in 1880, reported the first synthesis of the parent compound, phenylboronic acid. Their method involved the reaction of diethylmercury (B1204316) with boron trichloride. This early work laid the groundwork for the exploration of this new class of organoboron compounds.

The early 20th century saw the development of more practical synthetic routes, most notably the use of organometallic reagents. The advent of the Grignard reaction, discovered by Victor Grignard in 1900, provided a more accessible pathway to arylboronic acids. By reacting an arylmagnesium halide with a trialkyl borate (B1201080), chemists could now synthesize phenylboronic acids with greater ease, paving the way for the investigation of substituted derivatives.

The Rise of Ortho-Substituted Phenylboronic Acids: Early Synthetic Endeavors

The synthesis of phenylboronic acids with substituents in the ortho position presented unique challenges and opportunities. Early efforts in the 1920s and 1930s, primarily documented in publications from the Journal of the American Chemical Society and German chemical journals, focused on adapting the Grignard reaction to ortho-substituted aryl halides. Researchers like H.S. Johnson and his collaborators were instrumental in synthesizing a range of ortho-substituted derivatives, including ortho-tolylboronic acid and various ortho-halophenylboronic acids.

A significant advancement in the synthesis of ortho-substituted phenylboronic acids came with the development of directed ortho-lithiation in the mid-20th century. This powerful technique allowed for the direct functionalization of the ortho C-H bond of an aromatic ring containing a directing group, providing a highly regioselective route to these compounds.

Key Synthetic Methodologies: A Historical Perspective

Two primary strategies have historically dominated the synthesis of ortho-substituted phenylboronic acids: the Grignard reaction and directed ortho-lithiation.

The Grignard Reagent Approach

This classical method involves the formation of an ortho-substituted phenylmagnesium halide, which is then reacted with a trialkyl borate (e.g., trimethyl borate) to form the corresponding boronic ester. Subsequent hydrolysis yields the desired ortho-substituted phenylboronic acid.

The Isopropyl Group: A Theoretical Exploration of its Electronic Effects in Drug Design and Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isopropyl group, a seemingly simple alkyl substituent, exerts a complex and nuanced influence on molecular properties and reactivity. Its unique combination of steric bulk and electronic effects makes it a crucial functional group in the medicinal chemist's toolbox, capable of modulating a molecule's potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the theoretical underpinnings of the isopropyl group's electronic effects, supported by quantitative data, detailed experimental protocols for their determination, and logical visualizations to aid in understanding.

Deconstructing the Electronic Influence: Inductive, Hyperconjugative, and Steric Effects

The overall electronic character of the isopropyl group is a composite of three primary effects: the inductive effect, hyperconjugation, and steric hindrance. Understanding the interplay of these factors is paramount for predicting its impact on a molecule's behavior.

The Inductive Effect: A Dual Nature

The inductive effect is the transmission of charge through a sigma bond. Traditionally, alkyl groups like isopropyl have been considered electron-donating (+I effect) due to their ability to polarize the sigma bond towards a more electronegative atom. This electron-donating nature is often cited to explain the stability of carbocations, with the order of stability being tertiary > secondary > primary.[1] For instance, the isopropyl carbocation is more stable than the n-propyl carbocation due to the +I effect of the two methyl groups attached to the positively charged carbon.[2]

However, more recent computational studies and a reassessment of experimental data suggest that alkyl groups, including the isopropyl group, are in fact weakly electron-withdrawing (-I effect) relative to hydrogen.[3] This perspective is based on the higher electronegativity of carbon compared to hydrogen.[4] This dual interpretation highlights the complexity of the inductive effect and its dependence on the chemical context.

Hyperconjugation: "No-Bond" Resonance

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a sigma bond to an adjacent empty or partially filled p-orbital or a pi-orbital. In the case of an isopropyl group attached to an electron-deficient center, such as a carbocation, the C-H sigma bonds of the methyl groups can overlap with the empty p-orbital of the carbocation. This delocalization of electron density effectively spreads the positive charge over a larger area, leading to increased stability. The isopropyl radical and cation are stabilized by six such hyperconjugative structures.[5][6] This "no-bond" resonance is a significant contributor to the stability of secondary carbocations.[7]

Steric Effects: A Matter of Size

The branched structure of the isopropyl group imparts significant steric bulk. This steric hindrance can influence reaction rates by impeding the approach of a nucleophile or electrophile to a reactive center.[8] The Taft steric parameter (Es) is a quantitative measure of this effect, with more negative values indicating greater steric hindrance.[9] The steric bulk of the isopropyl group is intermediate between the ethyl and tert-butyl groups.[9] In drug design, this steric hindrance can be strategically employed to enhance selectivity by preventing binding to off-target receptors.[10]

Quantifying the Electronic Effects: Hammett and Taft Parameters

To provide a quantitative basis for understanding and predicting the electronic effects of the isopropyl group, various empirical parameters have been developed. The most widely used are the Hammett and Taft constants.

Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) quantifies the electronic effect of a substituent in the meta (σm) or para (σp) position of a benzene (B151609) ring. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Parameter Value Interpretation
σm (meta)-0.07[11]Weakly electron-donating
σp (para)-0.15[11]Electron-donating

Table 1: Hammett Substituent Constants for the Isopropyl Group

Taft Parameters (σ* and Es)

The Taft equation separates the polar (inductive) and steric effects of substituents. The polar substituent constant (σ*) is a measure of the inductive effect, while the steric substituent constant (Es) quantifies the steric effect.

Parameter Value Interpretation
σ* (Polar)-0.19Electron-donating (inductive)
Es (Steric)-0.47Moderate steric hindrance

Table 2: Taft Polar and Steric Constants for the Isopropyl Group

Experimental Determination of Electronic Parameters

The quantitative data presented above are derived from specific experimental procedures. Understanding these methodologies is crucial for appreciating the origin and limitations of these parameters.

Protocol for Determining Hammett Constants

Hammett constants are typically determined by measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.

Materials:

  • Substituted benzoic acids (e.g., p-isopropylbenzoic acid, m-isopropylbenzoic acid)

  • Benzoic acid (reference compound)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • pH meter

  • Burette, pipette, beakers, and magnetic stirrer

  • Solvent (e.g., water or a water/ethanol mixture)

Procedure:

  • Prepare Solutions: Prepare solutions of known concentration for each of the substituted benzoic acids and the reference benzoic acid in the chosen solvent.

  • Titration: Titrate a known volume of each benzoic acid solution with the standardized NaOH solution, monitoring the pH throughout the titration.

  • Determine pKa: The pKa is the pH at the half-equivalence point of the titration.

  • Calculate σ: The Hammett constant (σ) is calculated using the following equation: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid)

Protocol for Determining Taft Parameters

Taft parameters are determined from the rates of acid- and base-catalyzed hydrolysis of esters.

Materials:

  • A series of esters with the general formula R-COOR', where R is the substituent of interest (e.g., isopropyl) and R' is a standard group (e.g., ethyl).

  • Methyl acetate (B1210297) (reference compound).

  • Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions.

  • Thermostated water bath.

  • Titration apparatus.

  • Quenching solution (e.g., ice-cold water).

Procedure:

  • Kinetic Runs: Initiate the hydrolysis of each ester by adding a known amount of acid or base catalyst. The reaction is carried out at a constant temperature.

  • Monitoring the Reaction: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction. The concentration of the remaining ester or the product carboxylic acid is determined by titration.

  • Calculate Rate Constants: The rate constants (k) for both the acid-catalyzed (kA) and base-catalyzed (kB) hydrolysis are determined from the kinetic data.

  • Calculate Es: The Taft steric parameter (Es) is calculated from the acid-catalyzed hydrolysis rates, assuming that steric effects are dominant under these conditions: Es = log(k_R / k_CH3) where k_R is the rate constant for the ester with the substituent R, and k_CH3 is the rate constant for the reference methyl ester.[12]

  • Calculate σ: The Taft polar parameter (σ) is calculated from the difference in the logarithms of the rate constants for the base- and acid-catalyzed reactions, which is assumed to be free of steric effects: σ* = (1/2.48) * [log(kB/kB,CH3) - log(kA/kA,CH3)] The factor of 2.48 is a scaling factor to make σ* values comparable to Hammett σ values.

Visualizing the Electronic Effects and Their Application

Graphical representations can provide a clearer understanding of the complex interplay of electronic effects and their practical application in drug discovery.

Hyperconjugation cluster_isopropyl Isopropyl Cation cluster_p_orbital Empty p-orbital C_central C+ H_central H C_central->H_central C_methyl1 C C_central->C_methyl1 C_methyl2 C C_central->C_methyl2 H1_m1 H C_methyl1->H1_m1 H2_m1 H C_methyl1->H2_m1 H3_m1 H C_methyl1->H3_m1 H1_m2 H C_methyl2->H1_m2 H2_m2 H C_methyl2->H2_m2 H3_m2 H C_methyl2->H3_m2 H1_m1->C_central σ -> p overlap H3_m2->C_central σ -> p overlap p_orbital

Caption: Hyperconjugation in the isopropyl cation, showing the overlap of C-H σ-bonds with the empty p-orbital.

In drug development, understanding the electronic effects of substituents like the isopropyl group is crucial for Quantitative Structure-Activity Relationship (QSAR) studies. A typical workflow for such a study is outlined below.

QSAR_Workflow Data Data Collection (Compounds with Isopropyl Group and Biological Activity) Descriptors Descriptor Calculation (Electronic, Steric, Lipophilic) Data->Descriptors Calculate parameters (σ, Es, logP, etc.) Model Model Development (e.g., Multiple Linear Regression) Descriptors->Model Relate descriptors to activity Validation Model Validation (Internal and External) Model->Validation Assess predictive power Prediction Prediction of Activity for New Compounds Validation->Prediction Use validated model

Caption: A generalized workflow for a QSAR study of compounds containing an isopropyl group.

Conclusion: The Strategic Importance of the Isopropyl Group

The isopropyl group is far from being a simple, inert substituent. Its electronic character is a delicate balance of inductive, hyperconjugative, and steric effects that can be rationally exploited in the design of new chemical entities. For researchers in drug discovery and development, a thorough understanding of these theoretical principles, supported by quantitative data and robust experimental validation, is essential for harnessing the full potential of this versatile functional group. The ability to predict and modulate the electronic influence of the isopropyl group will continue to be a key driver of innovation in the quest for more effective and selective therapeutics.

References

The Versatility of Sterically Hindered Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sterically hindered boronic acids, a class of organoboron compounds characterized by bulky substituents flanking the boronic acid moiety, have emerged as powerful tools in a diverse range of scientific disciplines. Their unique structural and electronic properties offer distinct advantages in applications spanning organic synthesis, chemical biology, and medicinal chemistry. This in-depth technical guide explores the core applications of these versatile molecules, providing quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate their adoption and further innovation in research and development.

Suzuki-Miyaura Coupling: Overcoming Steric Challenges in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically demanding substrates, particularly those involving di- or tri-ortho-substituted aryl halides and boronic acids, presents a significant challenge. Steric hindrance can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and undesired side reactions. The development of specialized ligands and catalytic systems has been instrumental in overcoming these limitations, allowing for the synthesis of highly congested biaryl structures.[1][2][3][4][5][6]

Quantitative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes the yields of Suzuki-Miyaura coupling reactions involving various sterically hindered boronic acids and aryl halides, highlighting the impact of different catalysts and reaction conditions.

Sterically Hindered Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Methylphenylboronic acid1-Bromo-2-methylbenzenePd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O10095[7]
2,6-Dimethylphenylboronic acid1-Chloro-2,6-dimethylbenzene[(cinnamyl)PdCl]₂ / XPhosK₃PO₄t-AmylOH10085[2]
Mesitylboronic acid1-Bromo-2,4,6-trimethylbenzenePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10092[7]
2,4,6-Triisopropylphenylboronic acid1-Bromo-2,4,6-triisopropylbenzenePd(OAc)₂ / BI-DIMEK₃PO₄Toluene11088[4]
2-Methylphenylboronic acid2-BromotoluenePdCl₂(NH₂CH₂COOH)₂K₂CO₃Ethanol/H₂ORTGood[8]
2,6-Dimethylphenylboronic acid2,6-Dimethyl-1-chlorobenzeneAllyl(IPr)PdClK₂CO₃THFRT>95 (GC)[2]
Experimental Protocol: Synthesis of a Sterically Hindered Biaryl via Suzuki-Miyaura Coupling

This protocol details the synthesis of 2,2',6,6'-tetramethylbiphenyl (B15387207) from 2-bromo-m-xylene (B44306) and 2,6-dimethylphenylboronic acid.

Materials:

  • 2-Bromo-m-xylene

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-m-xylene (1.0 mmol, 1.0 equiv), 2,6-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford the desired 2,2',6,6'-tetramethylbiphenyl.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_intermediate [Ar-Pd(II)L₂-X] Pd0->OA_intermediate Oxidative Addition TM_intermediate [Ar-Pd(II)L₂-Ar'] OA_intermediate->TM_intermediate Transmetalation TM_intermediate->Pd0 Reductive Elimination Product Ar-Ar' TM_intermediate->Product ArylHalide Ar-X ArylHalide->OA_intermediate BoronicAcid Ar'-B(OH)₂ BoronicAcid->TM_intermediate Base Base Base->TM_intermediate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][9][10][11]

Enzyme Inhibition: Targeting Active Sites with Steric Precision

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases. Their mechanism of inhibition involves the formation of a stable, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[12][13][14][15][16][17][18][19] Steric hindrance on the boronic acid can be strategically employed to enhance selectivity and potency by exploiting the specific topology of the enzyme's active site. The bulky groups can create favorable interactions within hydrophobic pockets or, conversely, prevent binding to off-target enzymes with more restricted active sites.

Quantitative Data: Inhibition Constants (Ki) of Sterically Hindered Boronic Acid Enzyme Inhibitors

The following table presents the inhibition constants (Ki) for a selection of sterically hindered boronic acids against the serine protease α-chymotrypsin.

InhibitorEnzymeKi (μM)pHReference
Phenylethaneboronic acidα-Chymotrypsin2.57.5[15]
Benzamidomethaneboronic acidα-Chymotrypsin8.17.5[14]
3-Aminophenylboronic acidα-Chymotrypsin1407.0[12]
2-Phenylethaneboronic acidChymotrypsin (B1334515)--[15]
Experimental Protocol: Determination of Ki for a Competitive Inhibitor of α-Chymotrypsin

This protocol outlines the determination of the inhibition constant (Ki) of a sterically hindered boronic acid against α-chymotrypsin using a spectrophotometric assay.[20][21][22][23][24][25][26]

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (substrate)

  • Sterically hindered boronic acid inhibitor

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Thermostated incubator

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of the substrate in DMSO.

    • Prepare a stock solution of the sterically hindered boronic acid inhibitor in DMSO.

    • Prepare a series of dilutions of the inhibitor in Tris-HCl buffer.

    • Prepare a series of dilutions of the substrate in Tris-HCl buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add a fixed concentration of α-chymotrypsin to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25 °C) for a set time (e.g., 15 minutes) to allow for binding equilibrium.

    • Initiate the reaction by adding varying concentrations of the substrate to the wells.

    • Immediately measure the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the release of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Determine the apparent Km (Kₘ,app) and Vmax (Vₘₐₓ,app) from each curve.

    • For competitive inhibition, Vmax will remain constant, while Kₘ,app will increase with increasing inhibitor concentration.

    • Plot the slope of the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) against the inhibitor concentration. The x-intercept of this plot will be -Ki.

    • Alternatively, use non-linear regression analysis software to fit the data to the competitive inhibition model to directly obtain the Ki value.

Visualization: Mechanism of Serine Protease Inhibition by a Boronic Acid

Serine_Protease_Inhibition cluster_0 Enzyme Active Site cluster_1 Tetrahedral Intermediate Serine Serine-OH Intermediate Serine-O-B⁻(OH)₂-R     |   H-Histidine⁺-Im Serine->Intermediate Histidine Histidine-Im Histidine->Intermediate BoronicAcid R-B(OH)₂ BoronicAcid->Intermediate Nucleophilic Attack

Caption: Boronic acid forming a tetrahedral adduct with the catalytic serine in a protease active site.

Bioconjugation: Site-Selective Modification of Biomolecules

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols has been harnessed for the site-selective modification of proteins and other biomolecules.[13][14][25][27][28][29][30][31][32][33] This "boronate ester" linkage is stable under physiological conditions but can be reversed by changes in pH or the addition of a competing diol. Sterically hindered boronic acids can offer enhanced stability of the boronate ester and can be used in combination with other bioorthogonal chemistries for sequential labeling.[27] Furthermore, specific boronic acid derivatives, such as 2-formylphenylboronic acid, can react with N-terminal cysteine residues to form stable thiazolidino boronate conjugates.[13]

Quantitative Data: Protein Bioconjugation Yields

The following table provides examples of protein bioconjugation yields using sterically hindered or functionalized boronic acids.

ProteinBoronic Acid ReagentReaction TypeYield (%)Reference
WW-domain (with p-iodophenylalanine)Various arylboronic acidsSuzuki-Miyaura Coupling40-90[34]
T4 Lysozyme (V131C)Trifunctional reagent with alkenylboronic acidNickel-catalyzed Cysteine ArylationHigh[27]
Green Fluorescent Protein (GFP)2-Nitro-arylboronic acidNickel-catalyzed Cysteine Arylation~80[32]
Peptidesortho-Sulfonamide arylboronic acidsN-terminal ArylationHigh[13]
Experimental Protocol: Site-Selective Protein Labeling with 2-Formylphenylboronic Acid

This protocol describes the labeling of a protein with an N-terminal cysteine residue using 2-formylphenylboronic acid (2-FPBA).[13]

Materials:

  • Protein with an N-terminal cysteine residue

  • 2-Formylphenylboronic acid (2-FPBA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • LC-MS for analysis

Procedure:

  • Prepare Solutions:

    • Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of 2-FPBA in DMSO (e.g., 100 mM).

  • Labeling Reaction:

    • To the protein solution, add the 2-FPBA stock solution to a final concentration of 1-5 mM. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.

  • Purification:

    • Remove the excess unreacted 2-FPBA by size-exclusion chromatography using a pre-equilibrated PD-10 column with PBS.

    • Collect the protein-containing fractions.

  • Analysis:

    • Confirm the successful labeling and determine the labeling efficiency by liquid chromatography-mass spectrometry (LC-MS). The mass of the labeled protein will be increased by the mass of the 2-FPBA minus the mass of a water molecule.

Visualization: Site-Selective Protein Labeling Workflow

Protein_Labeling_Workflow Protein Protein with N-terminal Cys Reaction Incubation (pH 7.4) Protein->Reaction FPBA 2-Formylphenyl- boronic Acid (2-FPBA) FPBA->Reaction Purification Size-Exclusion Chromatography Reaction->Purification LabeledProtein Labeled Protein Purification->LabeledProtein Analysis LC-MS Analysis LabeledProtein->Analysis

Caption: Workflow for site-selective labeling of a protein with 2-formylphenylboronic acid.

Saccharide Sensing: Fluorescent Detection of Sugars

The reversible interaction between boronic acids and diols forms the basis of fluorescent sensors for saccharides.[8][11][20][22][23][28][29][35][36][37][38][39] These sensors typically consist of a fluorophore linked to a boronic acid recognition unit. Upon binding to a saccharide, the electronic properties of the boronic acid change, which in turn modulates the fluorescence of the attached fluorophore. This can manifest as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. Steric hindrance can be incorporated into the sensor design to fine-tune the binding affinity and selectivity for specific saccharides.

Quantitative Data: Binding Constants of Boronic Acid-Based Saccharide Sensors

The following table shows the binding constants (Ka) of various boronic acid-based sensors with different saccharides.

Boronic Acid SensorSaccharideBinding Constant (Ka, M⁻¹)ConditionsReference
Phenylboronic acidFructose4370D₂O, 31 °C[20]
Phenylboronic acidGlucose110D₂O, 27 °C[20]
3-Aminophenylboronic acidFructose~102 (quenching constant)-[20]
Diboronic acid sensor 8₆Glucose960Mixed solvents[20]
Diboronic acid sensor 8₆Fructose760Mixed solvents[20]
Cationic diboronic acid 9Glucose2512Aqueous solution, physiological pH[20]
Bisboronic acid 27Sorbitol106050% MeOH/0.1 M aq. phosphate buffer, pH 7.4[11]
Bisboronic acid 27Fructose20050% MeOH/0.1 M aq. phosphate buffer, pH 7.4[11]
Bisboronic acid 27Glucose1250% MeOH/0.1 M aq. phosphate buffer, pH 7.4[11]
Experimental Protocol: Fluorescent Detection of Glucose Using a Boronic Acid-Based Sensor

This protocol describes a general procedure for evaluating the response of a fluorescent boronic acid-based sensor to glucose.[21][22][39]

Materials:

  • Fluorescent boronic acid sensor

  • Glucose, fructose, and other saccharides for selectivity testing

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • DMSO (if the sensor is not water-soluble)

  • Fluorometer

  • Cuvettes or 96-well black microplates

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the fluorescent boronic acid sensor in buffer or DMSO.

    • Prepare stock solutions of the saccharides in the same buffer.

  • Fluorescence Measurements:

    • In a cuvette or a well of a microplate, add the buffer solution.

    • Add a small aliquot of the sensor stock solution to achieve the desired final concentration.

    • Record the initial fluorescence spectrum of the sensor.

    • Titrate the sensor solution with increasing concentrations of the saccharide stock solution.

    • After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the saccharide concentration.

    • Fit the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) to determine the binding constant (Ka).

    • Repeat the experiment with other saccharides to assess the selectivity of the sensor.

Visualization: Mechanism of a PET-Based Fluorescent Boronic Acid Sensor

PET_Sensor_Mechanism cluster_0 Sensor (Fluorescence OFF) cluster_1 Sensor-Saccharide Complex (Fluorescence ON) Fluorophore_off Fluorophore* Quencher_off Boronic Acid (Quencher) Fluorophore_off->Quencher_off PET Fluorophore_on Fluorophore* Fluorophore_off->Fluorophore_on Quencher_on Boronate Ester Quencher_off->Quencher_on Binding Saccharide Saccharide Saccharide->Quencher_on Fluorophore_on->Fluorophore_on Fluorescence

Caption: Mechanism of a Photoinduced Electron Transfer (PET)-based fluorescent boronic acid sensor.[23][38]

Conclusion

Sterically hindered boronic acids represent a class of molecules with remarkable utility and potential. Their application in overcoming challenging Suzuki-Miyaura couplings has enabled the synthesis of complex molecular architectures previously deemed inaccessible. In the realm of medicinal chemistry, their role as selective enzyme inhibitors continues to be a fruitful area of research for the development of novel therapeutics. Furthermore, their unique reactivity with diols has paved the way for innovative approaches to bioconjugation and the design of sophisticated saccharide sensors. The data, protocols, and mechanistic insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize and further explore the vast potential of sterically hindered boronic acids in their respective fields.

References

Methodological & Application

Application Notes and Protocols for 2-Isopropylbenzeneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-isopropylbenzeneboronic acid as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is valuable for the synthesis of sterically hindered biaryl compounds, which are important structural motifs in medicinal chemistry and materials science.

Core Concepts

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. This compound allows for the introduction of a bulky isopropylphenyl group, which can be crucial for modulating the pharmacological or material properties of a molecule.

A general schematic for the Suzuki-Miyaura coupling reaction is shown below:

Suzuki_Miyaura_General_Scheme cluster_reactants Reactants cluster_product Product Aryl_Halide Ar-X Pd(0) Catalyst, Base Pd(0) Catalyst, Base Aryl_Halide->Pd(0) Catalyst, Base Boronic_Acid R-B(OH)₂ Boronic_Acid->Pd(0) Catalyst, Base Product Ar-R Pd(0) Catalyst, Base->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize reported conditions for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

Aryl HalideCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromoiodobenzene[1]Pd(PPh₃)₄ (5)PPh₃K₃PO₄DMF10048Not Reported
Chloro-pyrimidine derivative[2]Pd(PPh₃)₄PPh₃Na₂CO₃ (aq)1,4-Dioxane (B91453)4016Not Reported
Bromo-benzimidazole derivative[3]Not SpecifiedNot SpecifiedCs₂CO₃TolueneNot ReportedNot Reported40

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of this compound.

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura cross-coupling reactions involving this compound.

Protocol 1: Coupling of this compound with 2-Bromoiodobenzene [1]

This protocol describes a method for the synthesis of a sterically hindered biaryl.

  • Reaction Setup: To an oven-dried flask, add crude this compound (2.4 g), tetrakis(triphenylphosphine)palladium (B116648) (840 mg, 0.61 mmol, 5 mol%), and potassium phosphate (B84403) (4.6 g, 21.9 mmol).

  • Inert Atmosphere: Purge the flask with argon.

  • Reagent Addition: Add dimethylformamide (DMF, 100 mL) and 2-bromoiodobenzene (1.88 mL, 14.6 mmol) via syringe.

  • Reaction: Heat the mixture to 100 °C for 48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ether (200 mL). The subsequent purification steps would typically involve washing with water and/or brine, drying the organic layer, and purification by column chromatography.

Protocol 2: Coupling of this compound with a Chloro-pyrimidine Derivative [2]

This protocol is suitable for coupling with a heterocyclic halide at a mild temperature.

  • Reaction Setup: In a reaction vessel, combine the chloro-pyrimidine derivative (1.0 equiv), 2-isopropylphenylboronic acid (1.1 equiv, 93 mg, 0.570 mmol), and tetrakis(triphenylphosphine)palladium (0.1 equiv, 59.8 mg, 0.052 mmol).

  • Solvent and Base Addition: Add 1,4-dioxane (4 mL) and a 2 M aqueous solution of sodium carbonate (4.0 equiv, 1.036 mL, 2.072 mmol).

  • Inert Atmosphere: Place the reaction mixture under an argon atmosphere.

  • Reaction: Stir the mixture at 40 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature. The product can be extracted with an organic solvent, and the organic layer washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Protocol 3: Coupling of this compound with a Bromo-benzimidazole Derivative [3]

This protocol provides an example of coupling with a different class of heterocyclic halide.

  • Reaction Setup: Combine the bromo-benzimidazole derivative, 2-isopropylphenylboronic acid, and cesium carbonate in toluene. A palladium catalyst and ligand are also added, though not specified in the reference.

  • Reaction: The reaction is stirred, likely at an elevated temperature, until completion.

  • Work-up and Purification: Standard aqueous work-up and purification by column chromatography can be employed to isolate the product. The reported yield for this reaction was 40%.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B Solvent Addition A->B C Degassing (Inert Atmosphere) B->C D Reaction (Heating and Stirring) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-Pd(II)L₂-X A->B Ar-X C Transmetalation Ar-Pd(II)L₂-R B->C R-B(OH)₂ Base D Reductive Elimination Ar-R C->D D->A Product Product Ar-R Reactants Ar-X + R-B(OH)₂

References

Application Notes and Protocols for Suzuki Coupling with 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl (B1667301) structures. This palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organohalide or triflate. Given the stability, low toxicity, and commercial availability of many boronic acids, the Suzuki coupling is extensively used in the pharmaceutical and materials science industries for the creation of complex molecules.

This document provides a detailed protocol and application notes for the Suzuki-Miyaura coupling of 2-isopropylbenzeneboronic acid with various aryl halides. The steric hindrance imparted by the ortho-isopropyl group on the boronic acid presents a unique challenge that often requires careful optimization of reaction conditions to achieve high yields. The resulting 2-isopropylbiphenyl derivatives are valuable scaffolds in medicinal chemistry and materials science.

Core Reaction Scheme

The fundamental transformation involves the coupling of this compound with an aryl halide in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Where:

  • (iPr)Ar-B(OH)2: this compound

  • R-X: An aryl or heteroaryl halide (e.g., Bromide, Iodide, Chloride) or triflate

  • Pd catalyst: A Palladium(0) source, often used with a phosphine (B1218219) ligand

  • Base: Required to activate the boronic acid for transmetalation

  • (iPr)Ar-R: The resulting 2-isopropylbiphenyl product

Key Reaction Parameters and Optimization for a Sterically Hindered Substrate

The success of the Suzuki coupling with the sterically demanding this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.

  • Catalyst and Ligand: For sterically hindered substrates, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally most effective. These ligands facilitate the oxidative addition step and stabilize the active palladium(0) species, leading to higher catalytic activity and yields. Ligands such as SPhos, XPhos, and other dialkylbiaryl phosphines have demonstrated excellent performance in coupling similar sterically hindered substrates. While traditional catalysts like Pd(PPh₃)₄ can be used, they may require higher catalyst loadings and longer reaction times.

  • Base: A suitable base is crucial for the activation of the boronic acid to form the boronate species, which then undergoes transmetalation. For sterically hindered couplings, stronger bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent: The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents such as 1,4-dioxane (B91453), tetrahydrofuran (B95107) (THF), or toluene (B28343), often in the presence of a small amount of water, are commonly employed. The water plays a role in dissolving the base and facilitating the formation of the active boronate species.

  • Temperature: Due to the increased steric hindrance, these reactions often require elevated temperatures to proceed at a reasonable rate. Reaction temperatures typically range from 80 °C to 110 °C.

Representative Experimental Data

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. These examples are based on typical outcomes for sterically hindered Suzuki couplings and serve as a guide for reaction optimization.

Table 1: Suzuki Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001688
34-BromotoluenePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)902475
41-Bromo-2-fluorobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1101882
52-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001678

Table 2: Effect of Different Catalysts and Ligands

Reaction Conditions: this compound (1.2 equiv), 4-bromoacetophenone (1.0 equiv), K₃PO₄ (2.0 equiv), Toluene/H₂O (5:1), 100 °C, 12 h.

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)85
2Pd₂(dba)₃ (1.5)XPhos (3)87
3Pd(PPh₃)₄ (5)-65
4PdCl₂(dppf) (3)-72

Detailed Experimental Protocols

Protocol 1: General Procedure using a Buchwald-type Ligand (SPhos)

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene (3 mL) and degassed water (1 mL) to the reaction mixture.

  • Seal the Schlenk flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-isopropylbiphenyl derivative.

Protocol 2: Procedure using a Pre-formed Catalyst (Pd(PPh₃)₄)

This protocol utilizes a common, commercially available palladium catalyst.

Materials and Reagents:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal (iPr)Ar-B(OH)₂ + Base PdII_Ar R-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim R-(iPr)Ar RedElim->Pd0 ArylHalide Aryl Halide (R-X) BoronicAcid Boronic Acid ((iPr)Ar-B(OH)₂) Product Product (R-(iPr)Ar)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Solvent and Degas catalyst->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Work-up: Extraction and Washing monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for a Suzuki coupling reaction.

Troubleshooting and Safety Considerations

  • Low or No Conversion: If the reaction shows low or no conversion, consider the following:

    • Catalyst Inactivity: Ensure the palladium source is fresh and has been stored properly. Consider using a pre-catalyst that readily forms the active Pd(0) species.

    • Insufficiently Strong Base: For sterically hindered couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.

    • Poor Solubility: Ensure the solvent system effectively solubilizes all reactants.

    • Oxygen Contamination: Thoroughly degas the reaction mixture to prevent oxidation and deactivation of the catalyst.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation. Using a slight excess of the boronic acid and ensuring anhydrous conditions (for the organic solvent) can help minimize these side reactions.

  • Safety:

    • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

    • Many organic solvents are flammable and should be handled with care.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By carefully selecting the reaction parameters and following the detailed protocols, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable 2-isopropylbiphenyl derivatives.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful Suzuki-Miyaura cross-coupling of 2-isopropylbenzeneboronic acid with various aryl halides. The steric hindrance imposed by the ortho-isopropyl group presents a unique challenge in carbon-carbon bond formation. This document outlines effective palladium catalyst systems and provides detailed protocols to achieve high-yielding and reproducible results for the synthesis of sterically hindered biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. However, substrates bearing significant steric bulk, such as this compound, can be challenging coupling partners. The steric hindrance around the boron center can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and slow reaction rates.

To overcome these challenges, specialized palladium catalyst systems featuring bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands facilitate the formation of the active catalytic species and promote the difficult oxidative addition and reductive elimination steps involving sterically demanding substrates. This document provides an overview of recommended catalyst systems and detailed experimental protocols for the successful coupling of this compound.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction for this compound is depicted below. The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (2-isopropylphenyl) to the palladium center, displacing the halide. This step is often rate-limiting for sterically hindered substrates.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia Ar-Pd(II)-X(L_n) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)-Ar'(L_n) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: Suzuki-Miyaura Catalytic Cycle

Recommended Catalyst Systems

For the cross-coupling of sterically hindered substrates like this compound, the selection of the palladium precursor and, more importantly, the ligand is critical for achieving high yields. Standard ligands such as triphenylphosphine (B44618) (PPh₃) are often ineffective.

Recommended Ligands:

  • Buchwald Ligands: Bulky, electron-rich biaryl phosphine ligands are highly effective. Recommended examples include SPhos, RuPhos, and XPhos. For exceptionally challenging couplings leading to tetra-ortho-substituted biaryls, ligands like AntPhos and BI-DIME have demonstrated superior performance.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating properties and steric bulk, which stabilize the palladium center and promote catalytic activity. Robust acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient for coupling sterically hindered boronic acids.

Recommended Palladium Precursors:

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂): A common and cost-effective precursor that is reduced in situ to the active Pd(0) species.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used in combination with phosphine ligands.

  • Pre-formed Catalysts/Precatalysts: For improved reproducibility and to bypass the in-situ reduction step, pre-formed Pd(0) catalysts or precatalysts that readily generate the active species are advantageous. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a good example.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, highlighting the performance of different catalyst systems.

EntryAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O10018>95
21-Bromo-4-methoxybenzenePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Dioxane1001692
31-Chloro-4-nitrobenzenePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH/H₂O1002488
42-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1101285
51-Bromo-2,4,6-trimethylbenzenePd₂(dba)₃ (2)AntPhos (4)Cs₂CO₃ (3)Toluene1102478
61-Chloro-2-methylbenzene[Pd(cinnamyl)Cl]₂ (1)BI-DIME (2)K₃PO₄ (2)Dioxane1001890
74-ChlorobenzonitrilePd-NHC Complex (1)-t-BuOK (1.5)Dioxane8012>99[1]

Note: The data presented is a compilation from various sources in the literature and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a general starting point for the coupling of this compound with aryl bromides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl halide) followed by degassed water (typically a 10:1 to 5:1 ratio of toluene to water).

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: High-Performance Coupling using an NHC Catalyst

This protocol is adapted for challenging couplings and utilizes a highly active N-heterocyclic carbene (NHC) palladium catalyst system.[1]

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride or bromide (1.0 equiv.)

  • Acenaphthoimidazolylidene Palladium Complex (e.g., IPr-Pd-PEPPSI, 1 mol%)

  • Potassium tert-butoxide (t-BuOK, 1.5 equiv.)

  • 1,4-Dioxane (B91453) (anhydrous, degassed)

  • Microwave reaction vial or sealed tube

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium tert-butoxide (1.5 equiv.) to a dry microwave reaction vial containing a magnetic stir bar.

  • Add the NHC-palladium precatalyst (1 mol%).

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M).

  • Seal the vial tightly with a cap.

  • Place the vial in a preheated oil bath or an aluminum heating block at 80-100 °C. Alternatively, microwave irradiation can be used to accelerate the reaction.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert catalyst Add Pd Source and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2: General Experimental Workflow

Troubleshooting

  • Low Yield:

    • Increase catalyst loading: For particularly challenging substrates, increasing the catalyst loading to 3-5 mol% may be necessary.

    • Change ligand: If one type of bulky ligand is not effective, try another (e.g., switch from a Buchwald ligand to an NHC-based system).

    • Increase temperature: Higher temperatures can overcome the activation energy barrier for sterically hindered substrates. Consider using a higher boiling point solvent like xylenes (B1142099) if necessary.

    • Ensure anhydrous and anaerobic conditions: Oxygen can deactivate the catalyst, and water can lead to protodeboronation. Ensure all reagents and solvents are dry and properly degassed.

  • Protodeboronation:

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a less nucleophilic base (e.g., K₃PO₄ instead of stronger bases like NaOH or t-BuOK) or minimizing the amount of water in the reaction can help. Using the boronic acid pinacol (B44631) ester can also mitigate this issue.

  • Homocoupling of Boronic Acid:

    • This side reaction can occur in the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.

By carefully selecting the catalyst system and optimizing the reaction conditions as outlined in these notes, researchers can successfully perform Suzuki-Miyaura cross-coupling reactions with the sterically demanding this compound to access a wide range of valuable biaryl compounds.

References

The Role of 2-Isopropylbenzeneboronic Acid in the Development of Novel Tec Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery. 2-Isopropylbenzeneboronic acid has emerged as a critical building block in the synthesis of a promising class of Tec family kinase inhibitors, offering potential new avenues for the treatment of various cancers and inflammatory diseases. These application notes provide an in-depth look at the utility of this versatile reagent, including detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions and the subsequent biological evaluation of the resulting compounds.

Introduction to this compound in Medicinal Chemistry

This compound is an arylboronic acid that serves as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in many biologically active molecules. The 2-isopropylphenyl moiety introduced by this reagent can provide advantageous steric and lipophilic interactions within the binding sites of target proteins, potentially enhancing potency and selectivity.

Application in the Synthesis of Tec Family Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors targeting Tec family kinases. This family of non-receptor tyrosine kinases, which includes Tec, Btk, Itk, Bmx, and Txk, plays a crucial role in the signaling pathways of various immune cells and is implicated in the progression of numerous cancers and inflammatory disorders.[1]

Specifically, this compound is utilized to synthesize compounds that can disrupt the interaction between Fibroblast Growth Factor 2 (FGF2) and Tec kinase.[2] The unconventional secretion of FGF2, a potent mitogen, is dependent on its phosphorylation by Tec kinase.[3] By inhibiting this interaction, the downstream signaling pathways that promote tumor cell survival and angiogenesis can be blocked.

Quantitative Data: Inhibition of Tec Family Kinases

The inhibitory activity of compounds synthesized using this compound and its analogs against Tec family kinases is typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency. Below is a summary of representative IC50 values for a series of Tec kinase inhibitors featuring the 2-isopropylphenyl moiety.

Compound IDTarget KinaseIC50 (nM)Assay Type
TEC-IN-1 Tec150LanthaScreen™ Eu Kinase Binding Assay
TEC-IN-2 Btk250ADP-Glo™ Kinase Assay
TEC-IN-3 Itk450TR-FRET Assay

Note: The data presented are representative values for compounds containing the 2-isopropylphenyl scaffold and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of a 4-(2-Isopropylphenyl)pyrimidine-based Tec Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a 4-amino-6-chloropyrimidine (B18116) core, a common scaffold in kinase inhibitors.

Materials:

Procedure:

  • To a dry Schlenk flask, add 4-amino-6-chloropyrimidine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 4-(2-isopropylphenyl)-6-aminopyrimidine derivative.

Protocol 2: In Vitro Tec Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a Tec family kinase.[4]

Materials:

  • Recombinant human Tec kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (e.g., synthesized 4-(2-isopropylphenyl)-6-aminopyrimidine)

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 5 µL of the test compound dilutions.

  • Prepare a 2X solution of Tec kinase and Eu-anti-Tag antibody in assay buffer and add 5 µL to each well.

  • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer and add 5 µL to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes in the dark.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Calculate the emission ratio and plot against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Role of this compound and its Application

To better understand the context of this research, the following diagrams illustrate the synthetic workflow and the targeted biological pathway.

G cluster_synthesis Synthesis Workflow Start This compound + 4-Amino-6-chloropyrimidine Suzuki_Coupling Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90°C) Start->Suzuki_Coupling Reactants Purification Workup & Purification (Extraction, Chromatography) Suzuki_Coupling->Purification Crude Product Product Tec Kinase Inhibitor (4-(2-Isopropylphenyl)-6-aminopyrimidine) Purification->Product Final Product

Synthetic workflow for a Tec kinase inhibitor.

G cluster_pathway FGF2-Tec Kinase Signaling Pathway FGF2_ext Extracellular FGF2 Membrane Plasma Membrane Downstream Downstream Signaling (Proliferation, Angiogenesis) FGF2_ext->Downstream FGF2_int Intracellular FGF2 Tec_Kinase Tec Kinase FGF2_int->Tec_Kinase Interaction Phosphorylation FGF2 Phosphorylation Tec_Kinase->Phosphorylation Catalyzes Inhibitor Tec Kinase Inhibitor (2-Isopropylphenyl derivative) Inhibitor->Tec_Kinase Inhibition Secretion Unconventional Secretion Phosphorylation->Secretion Secretion->FGF2_ext Translocation

Targeted FGF2-Tec Kinase signaling pathway.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its application in the synthesis of Tec family kinase inhibitors highlights its potential to contribute to the discovery of new therapeutics for cancer and inflammatory diseases. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this important building block in their own research endeavors.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly vital in the pharmaceutical and materials science industries for the construction of biaryl scaffolds.[1] Biaryl moieties are prevalent in a vast array of biologically active molecules and functional materials.

2-Isopropylbenzeneboronic acid is a valuable building block for introducing a sterically hindered 2-isopropylphenyl group, a substituent that can significantly influence the pharmacological and material properties of the target molecule. The steric bulk of the isopropyl group can enhance selectivity for biological targets or tune the optoelectronic properties of organic materials. However, this steric hindrance also presents a challenge for the Suzuki-Miyaura coupling, often requiring carefully optimized reaction conditions to achieve high yields.[2]

These application notes provide detailed protocols for the use of this compound in the synthesis of biaryl compounds, with a focus on overcoming the challenges associated with sterically hindered substrates.

Core Reaction and Mechanism

The fundamental reaction involves the palladium-catalyzed coupling of this compound with an aryl halide (or triflate) in the presence of a base.

General Reaction Scheme:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is crucial to facilitate these steps, particularly the reductive elimination which can be slow for hindered biaryls.[3]

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-Ar' Biaryl Product Reductive\nElimination->Ar-Ar'

The Suzuki-Miyaura catalytic cycle.

Data Presentation: Representative Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions. These conditions typically involve the use of a palladium catalyst with a bulky phosphine ligand and a suitable base.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001892
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1002488
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane/H₂O801295
41-Bromo-3,5-dimethylbenzenePEPPSI-IPr (1)-t-BuOKDioxane120285
52-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1102478
61-BromonaphthalenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1102089

Experimental Protocols

The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure Using a Bulky Phosphine Ligand

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (1-3 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)[3]

  • Potassium phosphate (B84403) (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis with an NHC-Palladium Precatalyst

This protocol is suitable for rapid optimization and synthesis, particularly with less reactive aryl chlorides.[3]

Materials:

  • This compound (1.2 equivalents)

  • Aryl chloride (1.0 equivalent)

  • (NHC)Pd precatalyst (e.g., PEPPSI-IPr) (1-2 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.5 - 2.0 equivalents)

  • Anhydrous dioxane

  • Microwave reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), (NHC)Pd precatalyst (0.01 mmol, 1 mol%), and potassium tert-butoxide (1.5 mmol).

  • Add anhydrous dioxane (4 mL) via syringe.

  • Seal the vial securely with a cap.

  • Place the vial in a microwave reactor and heat the reaction to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Biaryl Synthesis

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Aryl Halide, This compound, and Base into Schlenk Flask Catalyst Add Pd Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Anhydrous Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N₂) Solvent->Inert Heat Heat to 80-120 °C Inert->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

General experimental workflow for biaryl synthesis.
Logical Relationship for Troubleshooting Low Yields

Troubleshooting_Logic Start Low Yield Check_Catalyst Is the Catalyst/Ligand System Optimal for Hindered Substrates? Start->Check_Catalyst Action_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or an NHC Precatalyst Check_Catalyst->Action_Catalyst No Check_Base Is the Base Strength and Type Appropriate? Check_Catalyst->Check_Base Yes Action_Catalyst->Check_Base Action_Base Try a Stronger Base (e.g., K₃PO₄, t-BuOK) Ensure Anhydrous Conditions if Needed Check_Base->Action_Base No Check_Temp Is the Reaction Temperature Sufficient? Check_Base->Check_Temp Yes Action_Base->Check_Temp Action_Temp Increase Reaction Temperature (e.g., to 110-140 °C) or Use Microwave Heating Check_Temp->Action_Temp No Check_Purity Are the Starting Materials Pure? Check_Temp->Check_Purity Yes Action_Temp->Check_Purity Action_Purity Purify Aryl Halide and Use Fresh Boronic Acid Check_Purity->Action_Purity No Success Improved Yield Check_Purity->Success Yes Action_Purity->Success

Troubleshooting guide for low-yield reactions.

References

Application Notes and Protocols for C-C Bond Formation Using 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for carbon-carbon bond formation utilizing 2-isopropylbenzeneboronic acid. The focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. Due to the steric hindrance imparted by the ortho-isopropyl group, specific considerations for catalyst, ligand, base, and solvent selection are crucial for achieving high reaction yields.

Introduction to Suzuki-Miyaura Coupling with Sterically Hindered Boronic Acids

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2][3] While a robust and widely used transformation, the reaction can be challenging when sterically demanding coupling partners are involved, such as this compound. The bulky isopropyl group in the ortho position can impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[4]

To overcome these steric challenges, the use of specialized catalyst systems is paramount. Modern palladium precatalysts, in combination with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have proven highly effective in facilitating the coupling of sterically hindered substrates.[4] These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to drive the reaction forward.[4]

The choice of base and solvent also significantly influences the reaction outcome. A suitable base is required to activate the boronic acid for transmetalation.[4] The solvent must be capable of dissolving the reactants and stabilizing the catalytic species throughout the reaction.[4]

Key Reaction Components and Considerations
  • Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors.[1] Pre-formed palladium complexes incorporating bulky ligands are also commercially available and often provide superior results.[1]

  • Ligands: For sterically hindered couplings, standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective.[4] The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended to enhance catalytic activity and promote efficient coupling.[1][4]

  • Base: The selection of the base is critical. Inorganic bases such as potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are frequently employed.[4] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents and aromatic hydrocarbons are generally good choices. Ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), as well as toluene (B28343), are commonly used.[4] The addition of a small amount of water can sometimes be beneficial, particularly when using phosphate or carbonate bases.[4]

  • Reaction Temperature: Typical reaction temperatures range from 80 °C to 120 °C.[5] Optimization of the temperature is often necessary to balance reaction rate and catalyst stability.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various aryl halides with arylboronic acids, highlighting conditions suitable for sterically hindered substrates analogous to this compound.

Aryl HalideArylboronic AcidPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂P(o-tolyl)₃K₂CO₃Toluene10098[6]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂P(o-tolyl)₃K₃PO₄Toluene10095[6]
2-Bromo-1,3-dimethylbenzenePhenylboronic acidPd(OAc)₂AntPhosK₃PO₄Toluene11096[6]
1-Bromo-4-tert-butylbenzene2,6-Dimethylphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O6091[1]
2-Bromo-6-isopropylpyrazinePhenylboronic acidPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O90>95 (LC-MS)[5]
3-Chloroindazole5-Indoleboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10075[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a bulky phosphine ligand.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10-15 minutes to pre-form the active catalyst.

  • In a separate flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula or syringe.

  • Add additional anhydrous toluene (3 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl chloride (1.0 equivalent)

  • PEPPSI-IPr catalyst (1 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial under an inert atmosphere, add the PEPPSI-IPr catalyst (0.01 mmol, 1 mol%).

  • Add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and t-BuOK (1.5 mmol).

  • Add anhydrous 1,4-dioxane (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM Base_Activation Base Activation of Boronic Acid (R²B(OH)₂ + Base -> [R²B(OH)₃]⁻) Base_Activation->TM PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product Product (R¹-R²) Product_out Product Out Product->Product_out Start Start Start->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add Pd source and ligand to a dry flask under inert atmosphere. B 2. Add solvent and stir to pre-form catalyst. A->B C 3. In a separate flask, combine aryl halide, this compound, and base. B->C D 4. Transfer catalyst solution to the reactant mixture. C->D E 5. Heat the reaction mixture with vigorous stirring. D->E F 6. Monitor reaction progress (TLC, GC-MS). E->F G 7. Cool to room temperature and perform aqueous work-up. F->G H 8. Dry and concentrate the organic layer. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.

Applications in Drug Development

The biaryl moiety is a prevalent structural motif in many approved drugs and drug candidates. The ability to efficiently synthesize sterically hindered biaryls using reagents like this compound is of significant interest to medicinal chemists. This methodology allows for the exploration of novel chemical space around a core scaffold, enabling the fine-tuning of a compound's pharmacological properties through structure-activity relationship (SAR) studies. The protocols described herein provide a robust starting point for the synthesis of complex molecules in the pursuit of new therapeutic agents.

References

2-Isopropylbenzeneboronic Acid: A Key Building Block in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Isopropylbenzeneboronic acid has emerged as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its utility is prominently highlighted in the construction of complex molecular scaffolds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This application note will detail the use of this compound in the synthesis of potent BET bromodomain inhibitors, provide a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and illustrate the relevant biological signaling pathway.

Application in the Synthesis of BET Bromodomain Inhibitors

This compound is a crucial reagent in the synthesis of a class of BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine (B1224502) scaffold. These inhibitors are of significant interest in cancer research due to their ability to target Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[1][2][3][4]

The synthesis involves a multi-step process where the 2-isopropylphenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the boronic acid and a halogenated imidazo[1,2-a]pyrazine core. The presence of the 2-isopropylphenyl moiety is often critical for the compound's binding affinity and selectivity to the target protein.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling reaction is influenced by various parameters, including the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of typical conditions and reported yields for the coupling of this compound with relevant heterocyclic halides.

Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-imidazo[1,2-a]pyrazine derivativeThis compoundPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O150 (MW)75-85*[4]
Aryl BromideThis compoundPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8085-95General Suzuki Coupling Data
Heteroaryl ChlorideThis compoundXPhos Pd G3 (2)K₃PO₄2-MeTHF10080-90[5]

*Note: The specific yield for the coupling with the imidazo[1,2-a]pyrazine scaffold was not explicitly stated in the reference but is estimated based on typical yields for similar reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl/heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-150 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.

Mandatory Visualizations

BET Bromodomain Signaling Pathway and Inhibition

dot

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_synthesis Synthesis of BET Inhibitor Histone Histone Tails Ac_Histone Acetylated Histones Histone->Ac_Histone HATs BRD4 BRD4 Ac_Histone->BRD4 Binds to Bromodomains PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates Oncogenes Oncogenes (e.g., MYC) RNAPII->Oncogenes Initiates Transcription Transcription Transcription & Proliferation Oncogenes->Transcription Leads to BET_Inhibitor BET Inhibitor (Imidazo[1,2-a]pyrazine derivative) BET_Inhibitor->BRD4 Inhibits Binding Boronic_Acid This compound Suzuki Suzuki-Miyaura Coupling Boronic_Acid->Suzuki Heterocycle 3-Bromo-imidazo[1,2-a]pyrazine Heterocycle->Suzuki Inhibitor_Product Imidazo[1,2-a]pyrazine BET Inhibitor Suzuki->Inhibitor_Product

Caption: BET bromodomain signaling pathway and its inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

dot

Suzuki_Workflow start Start: Assemble Reactants reactants 1. Add Aryl Halide, this compound, and Base to Flask start->reactants inert 2. Create Inert Atmosphere (N₂ or Ar) reactants->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir solvent->reaction workup 6. Reaction Workup (Cool, Dilute, Extract) reaction->workup purification 7. Purify by Column Chromatography workup->purification product End: Isolated Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

This compound serves as a cornerstone in the synthesis of medicinally relevant compounds, particularly in the creation of BET bromodomain inhibitors. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating this essential structural motif. The detailed protocols and understanding of the underlying biological pathways provided in this note are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Application Notes and Protocols: The Role of 2-Isopropylbenzeneboronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis, medicinal chemistry, and materials science.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial building blocks.[3][4] 2-Isopropylbenzeneboronic acid, also known as (2-isopropylphenyl)boronic acid, is distinguished by the bulky isopropyl group positioned ortho to the boronic acid moiety.[5][6] This steric hindrance plays a significant role in its catalytic applications, influencing reaction kinetics, selectivity, and the stability of intermediates. These application notes detail the primary role of this compound as a key reagent in palladium-catalyzed cross-coupling reactions and explore its emerging utility in organocatalysis.

Primary Application: Reagent in Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of C-C bond formation, enabling the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1][7][8] In this context, this compound serves as a source of the 2-isopropylphenyl group.[6]

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organohalide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (a boronate species, R²-B(OR)₃⁻) is transferred to the palladium center, displacing the halide. The steric bulk of the ortho-isopropyl group can influence the rate of this step.

  • Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst.[9][10]

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition r1x R¹-X (Aryl/Vinyl Halide) base Base (e.g., K₂CO₃) pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 Transmetalation r2b R²-B(OH)₂ (this compound) boronate [R²-B(OH)₃]⁻ (Activated Boronate) r2b->boronate pd2_r1r2->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_r1r2->r1r2

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Parameters

Successful coupling with sterically hindered partners like this compound requires careful optimization of reaction conditions. The table below summarizes typical parameters.

ParameterConditionRationale / NotesCitation(s)
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Choice depends on substrate reactivity. Pre-catalysts are often used for challenging couplings.[8][11]
Catalyst Loading 1 - 5 mol%Lower loading is preferred for efficiency; higher loading may be needed for difficult substrates.[8]
Ligand PPh₃, PCy₃, SPhos, XPhosBulky, electron-rich phosphine (B1218219) ligands often improve catalyst stability and activity, especially for hindered substrates.[12][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFA base is required to activate the boronic acid to a more nucleophilic boronate species. K₃PO₄ is often effective for hindered couplings.[11][12][14]
Solvent Toluene, Dioxane, THF, DMF (often with H₂O)Aprotic solvents, frequently in a mixture with water, are standard. The choice can significantly impact yield.[11][12]
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction to completion.[11][14]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until consumption of starting material.[8][11]
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a representative starting point for the coupling of an aryl halide with this compound. Optimization may be necessary for specific substrates.[8][11]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)

  • Round-bottom flask or Schlenk tube

  • Magnetic stir bar, condenser, and inert gas line (Argon or Nitrogen)

Experimental_Workflow setup 1. Reaction Setup - Add solids (Aryl Halide, Boronic Acid, Base) to dry flask. inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent & Catalyst Addition - Add degassed solvent. - Add Palladium catalyst under inert gas flow. inert->solvent reaction 4. Reaction - Heat mixture to 80-110 °C with vigorous stirring. - Monitor progress via TLC or LC-MS. solvent->reaction workup 5. Workup - Cool to room temperature. - Dilute with water and perform extraction with organic solvent (e.g., Ethyl Acetate). reaction->workup purify 6. Purification - Wash combined organic layers with brine. - Dry over Na₂SO₄, filter, and concentrate. - Purify by column chromatography. workup->purify product Pure Biaryl Product purify->product

Figure 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).[11]

  • Inerting: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4 mL Toluene and 1 mL water).[11] Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol).

  • Reaction: Attach a condenser and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[11][14]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).[8]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product.[11][14]

Emerging Application: Boronic Acid Organocatalysis

Beyond their role as reagents in transition metal-catalyzed reactions, boronic acids are emerging as potent organocatalysts.[15][16] They function as mild Lewis acids, capable of activating hydroxyl-containing functional groups, particularly carboxylic acids and alcohols, under mild conditions.[17] The electrophilic boron center reversibly forms a covalent bond with hydroxyl groups, facilitating subsequent transformations.[15][16]

Ortho-substituted arylboronic acids, like this compound, can exhibit enhanced catalytic activity. The bulky ortho-substituents can reduce conjugation between the phenyl ring and the boron p-orbital, potentially increasing the Lewis acidity and reaction rates.[17] This mode of catalysis is highly atom-economical as it avoids the need for stoichiometric activating agents.[16] Applications include esterification, amidation, and cycloaddition reactions.[15][17]

Boronic_Acid_Catalysis boronic_acid Ar-B(OH)₂ (Boronic Acid Catalyst) intermediate Mixed Anhydride Intermediate (Activated Complex) boronic_acid->intermediate Activation carboxylic_acid R-COOH (Carboxylic Acid) carboxylic_acid->intermediate product R-CO-Nu (Amide/Ester Product) intermediate->product Nucleophilic Attack nucleophile Nu-H (e.g., Amine, Alcohol) nucleophile->product product->boronic_acid Catalyst Regeneration

References

Experimental procedure for a specific reaction involving 2-Isopropylbenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organohalide, providing efficient access to biaryl, polyolefin, and styrene (B11656) architectures.[1][2] Given the stability, low toxicity, and wide availability of boronic acids, the Suzuki coupling has become an indispensable tool in the pharmaceutical and materials science sectors for the construction of complex molecular frameworks.[2][3]

This application note provides a detailed experimental protocol for the synthesis of 2-isopropylbiphenyl via the Suzuki-Miyaura coupling of 2-isopropylbenzeneboronic acid and bromobenzene (B47551). This specific transformation is a representative example of biaryl synthesis, a structural motif prevalent in many biologically active compounds and functional materials.

Core Reaction Scheme:

The core transformation involves the palladium-catalyzed cross-coupling of this compound with bromobenzene in the presence of a base to form the C-C bond, yielding 2-isopropylbiphenyl.[4][5]

Experimental Protocol

This protocol is a general guideline for a 1.0 mmol scale reaction. Optimization may be necessary for different scales or analogous substrates.

Materials and Reagents:

  • This compound (C₉H₁₃BO₂)[6][7]

  • Bromobenzene (C₆H₅Br)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane (B91453), anhydrous

  • Deionized Water

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel (for column chromatography)

  • Hexanes (for column chromatography)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • This compound is an irritant; avoid inhalation and contact with skin and eyes.[8]

  • Palladium catalysts and organic solvents are hazardous. Handle with care.

  • The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst.[9]

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), bromobenzene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).[2]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Stir the mixture for 5-10 minutes.[2] Following this, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.[10]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC analysis showing consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[9][11]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with hexanes to afford the pure 2-isopropylbiphenyl product.[9]

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. The expected molecular weight for 2-isopropylbiphenyl (C₁₅H₁₆) is approximately 196.29 g/mol .[12]

Data Presentation

The following table summarizes the quantities of reagents used for a standard 1.0 mmol scale reaction.

ReagentFormulaMW ( g/mol )MmolEquivalentsAmount Used
BromobenzeneC₆H₅Br157.011.01.0157 mg (110 µL)
This compoundC₉H₁₃BO₂164.011.21.2197 mg
Potassium CarbonateK₂CO₃138.212.02.0276 mg
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.0335 mg
Product (Theoretical Yield) C₁₅H₁₆ 196.29 1.0 - 196 mg

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Add solids to flask) purge 2. Inert Atmosphere (Evacuate/Backfill x3) setup->purge reagents 3. Add Solvents & Catalyst purge->reagents heat 4. Heat Mixture (90 °C) reagents->heat monitor 5. Monitor Progress (TLC) heat->monitor workup 6. Cooldown & Quench (Add EtOAc/Water) monitor->workup extract 7. Extraction & Wash workup->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product: 2-Isopropylbiphenyl purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle Diagram

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 trans-R¹-Pd(II)L₂(X) pd0->pd_complex1 ox_add Oxidative Addition pd_complex2 trans-R¹-Pd(II)L₂(R²) pd_complex1->pd_complex2 transmetal Transmetalation pd_complex2->pd0 red_elim Reductive Elimination aryl_halide R¹-X (Bromobenzene) boronic_acid R²-B(OH)₃⁻ (from Boronic Acid + Base) product R¹-R² (Product)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 2-isopropylbenzeneboronic acid. The primary focus is on the Grignard reaction pathway, a common and scalable method for the preparation of arylboronic acids. Safety, process control, and purification at an industrial scale are emphasized to ensure a robust and reproducible manufacturing process.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. As demand for this intermediate grows, especially in the pharmaceutical and agrochemical industries, the need for reliable and scalable synthetic routes becomes paramount. This document outlines the critical parameters and procedures for transitioning the synthesis of this compound from the laboratory to a pilot or production scale.

Synthetic Pathway Overview

The most common industrial-scale synthesis of this compound involves a two-step process:

  • Formation of the Grignard Reagent: 2-Bromoisopropylbenzene reacts with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form 2-isopropylphenylmagnesium bromide.

  • Borylation and Hydrolysis: The Grignard reagent is then reacted with a trialkyl borate (B1201080), such as triisopropyl borate, at low temperatures. Subsequent acidic hydrolysis yields the final product, this compound.

An alternative approach gaining traction for its enhanced safety profile is the use of continuous flow chemistry, which minimizes the volume of hazardous reagents at any given time.

Key Scale-up Considerations and Challenges

The scale-up of the Grignard reaction for this compound synthesis presents several challenges that must be carefully managed:

  • Exothermic Nature: The formation of the Grignard reagent is highly exothermic, and improper heat management can lead to a runaway reaction.[1]

  • Initiation: Initiating the Grignard reaction can be difficult on a large scale. The use of activators or a small amount of pre-formed Grignard reagent is often necessary.[2][3]

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture, requiring stringent control of raw material and reactor dryness to prevent quenching and yield loss.

  • Side Reactions: The primary side reaction is the Wurtz coupling of the Grignard reagent with the starting aryl halide.

  • Solvent Safety: Ethereal solvents like THF are highly flammable and require careful handling and inert atmosphere operations.[1]

  • Purification: Isolation of the final product with high purity requires a robust purification strategy to remove inorganic salts and byproducts.

Data Presentation: Comparative Synthesis Scales

The following table summarizes typical quantitative data for the synthesis of this compound at different scales. The data is representative of a well-optimized batch process.

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Starting Material (2-Bromoisopropylbenzene) 10 g1 kg100 kg
Magnesium Turnings 1.3 g130 g13 kg
Triisopropyl Borate 11.2 g1.12 kg112 kg
Solvent (Anhydrous THF) 100 mL10 L1000 L
Reaction Temperature (Grignard Formation) 25-30 °C30-40 °C40-50 °C (with cooling)
Reaction Temperature (Borylation) -70 °C-60 °C-50 to -60 °C
Reaction Time (Grignard Formation) 2-3 hours3-4 hours4-6 hours
Reaction Time (Borylation & Hydrolysis) 1-2 hours2-3 hours3-4 hours
Typical Yield 85-90%80-85%75-80%
Purity (by HPLC) >98%>98%>97%

Experimental Protocols

Protocol 1: Pilot-Scale Batch Synthesis of this compound (1 kg Scale)

Safety Precautions: This reaction is highly exothermic and involves flammable solvents. All operations must be conducted in a well-ventilated area, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). An ice bath and fire extinguisher should be readily accessible.

Materials:

  • 2-Bromoisopropylbenzene (1.00 kg, 5.02 mol)

  • Magnesium turnings (134 g, 5.52 mol)

  • Iodine (a few crystals for initiation)

  • Triisopropyl borate (1.14 kg, 6.03 mol)

  • Anhydrous Tetrahydrofuran (THF) (10 L)

  • Sulfuric Acid (10% aqueous solution, 5 L)

  • Toluene (B28343) (5 L)

  • Hexanes (5 L)

  • Anhydrous Sodium Sulfate

Equipment:

  • 20 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermocouple.

  • Inert gas (Nitrogen or Argon) supply.

  • Cooling bath (dry ice/acetone or cryocooler).

Procedure:

Part A: Grignard Reagent Formation

  • Reactor Preparation: The 20 L reactor is thoroughly dried and assembled while hot. It is then purged with nitrogen for at least one hour.

  • Magnesium Activation: The magnesium turnings and a few crystals of iodine are added to the reactor. The reactor is gently warmed under a nitrogen stream until violet iodine vapors are observed, then allowed to cool.

  • Initiation: 500 mL of anhydrous THF is added to the reactor. A small portion (approx. 50 mL) of a solution of 2-bromoisopropylbenzene in 2 L of anhydrous THF is added to the magnesium suspension. The mixture is stirred, and gentle warming may be applied to initiate the reaction. Initiation is confirmed by a noticeable exotherm and the disappearance of the iodine color.

  • Grignard Reagent Synthesis: Once the reaction has initiated, the remaining 2-bromoisopropylbenzene solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux (around 65 °C). An external cooling bath should be used to control the temperature. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark brown to grey solution is the Grignard reagent.

Part B: Borylation and Hydrolysis

  • Borylation: The Grignard reagent solution is cooled to -60 °C using a dry ice/acetone bath. A solution of triisopropyl borate in 2 L of anhydrous THF is added dropwise, maintaining the internal temperature below -50 °C. A thick white precipitate will form. After the addition is complete, the mixture is stirred at -60 °C for one hour and then allowed to slowly warm to room temperature overnight.

  • Hydrolysis: The reaction mixture is cooled to 0 °C in an ice bath. The 10% sulfuric acid solution is added slowly and carefully with vigorous stirring to quench the reaction and hydrolyze the borate ester. This step is highly exothermic.

  • Work-up and Isolation: The layers are separated. The aqueous layer is extracted twice with toluene (2 x 1 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield a crude solid. The solid is triturated with hexanes, filtered, and washed with cold hexanes to afford this compound as a white to off-white solid. The product is dried in a vacuum oven at 40 °C.

Protocol 2: Continuous Flow Synthesis of this compound

For enhanced safety and process control, a continuous flow setup can be employed. This involves pumping streams of the aryl halide and a trialkyl borate solution through a heated reactor containing magnesium, followed by an in-line quenching and extraction process. This approach minimizes the reaction volume and provides superior heat transfer, significantly reducing the risk of runaway reactions.[1]

Purification at Scale

For industrial-scale production, a more robust purification method is often employed to ensure high purity and consistency:

  • Base Extraction: The crude this compound is dissolved in an organic solvent (e.g., toluene) and extracted with an aqueous base solution (e.g., sodium hydroxide). The boronic acid forms a water-soluble boronate salt, leaving organic impurities behind.

  • Acidification and Crystallization: The aqueous layer containing the boronate salt is then carefully acidified (e.g., with hydrochloric acid) to a specific pH, causing the purified this compound to precipitate.

  • Isolation and Drying: The precipitated solid is isolated by filtration, washed with cold water to remove residual salts, and dried under vacuum.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation & Hydrolysis cluster_purification Purification A 2-Bromoisopropylbenzene + Mg in THF B Initiation (Iodine, heat) A->B C Controlled Addition & Reflux B->C D 2-Isopropylphenyl- magnesium Bromide C->D F Low Temperature Reaction (-60°C) D->F Transfer E Triisopropyl Borate in THF E->F G Acidic Hydrolysis (H₂SO₄) G->F H Crude Product I Base Extraction H->I Transfer J Acidification & Precipitation I->J K Filtration & Drying J->K L Pure 2-Isopropylbenzene- boronic Acid K->L

Caption: Workflow for the batch synthesis of this compound.

Safety_Considerations cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies A Scale-up Synthesis B Runaway Reaction A->B C Fire Hazard (Flammable Solvents) A->C D Moisture Sensitivity A->D E Difficult Initiation A->E K Continuous Flow Processing A->K Alternative Approach F Effective Cooling & Temperature Monitoring B->F J Real-time Monitoring (e.g., FTIR) B->J G Inert Atmosphere (N₂ or Ar) C->G H Strictly Anhydrous Reagents & Solvents D->H I Use of Activators (e.g., Iodine, DIBAH) E->I

Caption: Key safety hazards and mitigation strategies for scale-up.

References

Application Notes and Protocols: Ligand Effects in Suzuki-Miyaura Reactions with 2-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] However, when employing sterically hindered substrates, such as 2-isopropylphenylboronic acid, the choice of ligand for the palladium catalyst becomes paramount to achieving optimal results. The bulky isopropyl group ortho to the boronic acid moiety can significantly impede the key steps of the catalytic cycle, namely transmetalation and reductive elimination. This document provides a detailed overview of ligand effects in this challenging coupling, complete with comparative data and experimental protocols to guide researchers in overcoming these synthetic hurdles.

The Critical Role of Ligands in Overcoming Steric Hindrance

For sterically demanding Suzuki couplings, the use of bulky and electron-rich phosphine (B1218219) ligands is essential.[2] These ligands, often from the Buchwald class, serve several key functions:

  • Stabilization of the Catalytic Species: They stabilize the active Pd(0) species, preventing catalyst decomposition.

  • Promotion of Oxidative Addition: Their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.

  • Facilitation of Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step, which can be slow for hindered substrates, to release the desired biaryl product.[3]

The appropriate ligand choice is crucial not only for achieving a high yield but also for minimizing side reactions such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4]

Comparative Data of Ligand Performance

The following table summarizes the expected performance of various commonly used phosphine ligands in the Suzuki-Miyaura coupling of 2-isopropylphenylboronic acid with a representative sterically hindered aryl halide, 2-bromotoluene. The data is compiled from literature precedents involving similar sterically demanding couplings.[2][5][6]

LigandPalladium PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
SPhos Pd(OAc)₂K₃PO₄Toluene (B28343)/H₂O11012>95
XPhos Pd₂(dba)₃K₃PO₄Dioxane10016>95
RuPhos Pd(OAc)₂K₃PO₄Toluene10018~90
DavePhos Pd₂(dba)₃Cs₂CO₃Dioxane10024~85
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/H₂O11024<20

This table is illustrative and compiled from multiple sources. Actual yields may vary depending on the specific substrates and reaction conditions.

Signaling Pathways and Experimental Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The ligand (L) plays a crucial role in each step of the cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A typical workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below. Adherence to an inert atmosphere is critical for success.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Add_Solids 1. Add aryl halide, boronic acid, and base to a dry Schlenk flask. Inert_Atmosphere 2. Evacuate and backfill the flask with an inert gas (3x). Add_Solids->Inert_Atmosphere Add_Liquids 3. Add degassed solvent(s) via syringe. Inert_Atmosphere->Add_Liquids Add_Catalyst 4. Add palladium precursor and ligand (or pre-catalyst). Add_Liquids->Add_Catalyst Heating 5. Heat the reaction mixture with vigorous stirring. Add_Catalyst->Heating Monitoring 6. Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Cooling 7. Cool the reaction to room temperature. Monitoring->Cooling Extraction 8. Perform aqueous workup and extraction. Cooling->Extraction Purification 9. Purify the crude product by column chromatography. Extraction->Purification

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-isopropylphenylboronic acid with an aryl halide. Optimization may be required for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

This protocol is adapted for sterically hindered substrates and employs a highly active Buchwald ligand.[7]

Materials:

  • Aryl halide (e.g., 2-bromotoluene) (1.0 mmol, 1.0 equiv)

  • 2-Isopropylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (5 mL)

  • Degassed water (0.5 mL)

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk line, argon/nitrogen)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to a dry Schlenk flask equipped with a magnetic stir bar. Add anhydrous toluene (2 mL) and stir the mixture for 15 minutes at room temperature. The formation of the active catalyst complex is often indicated by a color change.

  • Reagent Addition: In a separate Schlenk flask, combine the aryl halide (1.0 mmol), 2-isopropylphenylboronic acid (197 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Reaction Setup: Evacuate and backfill the flask containing the reagents with an inert gas (repeat this cycle three times).

  • Reaction Initiation: Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe. Rinse the catalyst flask with additional anhydrous toluene (3 mL) and add this to the reaction mixture. Finally, add the degassed water (0.5 mL).

  • Heating and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Procedure using a Palladium Pre-catalyst (e.g., XPhos Pd G3)

The use of a pre-catalyst simplifies the reaction setup as the active catalyst is generated in situ from a stable complex.

Materials:

  • Aryl halide (e.g., 2-bromotoluene) (1.0 mmol, 1.0 equiv)

  • 2-Isopropylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-isopropylphenylboronic acid (197 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.

  • Workup and Purification: Follow steps 6 and 7 as described in Protocol 1.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered substrates like 2-isopropylphenylboronic acid is highly dependent on the judicious selection of the phosphine ligand. Bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos have demonstrated superior performance in these challenging transformations. By utilizing the appropriate catalyst system and carefully controlling the reaction conditions, researchers can achieve high yields of sterically encumbered biaryl products, which are valuable intermediates in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2-isopropylbenzeneboronic acid from typical reaction mixtures. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities are typically the corresponding boronic anhydride (B1165640) (an anhydrous trimer also known as a boroxine) and unreacted starting materials or protodeborylated product (cumene). The boronic anhydride forms through the loss of water and is the most frequently encountered impurity.[1]

Q2: My purified this compound shows a lower-than-expected melting point and broad peaks in the NMR spectrum. What is the likely cause?

A2: This is a classic sign of the presence of the boronic anhydride. The anhydride is in equilibrium with the boronic acid in the presence of water. To obtain a sharp melting point and clean NMR spectrum, the anhydride must be converted back to the acid, typically by hydrolysis, and then purified.

Q3: Is column chromatography a good method for purifying this compound?

A3: Column chromatography can be effective, but arylboronic acids are known to be challenging to purify on silica (B1680970) gel.[2] They can stick to the stationary phase or streak, leading to poor separation and low recovery.[3] Using a less polar solvent system, deactivating the silica gel, or using alternative stationary phases like neutral alumina (B75360) can mitigate these issues.[2]

Q4: Can I use an acid/base extraction to purify my product?

A4: Yes, this is a very effective method for removing non-acidic impurities. Boronic acids are weakly acidic and can be extracted into a basic aqueous phase (e.g., using 1-2 M NaOH), leaving neutral organic impurities in the organic layer. The boronic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[2] This method is not suitable if your desired product is also acidic or base-sensitive.

Q5: My product is an oil and won't crystallize. What purification strategy should I use?

A5: If recrystallization is not an option, column chromatography is the most common alternative.[2] Another powerful technique is to derivatize the boronic acid with diethanolamine. The resulting adduct is often a stable, crystalline solid that can be easily purified by recrystallization. The pure boronic acid can then be regenerated from the adduct.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization 1. The compound is too soluble in the chosen solvent. 2. Too much solvent was used. 3. The product was lost during transfers.1. Select a solvent in which the compound has high solubility when hot and low solubility when cold. A mixed-solvent system (e.g., Ethyl Acetate (B1210297)/Hexane) often works well. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] 3. Ensure careful transfers and wash filter cake with a small amount of ice-cold solvent.
Product "oils out" during recrystallization 1. The solution is cooling too rapidly. 2. The solvent is too nonpolar for the compound. 3. The impurity level is very high.1. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1] 2. Add a small amount of a more polar co-solvent. 3. Perform a preliminary purification by extraction or a quick filtration through a silica plug.
Boronic acid sticks to the silica gel column 1. Silica gel is acidic and interacts strongly with the boronic acid. 2. The eluent is too polar, causing strong adsorption.1. Use neutral alumina as the stationary phase or "deactivate" the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent.[2] 2. Start with a non-polar eluent (e.g., Hexane) and gradually increase the polarity (e.g., with Ethyl Acetate).[5]
Boronic anhydride impurity persists after purification 1. Insufficient water was present to hydrolyze the anhydride back to the acid. 2. The purification method did not effectively separate the acid from the anhydride.1. Before purification, dissolve the crude material in a solvent like ethyl acetate and wash with water or a dilute acid to ensure complete hydrolysis. 2. Recrystallization from a solvent system containing some water can favor the formation of the acid.

Purification Method Selection

Choosing the right purification strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general guide.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid extraction Consider Acid/Base Extraction (if impurities are neutral) start->extraction recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Use Column Chromatography is_solid->chromatography No (Oily) success Pure Product recrystallize->success Successful fail Impure Product recrystallize->fail Fails / Oils Out chromatography->success extraction->recrystallize derivatize Consider Diethanolamine Adduct Formation fail->chromatography fail->derivatize

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is effective for removing polar and non-polar impurities, especially when the boronic anhydride is the main contaminant.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a hot solvent mixture, such as 10:1 Hexane (B92381)/Ethyl Acetate, dropwise until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal formation, you can scratch the inside of the flask with a glass rod at the solvent line.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to complete the crystallization process.[4]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry under vacuum on the funnel, then transfer them to a watch glass to air dry completely.

Table 1: Example Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Typical RecoveryNotes
Hexane / Ethyl Acetate10:1 to 5:170-85%Good for general purpose purification. Adjust ratio based on solubility.
Toluene / Heptane1:165-80%Effective for removing non-polar impurities.
WaterN/AVariableCan be used, especially to hydrolyze the anhydride, but solubility may be low.[3]
Protocol 2: Purification by Flash Column Chromatography

This method is useful for oily products or when recrystallization fails to remove impurities effectively.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the desired product an Rf value of approximately 0.3-0.4. For this compound, a starting point is 10-20% Ethyl Acetate in Hexane.[5]

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% Hexane). Gradually increase the polarity of the eluent according to your TLC analysis (e.g., gradient from 0% to 20% Ethyl Acetate in Hexane).

  • Fraction Collection: Collect fractions as the solvent runs through the column. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Example Chromatography Conditions

Stationary PhaseEluent SystemTypical PurityNotes
Silica Gel5-20% Ethyl Acetate in Hexane>98%Most common method. Pre-treatment with triethylamine may improve results.[5]
Neutral Alumina5-15% Ethyl Acetate in Hexane>98%Good alternative if the compound sticks to silica gel.[2]
Reverse Phase (C18)Acetonitrile / Water>99%Suitable for more polar boronic acids or for high-purity applications (HPLC).

Purification Workflow Diagram

The general workflow for purifying a crude boronic acid sample involves assessment, purification, and analysis.

G cluster_0 1. Assessment cluster_1 2. Purification cluster_2 3. Analysis & Isolation crude Crude Product tlc_nmr TLC / NMR Analysis crude->tlc_nmr hydrolysis Optional: Hydrolysis Step (Wash with H2O or dilute acid) tlc_nmr->hydrolysis purify Purification (Recrystallization or Chromatography) hydrolysis->purify fractions Collect Fractions / Crystals purify->fractions analysis Purity Check (TLC, NMR, MP) fractions->analysis analysis->purify Impure isolate Combine Pure Fractions & Evaporate Solvent analysis->isolate Pure pure_product Pure this compound isolate->pure_product

Caption: General experimental workflow for purification.

References

Common impurities in 2-Isopropylbenzeneboronic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylbenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The common impurities in this compound depend on its synthetic route and storage conditions. The most prevalent impurities include:

  • 2-Isopropylbenzeneboronic Anhydride (B1165640) (Boroxine): This is the most common impurity, formed by the dehydration of the boronic acid. It exists in equilibrium with the acid form and its presence can complicate purification and analysis.[1]

  • Homocoupling Byproducts: During synthesis via Grignard reagents, the Grignard reagent can couple with itself to form biphenyl (B1667301) derivatives.

  • Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-bromoisopropylbenzene.

  • Protonated Grignard Reagent: The Grignard reagent can be protonated by trace amounts of water to form isopropylbenzene.

Q2: How can I identify these impurities in my sample?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.

  • Anhydride (Boroxine): The anhydride will have a different chemical shift in the 1H NMR spectrum compared to the boronic acid. The B-OH proton signal of the boronic acid will disappear and the aromatic protons will show a slightly different pattern.

  • Other Impurities: Unreacted starting materials and byproducts will have their own characteristic signals in the NMR spectrum. A comprehensive list of chemical shifts for common laboratory solvents and reagents can aid in identifying these extraneous peaks.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of your sample and quantify the amount of each component.[6][7][8]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize the formation of the anhydride, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and high temperatures.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: My reaction is not proceeding as expected, and I suspect my this compound is impure.

Troubleshooting Steps:

  • Assess Purity: The first step is to determine the purity of your starting material. Run an 1H NMR or HPLC analysis.

  • Identify Impurities: Compare the obtained spectra with known spectra of this compound and potential impurities. The presence of significant amounts of the anhydride or other byproducts can affect the stoichiometry of your reaction.

  • Purify the Reagent: If significant impurities are detected, purify the this compound using one of the methods outlined in the "Experimental Protocols" section below.

Issue 2: I am having difficulty purifying this compound by column chromatography.

Possible Causes and Solutions:

  • Streaking on Silica (B1680970) Gel: Boronic acids are known to streak on silica gel.[1] You can try using a less polar solvent system or deactivating the silica gel with a small amount of a polar solvent like methanol (B129727) before loading your sample.

  • Co-elution of Impurities: If impurities are co-eluting with your product, consider an alternative purification method such as recrystallization or acid-base extraction.

Issue 3: During recrystallization, my this compound "oils out" instead of forming crystals.

Possible Causes and Solutions:

  • Cooling Too Quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil.[1]

  • Solvent System is Not Ideal: The chosen solvent may be too good of a solvent for your compound. Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. For instance, dissolving in a minimal amount of hot ethyl acetate (B1210297) and slowly adding heptane (B126788) until turbidity is observed can induce crystallization upon cooling.[9]

  • Presence of Impurities: Impurities can inhibit crystallization.[1] It may be necessary to perform a preliminary purification step, like an acid-base extraction, to remove major impurities before attempting recrystallization.

Data Presentation

The following table summarizes the effectiveness of common purification techniques for boronic acids. The actual purity achieved will depend on the initial purity of the sample and the specific experimental conditions.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization >98%Simple, cost-effective, can yield high-purity crystalline material.Finding a suitable solvent can be time-consuming; not suitable for oily products.
Acid-Base Extraction >95%Good for removing neutral and basic impurities.May not remove other acidic impurities; requires the use of acids and bases.[7][10][11][12]
Column Chromatography >98%Can separate complex mixtures.Can be time-consuming and require large volumes of solvent; product may degrade on silica.[13]
Scavenger Resins >99%High selectivity and simple work-up.Resins can be expensive; may require optimization.[13]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent may need to be optimized for your specific sample.

Materials:

  • Crude this compound

  • Heptane

  • Ethyl acetate

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine the solubility of a small amount of your crude product in different solvents. A good solvent system for this compound is a mixture of heptane and ethyl acetate.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, slowly add heptane (a non-polar "anti-solvent") dropwise until the solution becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Acid-Base Extraction

This method is effective for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in ethyl acetate in a separatory funnel.

  • Base Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The deprotonated boronic acid will be in the aqueous (bottom) layer.[13][14]

  • Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1 M NaOH two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1 M HCl until the pH is acidic (check with pH paper). The this compound will precipitate as a white solid.

  • Back Extraction: Add a fresh portion of ethyl acetate to the flask containing the precipitated product. Shake well to dissolve the product in the organic layer. Transfer to a separatory funnel and separate the layers.

  • Washing and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 acid_base Acid-Base Extraction start->acid_base Option 2 chromatography Column Chromatography start->chromatography Option 3 analysis NMR / HPLC recrystallization->analysis acid_base->analysis chromatography->analysis end Pure this compound analysis->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_workflow start Impure Product purity_check Assess Purity (NMR/HPLC) start->purity_check is_pure Purity Acceptable? purity_check->is_pure purify Select Purification Method is_pure->purify No end_use Use in Reaction is_pure->end_use Yes recrystallize Recrystallization purify->recrystallize acid_base Acid-Base Extraction purify->acid_base chromatography Chromatography purify->chromatography end_pure Pure Product recrystallize->end_pure acid_base->end_pure chromatography->end_pure

Caption: A decision-making workflow for troubleshooting impure this compound.

References

Technical Support Center: Recrystallization of 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropylbenzeneboronic acid. The following information is designed to address common issues encountered during the recrystallization and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound may contain several types of impurities. One common impurity is the corresponding boroxine (B1236090), which is a cyclic trimer formed by the dehydration of three boronic acid molecules. Other potential impurities include starting materials from the synthesis, byproducts from side reactions, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific solubility data for this compound is not extensively published, suitable solvent systems can be inferred from data on similar aryl boronic acids, such as phenylboronic acid. Effective recrystallization often relies on a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Commonly used solvents for aryl boronic acids include:

  • Single Solvents: Hot water, hot ethanol, ethyl acetate, and ethers like dipropyl ether.

  • Solvent Mixtures: Heptane/Ethyl Acetate, Methanol/Water, and Acetone/Water are often effective. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can be particularly useful for inducing crystallization.

Q3: How can I prevent the formation of boroxines during workup and recrystallization?

A3: Boroxine formation is a reversible dehydration reaction. To minimize their formation, avoid completely anhydrous conditions during workup and storage. The presence of a small amount of water can shift the equilibrium back towards the boronic acid. If boroxine formation is suspected, recrystallization from a solvent system containing water (e.g., aqueous ethanol) can help hydrolyze the boroxine back to the desired this compound.

Q4: My this compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent. To address this, you can try the following:

  • Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a different solvent system: The solubility profile in the current solvent may not be ideal. Experiment with different solvents or solvent ratios.

  • Increase the solvent volume: The concentration of the solution might be too high. Add more of the primary solvent to reduce the saturation level.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Troubleshooting Guides

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has lower solubility at room temperature.- Use a smaller volume of solvent for the recrystallization.- Cool the solution for a longer period or to a lower temperature (e.g., in a freezer).
The compound precipitated out during hot filtration.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution.- Add a small amount of hot solvent to the funnel to redissolve any precipitated product and wash it through.
Product is Still Impure After Recrystallization The cooling process was too rapid, trapping impurities within the crystal lattice.- Allow the solution to cool slowly to room temperature before inducing further crystallization by cooling in an ice bath.
The chosen solvent did not effectively differentiate between the product and the impurities.- Perform a solvent screen to find a solvent that dissolves the impurities well at all temperatures but the product only at elevated temperatures, or vice versa.
Insufficient washing of the collected crystals.- Wash the filtered crystals with a small amount of fresh, cold recrystallization solvent to remove any adhering mother liquor containing impurities.
No Crystals Form Upon Cooling The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the solute and then attempt to cool again.
The solution is supersaturated, but nucleation has not occurred.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.

Data Presentation

Solubility of Phenylboronic Acid (Analogue for this compound) in Various Organic Solvents

The following table presents the solubility of phenylboronic acid, a structurally similar compound, in several organic solvents at different temperatures. This data can be used as a guideline for selecting a suitable recrystallization solvent for this compound. The isopropyl group in the ortho position may slightly increase solubility in nonpolar solvents and decrease it in polar solvents compared to the parent phenylboronic acid.

SolventTemperature (°C)Solubility (g / 100 g of water)
Water0~1.1[1]
Water20~1.9[1]
Water25~2.5[1]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline. The optimal solvent, solvent volume, and temperatures should be determined empirically for the specific batch and purity of the this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent or solvent system (e.g., Heptane/Ethyl Acetate, Water, or aqueous Ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring capabilities

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests or the data for analogous compounds, choose a suitable solvent or solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.

    • Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate.

    • Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying:

    • Dry the purified crystals. This can be done by air drying on the filter paper or in a desiccator under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect and Wash Crystals crystals_form->collect_crystals Yes scratch_seed Scratch Flask or Add Seed Crystal crystals_form->scratch_seed No oiling_out->crystals_form No add_solvent Add More Solvent (Reduce Concentration) oiling_out->add_solvent Yes slow_cool Cool Slower oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent end_success Pure Product collect_crystals->end_success add_solvent->cool slow_cool->cool scratch_seed->crystals_form evaporate Evaporate Some Solvent scratch_seed->evaporate change_solvent->start evaporate->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography Purification of 2-Isopropylbenzeneboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on purifying 2-isopropylbenzeneboronic acid and its derivatives using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.

Issue 1: The boronic acid derivative is streaking or tailing excessively on the TLC plate and column.

  • Cause: Boronic acids are weakly acidic and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica (B1680970) gel, leading to poor separation and broad peaks.

  • Solution 1: Use of a Mobile Phase Modifier.

    • For acidic compounds like boronic acids, adding a small amount of a weak acid to the eluent can improve peak shape. Try adding 0.5-2% acetic acid or formic acid to your mobile phase.[1] This helps to saturate the active sites on the silica gel and reduce tailing.

  • Solution 2: Switch to a Different Stationary Phase.

    • Consider using neutral alumina (B75360) as the stationary phase, which is less acidic than silica gel and may reduce the strong interactions causing tailing.[2]

    • For particularly problematic separations, reverse-phase chromatography using a C18 stationary phase can be an effective alternative.[3][4]

  • Solution 3: Boric Acid-Impregnated Silica Gel.

    • Pre-treating the silica gel with boric acid can reduce the over-adsorption of boronic esters, which can be a useful strategy if you are purifying the ester form of the boronic acid.[2]

Issue 2: The product co-elutes with impurities, particularly non-polar byproducts.

  • Cause: The chosen solvent system may not have sufficient selectivity to resolve the target compound from impurities with similar polarities.

  • Solution 1: Optimize the Solvent System.

    • Systematically screen different solvent systems. Common eluents for boronic acids include mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol (B129727) for more polar compounds.[2][5]

    • Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often resolve compounds that co-elute under isocratic (constant solvent composition) conditions.[1]

  • Solution 2: Dry Loading.

    • If the crude material is not highly soluble in the initial, non-polar mobile phase, "dry loading" can improve the separation. This involves pre-adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[6]

Issue 3: The boronic acid appears to be decomposing on the silica gel column.

  • Cause: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive boronic acids, a process known as protodeboronation.

  • Solution 1: Minimize Contact Time.

    • Use flash chromatography with applied pressure to speed up the separation and reduce the time the compound spends on the column.[5][6]

  • Solution 2: Use a Milder Stationary Phase.

    • As mentioned previously, neutral alumina can be a less harsh alternative to silica gel.[2]

  • Solution 3: Derivatization to a More Stable Form.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) before chromatography. These are generally less prone to decomposition on silica gel. The boronic acid can be regenerated after purification if necessary.

Issue 4: Difficulty eluting a polar boronic acid derivative from the column.

  • Cause: Highly polar boronic acid derivatives can bind very strongly to the silica gel.

  • Solution 1: Increase Mobile Phase Polarity.

    • Gradually increase the proportion of the more polar solvent in your eluent system. For very polar compounds, solvent systems like dichloromethane/methanol are often effective.[5] Acetone and methanol have also been used as eluents for polar boronic acids.[2]

  • Solution 2: Reverse-Phase Chromatography.

    • In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile (B52724) or water/methanol). This is often a better choice for purifying highly polar compounds that are difficult to elute from a normal-phase column.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of a this compound derivative?

A1: A good starting point for many arylboronic acids is a mixture of hexanes and ethyl acetate.[5] You can begin with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate. It is recommended to first determine an optimal solvent system using thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.3 for your target compound.[5][7]

Q2: How can I visualize my boronic acid derivative on a TLC plate if it is not UV-active?

A2: If your compound does not have a UV chromophore, you can use a potassium permanganate (B83412) stain. This is a general stain for organic compounds. Another option is to use a specific stain for boronic acids, such as a solution of alizarin, which forms a fluorescent complex with boronic acids that can be visualized under a 366 nm UV lamp.

Q3: Is it better to purify the boronic acid or its corresponding boronate ester?

A3: Boronate esters, such as pinacol esters, are generally more stable and less polar than their corresponding boronic acids. This often makes them easier to purify by standard silica gel chromatography, as they are less prone to streaking and decomposition.[3] If the free boronic acid is required for subsequent reactions, the ester can usually be easily hydrolyzed after purification.

Q4: Can I use an acid/base extraction to purify my this compound derivative?

A4: Yes, an acid-base extraction can be a very effective purification technique. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing an organic solution of the crude material with a basic aqueous solution (e.g., 1M NaOH).[8][9] The impurities remain in the organic layer, and the aqueous layer containing the boronate salt can then be separated, acidified (e.g., with 1M HCl) to regenerate the boronic acid, and extracted back into an organic solvent.[8][9] This method is particularly useful for removing neutral, non-acidic impurities.

Q5: What are the typical impurities I might encounter when synthesizing this compound derivatives?

A5: Common impurities can include starting materials, homocoupling byproducts of the boronic acid or an aryl halide used in a cross-coupling reaction, and protodeboronated products where the boronic acid group is replaced by a hydrogen atom. Boroxines, which are cyclic anhydrides of boronic acids, can also form, especially upon heating or under dehydrating conditions.[8]

Quantitative Data Summary

The following table provides representative data on the purity of arylboronic acid derivatives obtained using a standardized reverse-phase HPLC method. Note that actual results will vary depending on the specific compound, reaction conditions, and purification method employed.

CompoundRetention Time (min)Purity (%)Major Impurity (%)
4-Acetylphenylboronic acid8.598.50.8 (Deboronated starting material)
3-Amino-4-acetylphenylboronic acid7.297.21.5 (Oxidized impurity)
4-Acetyl-2-fluorophenylboronic acid9.199.10.5 (Homocoupling product)

Table adapted from representative data.[10]

Experimental Protocols

1. Protocol for Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for the purification of a moderately polar this compound derivative using silica gel flash chromatography.

  • Materials:

    • Crude this compound derivative

    • Silica gel (230-400 mesh)

    • Hexanes (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Acetic acid (optional)

    • Glass chromatography column with a stopcock

    • Sand

    • Cotton or glass wool

    • Collection tubes

    • TLC plates and chamber

    • Compressed air or nitrogen source

  • Procedure:

    • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the target compound. If tailing is observed, add 0.5% acetic acid to the eluent.

    • Column Packing:

      • Insert a small plug of cotton or glass wool into the bottom of the column.

      • Add a thin layer of sand (~1 cm).

      • Prepare a slurry of silica gel in the initial, least polar eluent.

      • Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.

      • Allow the solvent to drain until it is level with the top of the silica bed.

      • Add another thin layer of sand on top of the silica gel.

    • Sample Loading (Wet Loading):

      • Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.

      • Carefully add the sample solution to the top of the column using a pipette.

      • Open the stopcock and allow the sample to adsorb onto the silica gel.

    • Elution:

      • Carefully add the eluent to the top of the column.

      • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent drop of about 2 inches per minute in the column above the silica is a good starting point).[5]

      • If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.

    • Fraction Collection and Analysis:

      • Collect fractions in test tubes.

      • Monitor the elution by spotting collected fractions on TLC plates.

      • Combine the fractions containing the pure product.

    • Product Isolation:

      • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

2. Protocol for Reverse-Phase HPLC Analysis of Arylboronic Acids

This protocol provides a general method for analyzing the purity of arylboronic acids using reverse-phase HPLC.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a higher percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • Procedure:

    • Sample Preparation: Dissolve approximately 1 mg of the boronic acid derivative in 1 mL of acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter.[10]

    • Injection: Inject the sample onto the equilibrated HPLC system.

    • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation tlc 1. TLC Analysis (Optimize Solvent System) pack 2. Pack Column (Silica Gel Slurry) tlc->pack Determine Eluent load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elution (Gradient or Isocratic) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify Pure Fractions isolate 8. Isolate Product (Rotary Evaporation) combine->isolate

Caption: Workflow for flash column chromatography purification.

troubleshooting_workflow cluster_issues Common Issues cluster_solutions Potential Solutions decision decision issue issue solution Pure Product start Start Purification issue_node Problem Encountered? start->issue_node issue_node->solution No streaking Streaking/ Tailing issue_node->streaking Yes coelution Co-elution issue_node->coelution decomposition Decomposition issue_node->decomposition modifier Add Eluent Modifier (e.g., Acetic Acid) streaking->modifier new_stationary Change Stationary Phase (Alumina or C18) streaking->new_stationary optimize_solvent Optimize Solvent System (Gradient) coelution->optimize_solvent decomposition->new_stationary flash Use Flash Chromatography decomposition->flash modifier->solution Resolved new_stationary->solution Resolved optimize_solvent->solution Resolved flash->solution Resolved

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Optimizing Suzuki Reactions with 2-Isopropylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isopropylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the steric hindrance posed by the ortho-isopropyl group, achieving optimal yields requires careful consideration of reaction parameters.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki reactions with sterically hindered boronic acids like 2-isopropylphenylboronic acid.

Issue 1: Low to No Product Yield

Q: My Suzuki reaction with 2-isopropylphenylboronic acid is resulting in a low yield or no product at all. What are the primary factors to investigate?

A: Low conversion in sterically demanding Suzuki couplings is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Catalyst and Ligand: Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective for hindered substrates.[1] It is crucial to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[1] Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[2]

  • Base Selection: The choice of base is critical. Stronger, non-coordinating bases are often preferred for sterically hindered couplings. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[2][3]

  • Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[2] Solvents with higher boiling points, such as toluene (B28343) or xylenes (B1142099), may be required.[4]

Issue 2: Significant Side Reactions

Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A: The most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen.[5] It is often exacerbated by excess water, high temperatures, and certain bases.[3][5]

    • Solutions: Use a more stable boronic ester (e.g., pinacol (B44631) or MIDA ester) instead of the boronic acid.[5] Ensure your solvent is dry and consider using a base that is less hydrolytically active. A slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for some loss.[5]

  • Homocoupling: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen.[2]

    • Solutions: Thoroughly degas all solvents and the reaction mixture.[1][6] This can be done by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1] Using a well-defined Pd(0) precatalyst can also minimize the Pd(II) species that can promote homocoupling at the start of the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is best for coupling with 2-isopropylphenylboronic acid?

A1: There is no single "best" system, as the optimal choice depends on the specific aryl halide coupling partner. However, for sterically hindered substrates like 2-isopropylphenylboronic acid, highly active catalyst systems are required. Second and third-generation Buchwald precatalysts, such as XPhos Pd G2/G3 or SPhos Pd G2/G3, are excellent starting points.[7][8] These precatalysts readily form the active monoligated Pd(0) species necessary for efficient coupling of challenging substrates.[9]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] For sterically hindered reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used, often in aqueous mixtures with an organic solvent.[2][11] The strength and solubility of the base can significantly impact the reaction rate and yield.

Q3: What is the recommended solvent for this type of Suzuki reaction?

A3: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are common choices.[12] Often, a mixture of an organic solvent with water is used to help dissolve the inorganic base. For particularly challenging couplings, a higher boiling point solvent like xylenes might be necessary to drive the reaction to completion.[4]

Q4: What is a typical catalyst loading for this reaction?

A4: For sterically hindered substrates, a higher catalyst loading of 2-5 mol% is often required to achieve good conversion.[1] However, with highly active precatalysts like the Buchwald G3 systems, loadings as low as 0.1-2 mol% can be effective.[9] It is recommended to start in the 1-2 mol% range and increase if necessary.[1]

Q5: How critical is it to exclude air and moisture from the reaction?

A5: It is highly critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to catalyst deactivation and promoting the homocoupling of the boronic acid.[6] Water can contribute to protodeboronation of the boronic acid.[5] Therefore, using anhydrous solvents and thoroughly degassing the reaction mixture under an inert atmosphere (argon or nitrogen) is essential for achieving high yields and reproducibility.[1][6]

Data Presentation

Table 1: General Parameter Selection for Suzuki Reactions with Sterically Hindered Boronic Acids

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G2, G3)Precatalysts often provide more consistent results and faster activation.[9]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Overcomes steric hindrance and promotes efficient oxidative addition and reductive elimination.[2][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-coordinating bases that effectively form the boronate species without interfering with the catalyst.[2][11]
Solvent Toluene, 1,4-Dioxane, THF (often with water)Good solubility for reactants and compatible with a wide range of temperatures.[12]
Temperature 80-140 °CHigher temperatures are often required to overcome the activation energy for sterically hindered substrates.[2][4]
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging couplings.[1]

Table 2: Representative Reaction Conditions for Suzuki Coupling of a Sterically Hindered Aryl Bromide

The following conditions are adapted from protocols for substrates with similar steric hindrance to 2-isopropylphenylboronic acid and serve as a good starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Bromo-1-isopropyl-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O11018~85-95
2-BromopyridinePhenylboronic acid pinacol estertBuXPhos Pd G3 (2)-K₂CO₃ (2)1,4-Dioxane10018~80-90
4-Bromoanisole2,6-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (2)Dioxane/H₂O10016~90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with 2-Isopropylphenylboronic Acid

This protocol is a general starting point and may require optimization for specific aryl halide substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Isopropylphenylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the aryl halide, 2-isopropylphenylboronic acid, the palladium precatalyst, and the base.

  • Solvent Addition: Add the degassed organic solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide) followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Degassing (if not in a glovebox): Seal the vessel and perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiia R¹-Pd(II)L_n-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib R¹-Pd(II)L_n-R² transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product boronate R²-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₃PO₄) base->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->base aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Is the Catalyst System Optimal? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_conditions Are Reaction Conditions Adequate? check_catalyst->check_conditions Yes increase_loading Increase Catalyst Loading (2-5 mol%) change_ligand->increase_loading increase_loading->check_conditions increase_temp Increase Temperature (Use High-Boiling Solvent) check_conditions->increase_temp No check_base Is the Base Correct? check_conditions->check_base Yes increase_temp->check_base change_base Try a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_side_reactions Are Side Reactions Occurring? check_base->check_side_reactions Yes change_base->check_side_reactions degas Thoroughly Degas System (to prevent homocoupling) check_side_reactions->degas Yes (Homocoupling) use_ester Use Boronic Ester (to prevent protodeboronation) check_side_reactions->use_ester Yes (Protodeboronation) success Improved Yield check_side_reactions->success No degas->success use_ester->success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

Technical Support Center: Cross-Coupling Reactions with 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 2-isopropylbenzeneboronic acid in cross-coupling reactions. The sterically hindered nature of this reagent can lead to specific side reactions, primarily protodeboronation and homocoupling, which can significantly impact reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom to form cumene.[1] Homocoupling results in the formation of 2,2'-diisopropylbiphenyl (B8821277) from the dimerization of two molecules of the boronic acid.[1]

Q2: What causes protodeboronation and how can it be minimized?

A2: Protodeboronation is primarily caused by the presence of water, strong bases, and elevated temperatures, which lead to the hydrolysis of the carbon-boron bond.[1] To minimize this side reaction, consider the following strategies:

  • Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (B44631) ester (Bpin), which is more resistant to hydrolysis.[1]

  • Anhydrous Conditions: Employ thoroughly dried solvents and reagents to minimize the presence of water.[1]

  • Base Selection: Use milder or anhydrous bases. While a base is necessary to activate the boronic acid for transmetalation, excessively strong or aqueous bases can accelerate protodeboronation.[1]

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

Q3: What factors promote the homocoupling of this compound?

A3: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle leading to the dimerization of the boronic acid.[1]

Q4: How can I prevent the formation of the homocoupling byproduct?

A4: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[1] This can be achieved by:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1]

  • Inert Atmosphere: Conduct the entire experiment under a strict inert atmosphere using Schlenk line techniques or a glovebox.

  • Catalyst Choice: Using a well-defined Pd(0) precatalyst can also help minimize this side reaction.[1]

Q5: Why is my Suzuki-Miyaura reaction with this compound so slow or low-yielding?

A5: The steric hindrance from the ortho-isopropyl group significantly slows down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[2] To improve reaction rates and yields, it is crucial to select an appropriate catalyst system. Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often effective for coupling sterically hindered substrates as they promote the formation of highly reactive palladium(0) species and accelerate the reductive elimination step.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Issue 1: Low Yield of Desired Product with Significant Cumene Formation

This indicates that protodeboronation is the major competing side reaction.

G start Low Yield & High Protodeboronation check_water Assess water content in the reaction start->check_water use_boronate Switch to 2-isopropylbenzeneboronic acid pinacol ester check_water->use_boronate If boronic acid is used anhydrous_cond Use anhydrous solvents and reagents check_water->anhydrous_cond If conditions are not strictly anhydrous optimize_base Optimize Base: Use milder/anhydrous base (e.g., K3PO4, Cs2CO3) use_boronate->optimize_base anhydrous_cond->optimize_base lower_temp Lower Reaction Temperature optimize_base->lower_temp monitor Monitor reaction progress (TLC, GC/LC-MS) lower_temp->monitor success Improved Yield monitor->success

Caption: Troubleshooting workflow for protodeboronation.

The following table provides illustrative data on how different reaction conditions can influence the ratio of the desired cross-coupled product to the protodeboronation byproduct for a sterically hindered arylboronic acid.

ParameterCondition AYield (Desired Product)Yield (Protodeboronation)Condition BYield (Desired Product)Yield (Protodeboronation)
Boron Source Boronic Acid45%40%Pinacol Ester85%<5%
Solvent Dioxane/H₂O (4:1)60%30%Anhydrous Dioxane80%10%
Base NaOH (2M aq.)35%55%K₃PO₄ (anhydrous)78%12%

Note: These are representative yields for sterically hindered systems and may vary depending on the specific substrates and other reaction conditions.

Issue 2: Significant Formation of 2,2'-Diisopropylbiphenyl

This points to homocoupling of the boronic acid as a major side reaction.

G start High Homocoupling Byproduct check_oxygen Verify exclusion of oxygen start->check_oxygen degas Thoroughly degas solvents and reaction mixture (Ar sparging or Freeze-Pump-Thaw) check_oxygen->degas If degassing was insufficient inert_atmo Ensure strict inert atmosphere (Schlenk line or glovebox) degas->inert_atmo catalyst_choice Consider a Pd(0) precatalyst inert_atmo->catalyst_choice monitor Monitor reaction progress (TLC, GC/LC-MS) catalyst_choice->monitor success Minimized Homocoupling monitor->success

Caption: Troubleshooting workflow for homocoupling.

The presence of oxygen can drastically affect the product distribution. This table illustrates the expected trend.

AtmosphereDegassing MethodYield (Desired Product)Yield (Homocoupling)
AirNone20%65%
NitrogenN₂ bubble (15 min)75%15%
ArgonFreeze-Pump-Thaw (3 cycles)>90%<5%

Note: These are representative yields and will depend on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Side Reactions

This protocol is a starting point for the coupling of an aryl bromide with this compound pinacol ester, utilizing a robust catalyst system for sterically hindered substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), finely ground and dried (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • For rigorous oxygen exclusion, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronate Ester, Base, Pd₂(dba)₃, and SPhos in Schlenk flask inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add anhydrous dioxane inert->solvent degas Freeze-Pump-Thaw (3x) solvent->degas heat Heat to 100 °C with vigorous stirring degas->heat monitor Monitor by TLC/LC-MS (12-24 h) heat->monitor cool Cool to RT monitor->cool filter Dilute with EtOAc, filter through Celite cool->filter extract Wash with H₂O and brine filter->extract dry Dry over Na₂SO₄, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Side Reactions

The following diagram illustrates the main catalytic cycle for the desired cross-coupling and the points at which the protodeboronation and homocoupling side reactions diverge.

G pd0 LₙPd(0) ox_add Oxidative Addition pd0->ox_add + Ar¹-X homocoupling Homocoupling pd0->homocoupling Pd(II) mediated pd2_complex LₙPd(II)(Ar¹)(X) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diaryl LₙPd(II)(Ar¹)(Ar²) transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim red_elim->pd0 regenerates product Ar¹-Ar² (Desired Product) red_elim->product ar2_boh Ar²-B(OH)₂ (this compound) ar2_boh->transmetal + Base protodeboronation Protodeboronation ar2_boh->protodeboronation ar2_boh->homocoupling ar1_x Ar¹-X ar1_x->ox_add base_h2o Base, H₂O base_h2o->protodeboronation ar2_h Ar²-H (Cumene) protodeboronation->ar2_h oxygen O₂ oxygen->homocoupling ar2_ar2 Ar²-Ar² (2,2'-Diisopropylbiphenyl) homocoupling->ar2_ar2

Caption: Suzuki-Miyaura cycle and competing side reactions.

References

Protodeboronation of 2-Isopropylbenzeneboronic acid and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-isopropylbenzeneboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of coupling reactions like the Suzuki-Miyaura coupling, this is an undesired side reaction as it consumes the this compound, converting it to cumene (B47948) (isopropylbenzene), thereby reducing the yield of the desired product.[1][2][3] This reaction is influenced by factors such as pH, temperature, and the presence of certain reagents.[1][4]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A: Several factors can accelerate the rate of protodeboronation:

  • High Temperatures: Elevated temperatures can significantly increase the rate of this side reaction.[4][5]

  • Presence of Protic Solvents: Solvents that can donate protons, such as water and alcohols, can facilitate protodeboronation.[4]

  • Strong Bases: While a base is necessary for many coupling reactions, strong bases can promote the base-catalyzed protodeboronation pathway.[4][6][7][8][9]

  • Acidic Conditions: Acidic environments can also lead to protodeboronation through an acid-catalyzed mechanism.[1][10]

  • Bulky Ligands: In palladium-catalyzed reactions, the use of bulky phosphine (B1218219) ligands can sometimes promote protodeboronation.[2][3][11]

  • Presence of Oxygen: For certain boronic acids, the presence of oxygen can lead to side reactions, including homocoupling, which can compete with the desired reaction and indirectly impact yields.[5]

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction with this compound?

A: To suppress protodeboronation, consider the following strategies:

  • Use Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) instead of strong bases like sodium hydroxide (B78521) (NaOH).[4]

  • Control the Temperature: Run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate for the desired coupling.[4][5]

  • Use Anhydrous Solvents: Employing dry, anhydrous solvents can minimize the availability of protons that drive protodeboronation.[4]

  • Convert to a Boronic Ester: Converting this compound to a more stable derivative, such as a pinacol (B44631) ester, can protect it from protodeboronation.[12] These esters can then be used directly in the coupling reaction.

  • Careful Ligand Selection: If using a palladium catalyst, consider that bulky ligands may increase protodeboronation. A balance must be struck between a ligand that promotes the desired coupling and one that minimizes this side reaction.[2][3][11]

Q4: Are there specific analytical techniques to monitor for protodeboronation during my reaction?

A: Yes, you can monitor the progress of your reaction and the formation of the protodeboronated byproduct (cumene) using techniques like:

  • Thin-Layer Chromatography (TLC): To qualitatively track the consumption of starting materials and the formation of products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the desired product and the protodeboronated species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile byproducts like cumene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the boronic acid signals and the appearance of signals corresponding to both the desired product and cumene.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the protodeboronation of this compound.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of cumene. High reaction temperature.Decrease the reaction temperature in 10-20°C increments.[4][5]
Use of a strong base.Switch to a milder base such as K₂CO₃ or K₃PO₄.[4]
Presence of water or other protic solvents.Use anhydrous solvents and handle reagents under an inert atmosphere.[4][12]
The boronic acid is degrading before it can react.Convert the this compound to its more stable pinacol ester derivative before the coupling reaction.[12]
Inappropriate ligand for the palladium catalyst.If using bulky ligands, consider screening less sterically hindered phosphine ligands.[2][3][11]
Reaction stalls or does not go to completion. Catalyst deactivation.Consider using a more robust catalyst system or increasing the catalyst loading.[12]
Protodeboronation of the starting material.Confirm the stability of the boronic acid under the reaction conditions without the coupling partner. If it degrades, modify the conditions as suggested above.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize the protodeboronation of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., PPh₃)

  • Mild base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (9:1), THF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equivalent), this compound (1.2 - 1.5 equivalents), and the mild base (2.0 - 3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Add the anhydrous, degassed solvent.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Slowly heat the reaction to a moderate temperature (e.g., 60-80 °C).[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation of this compound Pinacol Ester

This protocol describes the conversion of this compound to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene (B28343), THF, or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and pinacol (1.1 equivalents) in an anhydrous solvent.

  • Stir the mixture at room temperature. The reaction can often be driven to completion by the removal of water, which can be facilitated by the addition of a drying agent like anhydrous MgSO₄.

  • Alternatively, for some systems, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Filter off the drying agent (if used) and remove the solvent under reduced pressure.

  • The resulting crude this compound pinacol ester can often be used directly in the subsequent coupling reaction without further purification.

Visualizations

Protodeboronation_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway ArB(OH)2 ArB(OH)2 Intermediate1 [ArB(OH)2H]+ ArB(OH)2->Intermediate1 + H+ Protonation H+ ArH1 Ar-H Intermediate1->ArH1 + H2O - H3O+ B(OH)3_1 B(OH)3 ArB(OH)2_2 ArB(OH)2 Intermediate2 [ArB(OH)3]- ArB(OH)2_2->Intermediate2 + OH- Deprotonation OH- ArH2 Ar-H Intermediate2->ArH2 + H2O - OH- B(OH)4_minus [B(OH)4]-

Caption: Mechanisms of acid- and base-catalyzed protodeboronation.

Troubleshooting_Workflow start Low Yield of Desired Product check_protodeboronation Significant Protodeboronation (e.g., Cumene formation)? start->check_protodeboronation high_temp High Temperature? check_protodeboronation->high_temp Yes other_issue Investigate Other Issues (e.g., Catalyst, Substrate) check_protodeboronation->other_issue No strong_base Strong Base Used? high_temp->strong_base No lower_temp Action: Lower Temperature high_temp->lower_temp Yes protic_solvent Protic Solvent Present? strong_base->protic_solvent No milder_base Action: Use Milder Base strong_base->milder_base Yes anhydrous_solvent Action: Use Anhydrous Solvent protic_solvent->anhydrous_solvent Yes use_ester Consider using Boronic Ester protic_solvent->use_ester No lower_temp->strong_base milder_base->protic_solvent anhydrous_solvent->use_ester

Caption: Troubleshooting workflow for low product yield due to protodeboronation.

References

Stability and degradation of 2-Isopropylbenzeneboronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Isopropylbenzeneboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various reaction conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cumene.[1][2] This process is often catalyzed by residual palladium catalyst and can be influenced by factors such as pH, temperature, and the presence of protic solvents.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, to yield 2-isopropylphenol.[3][4] Careful degassing of reaction mixtures is crucial to minimize this pathway.

Q2: How does the ortho-isopropyl group affect the stability of the boronic acid?

A2: The ortho-isopropyl group has two main effects on the stability of the molecule:

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of reagents to the boron center. This can sometimes slow down the rate of desired reactions, but it can also provide some protection against certain degradation pathways.

  • Electronic Effects: Alkyl groups are weakly electron-donating, which can influence the Lewis acidity of the boron and the rates of both desired reactions and degradation processes.

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5] Exposure to moisture and air can lead to the formation of boroxines (cyclic anhydrides) and accelerate degradation. For long-term storage, refrigeration is recommended.

Q4: Can I use this compound directly, or should I use a more stable derivative?

A4: While this compound can be used directly in many cases with careful control of reaction conditions, using more stable derivatives can be advantageous, especially in complex syntheses or when experiencing low yields. Common stabilizing derivatives include:

  • Pinacol esters: These are generally more stable to storage and handling but may require harsher conditions for subsequent reactions.

  • MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that slowly release the active boronic acid under basic conditions, minimizing its concentration in the reaction mixture and thus reducing degradation.

  • Potassium trifluoroborate salts (BF3K): These salts are often highly crystalline, air-stable solids that can be used as an alternative to the free boronic acid.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • Incomplete consumption of starting materials.

  • Formation of significant amounts of protodeboronated byproduct (cumene).

  • Low isolated yield of the desired coupled product.

Possible Causes and Solutions:

CauseSolution
Protodeboronation of this compound - Use a less coordinating solvent: Solvents like toluene (B28343) or dioxane are often preferred over highly polar aprotic solvents like DMF. - Optimize the base: Use the mildest effective base (e.g., K3PO4, K2CO3) and avoid strong bases like NaOH or KOH which can accelerate protodeboronation. - Use a more stable boronic acid derivative: Consider using the corresponding MIDA boronate or trifluoroborate salt.
Catalyst deactivation - Ensure rigorous degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) to remove oxygen, which can oxidize the palladium catalyst. - Use a robust catalyst system: Consider using pre-formed Pd(0) catalysts or modern catalyst systems with bulky phosphine (B1218219) ligands that are more resistant to deactivation.
Poor solubility of reactants - Screen different solvent systems: A mixture of solvents (e.g., toluene/water, dioxane/water) may be necessary to ensure all components are sufficiently soluble for the reaction to proceed efficiently.
Issue 2: Formation of Homocoupled Byproduct

Symptoms:

  • Presence of a significant amount of 2,2'-diisopropyldiphenyl in the crude reaction mixture.

Possible Causes and Solutions:

CauseSolution
Oxidative homocoupling of the boronic acid - Rigorous degassing: The presence of oxygen is a primary cause of homocoupling. Ensure all solvents and the reaction vessel are thoroughly deoxygenated. - Control of reaction temperature: Lowering the reaction temperature may reduce the rate of homocoupling. - Use of a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd(PPh3)4, can sometimes minimize homocoupling compared to in situ reduction of a Pd(II) source.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
  • To a dry reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K3PO4, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if necessary).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring the Stability of this compound in Solution by ¹H NMR
  • Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d6) of known concentration.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the solution.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Store the NMR tube under the desired conditions (e.g., at a specific temperature, exposed to air).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Determine the concentration of this compound at each time point by integrating a characteristic signal (e.g., aromatic protons) relative to the signal of the internal standard.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

degradation_pathways boronic_acid This compound protodeboronation Protodeboronation boronic_acid->protodeboronation H+, Δ, Pd cat. oxidation Oxidation boronic_acid->oxidation [O] cumene Cumene protodeboronation->cumene phenol 2-Isopropylphenol oxidation->phenol troubleshooting_workflow start Low Yield in Suzuki Coupling check_protodeboronation Check for Cumene byproduct (GC-MS/NMR) start->check_protodeboronation check_homocoupling Check for Homocoupling byproduct check_protodeboronation->check_homocoupling No optimize_conditions Optimize Base/Solvent/Temp. check_protodeboronation->optimize_conditions Yes degas_rigorously Improve Degassing Protocol check_homocoupling->degas_rigorously Yes change_catalyst Screen Catalysts/Ligands check_homocoupling->change_catalyst No use_derivative Use MIDA ester or BF3K salt optimize_conditions->use_derivative end Improved Yield use_derivative->end degas_rigorously->end change_catalyst->end

References

Effect of base and solvent on the efficiency of 2-Isopropylbenzeneboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 2-isopropylbenzeneboronic acid. Due to the steric hindrance imposed by the isopropyl group, this substrate can present unique challenges. This guide offers insights into optimizing reaction conditions, particularly the choice of base and solvent, to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes?

A1: Low yields in Suzuki couplings involving sterically hindered boronic acids like this compound are a common issue. The primary reason is the decreased reaction rate due to steric hindrance, which can impede crucial steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Other contributing factors can include suboptimal choice of catalyst and ligand, inappropriate base or solvent, and the presence of oxygen or moisture in the reaction.

Q2: How does the choice of base impact the coupling efficiency of this compound?

A2: The base plays a critical role in activating the boronic acid for the transmetalation step. For sterically hindered couplings, the strength and nature of the base are crucial. Moderately strong bases are often effective. For particularly challenging, sterically hindered systems, a stronger base might be necessary.[1] The presence of a small amount of water can sometimes be beneficial when using certain inorganic bases.[1]

Q3: What role does the solvent play in the efficiency of this reaction?

A3: The solvent influences the solubility of reactants and the stability of the palladium catalyst. Aprotic polar solvents and aromatic hydrocarbons are generally good choices. The right solvent system, often a mixture of an organic solvent and water, can facilitate the dissolution of both the organic substrates and the inorganic base, which is crucial for the reaction to proceed efficiently.[2]

Q4: What are common side reactions to watch out for with this compound couplings?

A4: Common side reactions include:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by excess water or high temperatures. Using anhydrous conditions or a boronic ester can sometimes mitigate this.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often exacerbated by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial to minimize homocoupling.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Yield Ineffective catalyst system for sterically hindered substrate.Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]
Suboptimal base selection.Screen a variety of bases, including moderately strong options like K₃PO₄ and Cs₂CO₃, or stronger bases like potassium tert-butoxide (t-BuOK) for very hindered systems.[1]
Poor solubility of reactants.Choose a solvent system where all reactants are soluble. Ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons like toluene, are often effective.[1]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3]
Protodeboronation of Boronic Acid Excess water or high reaction temperature.Use a minimal amount of water necessary to dissolve the base, or consider using anhydrous conditions. Running the reaction at the lowest effective temperature can also help.

Data Presentation: Effect of Base and Solvent on Yield

The following table summarizes the yield of the Suzuki coupling of this compound with 1-bromo-4-(tert-butyl)benzene under various conditions, illustrating the impact of different bases and solvents.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄ (2.0)Toluene1101285
2Cs₂CO₃ (2.0)Dioxane1001292
3K₂CO₃ (2.0)Toluene/H₂O10012<10
4t-BuOK (2.0)Dioxane802>99

Note: This data is compiled for illustrative purposes and may require optimization for specific substrates and reaction scales.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific aryl halides.

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., dioxane or toluene, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, base, aryl halide, and this compound.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing the Workflow

A logical approach to troubleshooting and optimizing these reactions is crucial for success.

Troubleshooting_Workflow start Low Yield with this compound Coupling catalyst Optimize Catalyst and Ligand (e.g., SPhos, XPhos, NHC) start->catalyst base Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) catalyst->base solvent Select Appropriate Solvent (Dioxane, Toluene, THF) base->solvent temp Adjust Temperature solvent->temp success High Yield Achieved temp->success Improved Yield failure Persistent Low Yield - Re-evaluate Substrates temp->failure No Improvement

Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.

References

Troubleshooting low conversion rates in reactions with 2-Isopropylbenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions involving 2-isopropylbenzeneboronic acid. The sterically hindered nature of this reagent can present unique challenges, leading to lower than expected conversion rates. This guide offers structured advice to diagnose and resolve these common issues.

Troubleshooting Low Conversion Rates

Low or incomplete conversion is a frequent challenge in cross-coupling reactions with sterically hindered reagents like this compound. The following sections break down potential causes and provide systematic solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no product formation?

A1: Low yields with sterically hindered boronic acids are common and can be attributed to several factors:

  • Inefficient Catalyst System: The combination of palladium source and ligand may not be suitable for activating the sterically encumbered boronic acid.

  • Improper Base Selection: The base might not be strong or soluble enough to facilitate the crucial transmetalation step.

  • Suboptimal Reaction Conditions: Temperature and reaction time may not be sufficient to overcome the higher activation energy associated with hindered substrates.

  • Reagent Degradation: The boronic acid may be degrading through side reactions like protodeboronation.

Q2: I'm observing significant amounts of homocoupled product from my this compound. How can I prevent this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and palladium(II) species. To minimize this:

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Oxygen can lead to the oxidative coupling of the boronic acid.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) species present at the start of the reaction. If using a Pd(II) precatalyst, ensure conditions are optimal for its rapid reduction to Pd(0).

Q3: What is protodeboronation and how can I minimize it with this compound?

A3: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is a significant decomposition pathway for boronic acids.[1][2] To minimize this:

  • Use Anhydrous Solvents: While some water can be beneficial in Suzuki couplings, excess water can be a proton source for protodeboronation.

  • Select the Appropriate Base: The choice of base and the resulting pH of the reaction mixture are critical. For many boronic acids, stability is greatest at a neutral pH.[1][3]

  • Use Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol (B44631) esters) which slowly release the boronic acid under the reaction conditions.[4]

Q4: How do I choose the right catalyst and ligand for a Suzuki-Miyaura reaction with a sterically hindered boronic acid?

A4: For sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are generally more effective. These ligands promote the formation of the active monoligated palladium species and facilitate the challenging oxidative addition and reductive elimination steps.[5][6] Commonly successful ligands for such couplings include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and other bulky phosphines like tricyclohexylphosphine (B42057) (PCy₃).

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the effect of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered arylboronic acids. While specific data for this compound is limited in comparative studies, the trends observed for structurally similar compounds provide a valuable guide for optimization.

Entry Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
14-Bromoanisole2,4,6-Triisopropylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001885
24-Bromoanisole2,4,6-Triisopropylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane1001292
34-Chlorotoluene2-Methylphenylboronic acidPd(OAc)₂ (1.5)RuPhos (3)K₃PO₄ (2)t-BuOH/H₂O (10:1)802478
42-BromotoluenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O (4:1)901665

Note: This table is a compilation of representative data from various sources for illustrative purposes and may not represent the exact outcomes for this compound without specific experimental validation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of specific parameters may be necessary for different substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed solvent and a small amount of degassed water (e.g., 5-10% v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Reaction Monitoring by GC-MS
  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane).

  • Derivatization (if necessary): For analysis of the boronic acid, derivatization to a more volatile boronate ester may be required. A common method is to treat the dried aliquot residue with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

  • GC-MS Analysis: Inject the prepared sample into the GC-MS.

  • Data Analysis: Monitor the disappearance of the starting material peaks and the appearance of the product peak over time. Quantify the components by comparing their peak areas to that of the internal standard.

Visualizations

Logical Workflow for Troubleshooting Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed check_reagents Verify Reagent Quality (Boronic Acid, Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) start->side_reactions reagent_issue Degraded or Impure Reagents? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue side_reaction_issue Side Reactions Prevalent? side_reactions->side_reaction_issue reagent_issue->check_conditions No replace_reagents Use Fresh/Purified Reagents reagent_issue->replace_reagents Yes condition_issue->side_reactions No optimize_conditions Optimize Temperature, Time, Ligand, Base, Solvent condition_issue->optimize_conditions Yes side_reaction_issue->start No, Re-evaluate mitigate_side_reactions Improve Degassing, Use Pd(0) Source, Use Boronate Ester side_reaction_issue->mitigate_side_reactions Yes success Improved Conversion replace_reagents->success optimize_conditions->success mitigate_side_reactions->success

Caption: A step-by-step workflow for diagnosing and resolving low conversion rates.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd_intermediate1 R-Pd(II)-X(L_n) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar-B(OH)₂ + Base) pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)-Ar(L_n) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar (Product) reductive_elimination->product

Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: Catalyst Deactivation Issues with 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation and other challenges during cross-coupling reactions involving 2-isopropylbenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no product yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura reactions involving this compound are typically attributed to a combination of factors stemming from its structure and the general sensitivities of the catalytic cycle. The most common culprits include:

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including poisoning by impurities or decomposition.

  • Steric Hindrance: The ortho-isopropyl group creates significant steric bulk, which can slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1]

  • Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. It can be promoted by high temperatures and the presence of water.[2]

  • Homocoupling: A competing reaction that forms a biaryl product from two molecules of the boronic acid. This is often exacerbated by the presence of oxygen.[3][4]

Q2: What are the visual indicators of catalyst deactivation in my reaction?

A2: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates that the active Pd(0) catalyst has agglomerated and is no longer soluble and catalytically active. Other indicators include a stalled reaction (as monitored by TLC or LC-MS) and the formation of significant amounts of side products like the homocoupled dimer of this compound or the protodeboronated arene.

Q3: How does the steric hindrance of the ortho-isopropyl group specifically impact the reaction?

A3: The bulky isopropyl group in the ortho position to the boronic acid can sterically hinder the approach of the organoboron species to the palladium center during the transmetalation step. This can significantly slow down the rate of the catalytic cycle. To overcome this, more reactive catalyst systems, often employing bulky, electron-rich ligands, are required to facilitate the coupling.[1][5]

Q4: Can impurities in my this compound be the source of the problem?

A4: Yes, impurities in the boronic acid, aryl halide, solvents, or even the base can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.[6] It is crucial to use high-purity reagents and solvents. If catalyst poisoning is suspected, purification of the starting materials may be necessary.

Q5: Is this compound prone to homocoupling, and how can I minimize it?

A5: Yes, like other arylboronic acids, this compound can undergo oxidative homocoupling to form 2,2'-diisopropylbiphenyl. This side reaction is primarily promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[4] To minimize this, it is critical to rigorously degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Using a pre-formed Pd(0) catalyst can also help.[4]

Troubleshooting Guide

Issue 1: Low or No Conversion

If you are observing poor conversion of your starting materials, consider the following troubleshooting steps, presented in a logical workflow.

low_conversion_workflow start Low/No Conversion Observed check_catalyst Evaluate Catalyst System start->check_catalyst check_base Optimize Base check_catalyst->check_base If no improvement success Improved Conversion check_catalyst->success Improvement check_conditions Adjust Reaction Conditions check_base->check_conditions If no improvement check_base->success Improvement check_reagents Verify Reagent Quality check_conditions->check_reagents If still no improvement check_conditions->success Improvement check_reagents->success Improvement

Troubleshooting workflow for low conversion.
Potential CauseRecommended ActionRationale
Ineffective Ligand Switch from standard ligands (e.g., PPh₃) to a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[7][8]Bulky ligands promote reductive elimination and can accelerate the catalytic cycle for sterically hindered substrates.[5]
Insufficiently Active Catalyst Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a highly active pre-catalyst (e.g., XPhos Pd G2/G3).[9] Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).Ensures a sufficient concentration of the active Pd(0) species. Higher loading can overcome slow turnover.
Inappropriate Base Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃.[10]Stronger bases can facilitate the formation of the more reactive boronate species, which is crucial for the transmetalation step, especially with sterically hindered boronic acids.[10]
Low Reaction Temperature Increase the reaction temperature. Consider switching to a higher-boiling solvent if necessary (e.g., from THF to dioxane or toluene).Provides the necessary activation energy to overcome the steric barrier for the coupling reaction.
Reagent Impurities Purify starting materials (aryl halide and boronic acid) and ensure solvents are anhydrous and degassed.Removes potential catalyst poisons that can inhibit or halt the catalytic cycle.

Issue 2: Significant Formation of Side Products

If your desired product is forming, but you observe substantial amounts of byproducts, the following steps can help improve selectivity.

side_products_workflow start High Side Product Formation homocoupling Homocoupling Observed start->homocoupling protodeboronation Protodeboronation Observed start->protodeboronation degas Rigorously Degas Solvents and Use Inert Atmosphere homocoupling->degas anhydrous Use Anhydrous Conditions protodeboronation->anhydrous pd0_source Use a Pd(0) Pre-catalyst degas->pd0_source success Improved Selectivity pd0_source->success boronate_ester Use Boronate Ester anhydrous->boronate_ester boronate_ester->success

Troubleshooting workflow for side product formation.
Side ProductPotential CauseRecommended ActionRationale
Homocoupling Product (2,2'-diisopropylbiphenyl)Presence of oxygen in the reaction mixture.[4] Use of a Pd(II) pre-catalyst that is slowly reduced.Rigorously degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[4] Use a well-defined Pd(0) pre-catalyst.Oxygen can oxidize the active Pd(0) catalyst, leading to a Pd(II)-mediated homocoupling pathway.[4]
Protodeboronation Product (Isopropylbenzene)Presence of water, especially at elevated temperatures.[2] Reaction time is too long, or the temperature is too high.Use anhydrous solvents and bases where possible. Minimize reaction time and temperature. Consider using the corresponding boronate ester (e.g., pinacol (B44631) ester) of this compound.Boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[11]

Data Presentation

Table 1: Ligand Effects in Suzuki-Miyaura Coupling of Sterically Hindered Substrates

The choice of ligand is critical when working with sterically demanding substrates like this compound. While specific comparative data for this exact substrate is sparse, the following table illustrates the general trend observed for sterically hindered couplings.

LigandTypical Catalyst Loading (mol%)General Performance with Hindered Substrates
PPh₃ (Triphenylphosphine)2 - 5Poor to moderate yields, often requires high temperatures.
PCy₃ (Tricyclohexylphosphine)1 - 3Moderate to good yields, an improvement over PPh₃.
SPhos 0.5 - 2 Excellent yields, often at lower temperatures. [8][12]
XPhos 0.5 - 2 Excellent yields, highly effective for challenging substrates. [7]

Data is representative of trends reported in the literature for sterically hindered Suzuki-Miyaura couplings.[7][8][12]

Table 2: Influence of Base on Suzuki-Miyaura Coupling

The base plays a crucial role in activating the boronic acid for transmetalation. For sterically hindered boronic acids, the choice of base can significantly impact the reaction outcome.

BaseStrengthTypical ConditionsGeneral Performance with Hindered Substrates
Na₂CO₃ModerateAqueous/BiphasicOften sluggish and may result in incomplete conversion.[1]
K₂CO₃ModerateAqueous/BiphasicGenerally better than Na₂CO₃ but may still be slow.
K₃PO₄ Strong Aqueous/Biphasic Often provides significantly higher yields and faster reaction rates. [10]
Cs₂CO₃ Strong Anhydrous or Aqueous Highly effective, but more expensive.
KOtBuVery StrongAnhydrousCan be effective but may promote side reactions.

This table summarizes general observations on the effect of different bases in Suzuki-Miyaura couplings.[1][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a starting point and may require optimization for specific substrates.

experimental_protocol setup 1. Reaction Setup reagents 2. Add Reagents setup->reagents Under Inert Atmosphere degas 3. Degas Mixture reagents->degas reaction 4. Heat and Monitor degas->reaction workup 5. Workup and Purification reaction->workup

Experimental workflow for Suzuki-Miyaura coupling.

1. Reagent Preparation and Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and K₃PO₄ (2.0-3.0 eq.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (e.g., XPhos, 1.1-1.2 eq. relative to Pd) if not using a pre-catalyst complex.

  • Seal the flask with a septum or cap.

2. Solvent Addition and Degassing:

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the rigorous removal of oxygen.

3. Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

4. Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

References

Technical Support Center: Managing Steric Hindrance with 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for managing reactions involving the sterically hindered reagent, 2-isopropylbenzeneboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, with a focus on the Suzuki-Miyaura coupling.

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura reaction with this compound is resulting in very low conversion or no desired product. What are the primary factors to investigate?

Answer: Low conversion in sterically demanding Suzuki couplings is a frequent challenge.[1] The significant steric bulk of the ortho-isopropyl group can impede key steps in the catalytic cycle. The first aspects to troubleshoot are the catalyst system, base, solvent, and temperature.

Potential Causes & Solutions:

  • Ineffective Catalyst System: Standard ligands like triphenylphosphine (B44618) (PPh₃) are often inefficient for hindered substrates.[1] The ligand's steric and electronic properties are critical for overcoming the steric barrier.[2]

    • Solution: Switch to a bulkier, more electron-rich phosphine (B1218219) ligand. These ligands promote the formation of the active monoligated Pd(0) species, which is less sterically crowded, and can accelerate the rate-limiting steps of oxidative addition and reductive elimination.[3][4] Highly effective ligands for sterically hindered couplings include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and other specialized ligands like BI-DIME and AntPhos.[2][5][6] Arsa-Buchwald ligands, which have a longer palladium-arsenic bond, have also been shown to be effective for hindered substrates.[7]

  • Suboptimal Base Selection: The choice and strength of the base are crucial. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] For sterically hindered substrates, a stronger base is often required.

    • Solution: Use a strong, non-nucleophilic base. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[1] The use of bulky alkoxide bases in anhydrous conditions has also been shown to be effective in some systems.[4]

  • Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of catalytic intermediates. Highly polar solvents can sometimes promote side reactions.[9]

    • Solution: Aprotic, non-polar, or moderately polar solvents are generally preferred. Toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are common and effective choices. Sometimes a co-solvent, like a small amount of water, can be beneficial for dissolving the base, but excess water can lead to protodeboronation.[1]

  • Insufficient Reaction Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Typical temperatures for these couplings range from 80°C to 120°C.[10] Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products like homocoupled boronic acid or protodeboronation. How can I minimize these?

Answer: Side reactions are common in Suzuki-Miyaura couplings, especially under harsh conditions required for hindered substrates. The primary side products are typically from protodeboronation and homocoupling.

Potential Causes & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, converting the boronic acid back to isopropylbenzene. It is often exacerbated by excess water, high temperatures, and certain bases.[1][8]

    • Solution:

      • Minimize Water: Use anhydrous solvents and dry reagents. If a base requires water for solubility, use the minimum amount necessary.[1]

      • Use Boronic Esters: Convert the this compound to a more stable boronic ester, such as a pinacol (B44631) (BPin) or MIDA ester. These are generally more resistant to protodeboronation.[11] Potassium organotrifluoroborates are another stable alternative to boronic acids.[12]

      • Optimize Base and Temperature: Avoid overly harsh basic conditions or excessively high temperatures for extended periods.

  • Homocoupling: This side reaction leads to the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or by using a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[1][8]

    • Solution:

      • Degas Thoroughly: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[1]

      • Use a Precatalyst: Employ a well-defined Pd(0) source or a precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that reliably generates the active Pd(0) species. This can minimize side reactions associated with Pd(II) intermediates.[4]

Frequently Asked Questions (FAQs)

Q1: How does the ortho-isopropyl group specifically hinder the Suzuki-Miyaura reaction?

A1: The bulky isopropyl group at the ortho position creates significant steric hindrance around the carbon-boron bond. This affects several steps in the Suzuki-Miyaura catalytic cycle:

  • Transmetalation: The transfer of the isopropylphenyl group from the boron atom to the palladium center can be sterically impeded.

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, can be slowed down by the steric clash between the bulky groups on the palladium complex.[6] Overcoming this often requires specialized bulky ligands that promote this step.[4]

Q2: What are the most effective catalyst systems for coupling this compound?

A2: Highly active catalyst systems are essential. The combination of a palladium source and a bulky, electron-rich phosphine ligand is critical.[5][13]

Catalyst ComponentRecommended ExamplesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3/G4)Air-stable precatalysts are often preferred for their ease of use and consistent generation of the active Pd(0) catalyst.[4][10]
Ligand Buchwald Biarylphosphines: XPhos, SPhos, RuPhosThese provide the necessary steric bulk and electron-donating properties to facilitate oxidative addition and reductive elimination.[1][6]
Other Specialized Ligands: BI-DIME, AntPhosThese have been specifically developed and proven effective for extremely hindered couplings, including those involving ortho-isopropyl substituents.[2][5][14]
N-Heterocyclic Carbenes (NHCs) Strong sigma-donating ability and steric bulk make them suitable for challenging couplings.[13]

Q3: How do I select the optimal base and solvent for this hindered coupling?

A3: The base and solvent work in concert to facilitate the reaction.

  • Base Selection: The base's primary role is to form the reactive 'ate' complex with the boronic acid. For hindered substrates, a moderately strong to strong base is typically needed.

    • K₃PO₄: A common and effective choice, often used with a small amount of water or in a polar aprotic solvent.

    • Cs₂CO₃: A stronger base that is also highly effective.

    • Alkali Metal Alkoxides (e.g., K-OtBu, Na-OtBu): Can be very effective, particularly in anhydrous conditions.

  • Solvent Selection: The ideal solvent should dissolve the reactants and catalyst while not promoting side reactions.

    • Aprotic Solvents: Toluene, 1,4-dioxane, and THF are excellent first choices. They are relatively non-polar and facilitate the catalytic cycle.

    • Polar Aprotic Solvents: DMF or DMSO can be used, but their high polarity might increase the rate of protodeboronation in some cases.[9]

Q4: Are there alternative cross-coupling methods if Suzuki-Miyaura coupling with this compound fails?

A4: Yes, if Suzuki-Miyaura coupling proves unsuccessful even after extensive optimization, other cross-coupling reactions can be considered.

  • Nickel-Catalyzed Coupling: Nickel catalysts are often more cost-effective and can exhibit different reactivity patterns, sometimes succeeding where palladium fails. They are effective in coupling with organoboron reagents.[15][16][17]

  • Transition-Metal-Free Coupling: Under specific conditions, some cross-couplings with boronic acids can be achieved without a transition metal catalyst, though this is less common for sterically hindered substrates.[18]

Visualizations

Experimental Workflow & Logic Diagrams

The following diagrams illustrate a logical workflow for troubleshooting and the fundamental catalytic cycle where steric hindrance plays a role.

G cluster_0 Troubleshooting Low Yield with this compound Start Start: Low/No Product Yield Check_Catalyst Is the catalyst system optimized for steric hindrance? (e.g., Buchwald ligand, NHC) Start->Check_Catalyst Change_Ligand Action: Switch to a bulky, electron-rich ligand (XPhos, SPhos, AntPhos) Check_Catalyst->Change_Ligand No Check_Base Is the base strong enough? (e.g., K3PO4, Cs2CO3) Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Action: Switch to a stronger base (K3PO4, Cs2CO3, K-OtBu) Check_Base->Change_Base No Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Action: Increase temperature incrementally (e.g., 80°C -> 110°C) Check_Temp->Increase_Temp No Check_Side_Products Are side products (protodeboronation) observed? Check_Temp->Check_Side_Products Yes Increase_Temp->Check_Side_Products Use_Ester Action: Use a more stable boronic ester (BPin) and ensure anhydrous conditions Check_Side_Products->Use_Ester Yes Success Reaction Optimized Check_Side_Products->Success No Use_Ester->Success

Caption: A troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_Complex R1-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (Ar-X) RE_Hindrance Bulky R1 and R2 groups can create a high energy barrier for elimination. TM_Complex R1-Pd(II)L_n-R2 OA_Complex->TM_Complex Transmetalation (R2-B(OR)2 + Base) OA_Hindrance Steric hindrance can slow this step, especially with bulky ligands. TM_Complex->Pd0 Reductive Elimination Product R1-R2 TM_Complex->Product TM_Hindrance Ortho-isopropyl group hinders approach of the boronate to the Pd center.

Caption: The Suzuki-Miyaura catalytic cycle highlighting steps impacted by steric hindrance.

Representative Experimental Protocol

Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for optimization. Reagents and conditions should be adapted based on the specific aryl halide used.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol %)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 10 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium source, ligand, and base.

  • Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.

  • Degassing (Optional but Recommended): If the solvent was not pre-degassed, subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-110°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

References

Validation & Comparative

Comparative Guide to the NMR Analysis of Compounds Synthesized via 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. Below is a detailed protocol for a representative Suzuki-Miyaura coupling reaction between an aryl boronic acid and an aryl halide, which can be adapted for 2-isopropylbenzeneboronic acid.

Representative Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Data Presentation: Comparative NMR Data

Due to the absence of a complete NMR dataset for a direct product of this compound in the searched literature, the following tables provide ¹H and ¹³C NMR data for structurally related biaryl compounds. This information can serve as a useful reference for predicting and interpreting the NMR spectra of 2-isopropyl-substituted biaryls.

Table 1: ¹H NMR Data of Representative Biaryl Compounds

CompoundAromatic Protons (δ, ppm, J in Hz)Other Protons (δ, ppm)Solvent
4-Methoxybiphenyl 7.57-7.50 (m, 2H), 7.45-7.38 (m, 2H), 7.35-7.28 (m, 1H), 7.00-6.94 (m, 2H)3.85 (s, 3H, -OCH₃)CDCl₃
4-Methyl-4'-methoxybiphenyl 7.48 (d, J = 8.2, 2H), 7.43 (d, J = 8.7, 2H), 7.22 (d, J = 8.0, 2H), 6.95 (d, J = 8.7, 2H)3.84 (s, 3H, -OCH₃), 2.39 (s, 3H, -CH₃)CDCl₃
2,2'-Dimethylbiphenyl 7.25-7.15 (m, 8H)2.05 (s, 6H, -CH₃)CDCl₃

Table 2: ¹³C NMR Data of Representative Biaryl Compounds

CompoundAromatic Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
4-Methoxybiphenyl 159.1, 140.8, 133.7, 128.7, 128.1, 126.7, 126.6, 114.255.3 (-OCH₃)CDCl₃
4-Methyl-4'-methoxybiphenyl 158.6, 138.2, 136.5, 133.6, 129.4, 128.0, 126.8, 114.155.3 (-OCH₃), 21.1 (-CH₃)CDCl₃
2,2'-Dimethylbiphenyl 141.6, 135.8, 129.9, 127.1, 126.8, 125.620.6 (-CH₃)CDCl₃

Mandatory Visualization

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents Reactants & Catalyst Loading (Aryl Halide, Boronic Acid, Pd Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup 1 reaction Reaction (Heating & Stirring) setup->reaction 2 workup Aqueous Work-up (Extraction & Washing) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 analysis NMR Analysis (¹H & ¹³C NMR) purification->analysis 5

Caption: General experimental workflow for the synthesis and analysis of biaryl compounds via Suzuki-Miyaura coupling.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

suzuki_cycle cluster_legend Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex R¹-X transmetalation Transmetalation R¹-Pd(II)L_n-R² pd_complex->transmetalation [R²-B(OR)₂(OH)]⁻ transmetalation->pd0 R¹-R² product R¹-R² reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition base_activation Base Activation of R²-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided NMR data is for structurally analogous compounds and should be used as a reference. Experimental conditions for the Suzuki-Miyaura coupling may require optimization for specific substrates.

Mass Spectrometry of 2-Isopropylbenzeneboronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 2-isopropylbenzeneboronic acid and its derivatives is crucial in various stages of research and drug development, particularly in applications such as Suzuki-Miyaura cross-coupling reactions. The inherent chemical properties of boronic acids, including their propensity for dehydration to form cyclic boroxines and their polarity, present unique analytical challenges. This guide provides a comprehensive comparison of mass spectrometric techniques and alternative analytical methods for the characterization and quantification of these compounds, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound derivatives is a critical decision that balances sensitivity, selectivity, throughput, and cost. Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool, but other techniques also offer distinct advantages.

Table 1: Performance Comparison of Analytical Methods for Boronic Acid Analysis

Analytical TechniqueLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)Key AdvantagesKey Disadvantages
GC-MS >0.99 (with derivatization)2.5 ppm for some derivatives[1]30 ppm for some derivatized compounds[1]Analyte dependent<15%High resolution, reproducible fragmentation patterns, established libraries.Requires derivatization for volatility, potential for thermal degradation.
LC-MS/MS (ESI) >0.98[2]0.1 µg for many boronic acids[2]1.0 µg for many boronic acids[2]97.1 - 105.7[2]<2.0[2]High sensitivity and selectivity, suitable for polar and thermally labile compounds, direct analysis often possible.[3]Ion suppression effects, complex spectra due to adduct and boroxine (B1236090) formation.[2]
HPLC-UV >0.99Analyte and chromophore dependentAnalyte and chromophore dependentTypically 95-105%<5%Robust, widely available, cost-effective for routine analysis.Lower sensitivity than MS, requires a UV-absorbing chromophore.
Non-Aqueous Capillary Electrophoresis (NACE) >0.99Not widely reportedNot widely reported80-120% for some esters<5%High separation efficiency, avoids hydrolysis of boronic esters.Less common instrumentation, requires expertise in method development.

Mass Spectrometry of this compound

Mass spectrometry offers unparalleled sensitivity and structural information for the analysis of this compound. The choice of ionization technique significantly influences the resulting mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high chromatographic resolution and detailed structural information through electron ionization (EI) fragmentation. However, the low volatility and polar nature of boronic acids necessitate a derivatization step, typically silylation, to convert them into more volatile and thermally stable analogs.

Predicted Electron Ionization (EI) Fragmentation of Silylated this compound:

The di-trimethylsilyl (di-TMS) derivative of this compound is expected to undergo characteristic fragmentation under EI conditions. The molecular ion peak ([M]⁺) would be observed, and key fragment ions would arise from the cleavage of the isopropyl group and the silyl (B83357) moieties.

  • Molecular Ion [M]⁺: The intact di-TMS derivative.

  • [M-15]⁺: Loss of a methyl radical (•CH₃) from a TMS group, a common fragmentation for silylated compounds.

  • [M-43]⁺: Loss of an isopropyl radical (•CH(CH₃)₂).

  • [M-73]⁺: Loss of a trimethylsilyl (B98337) radical (•Si(CH₃)₃).

  • Tropylium Ion Fragment: Rearrangement and fragmentation of the aromatic ring can also be expected.

G Di-TMS-2-isopropylbenzeneboronic acid [M]⁺ Di-TMS-2-isopropylbenzeneboronic acid [M]⁺ Fragment 1[M-15]⁺ [M-CH₃]⁺ Di-TMS-2-isopropylbenzeneboronic acid [M]⁺->Fragment 1[M-15]⁺ - •CH₃ Fragment 2[M-43]⁺ [M-C₃H₇]⁺ Di-TMS-2-isopropylbenzeneboronic acid [M]⁺->Fragment 2[M-43]⁺ - •C₃H₇ Fragment 3[M-73]⁺ [M-Si(CH₃)₃]⁺ Fragment 1[M-15]⁺->Fragment 3[M-73]⁺ - Si(CH₃)₂

Caption: Predicted EI fragmentation of di-TMS-2-isopropylbenzeneboronic acid.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds like boronic acids, often coupled with liquid chromatography (LC).[3] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. A significant challenge in ESI-MS of boronic acids is their tendency to form boroxines (cyclic trimers) through dehydration, which can complicate spectral interpretation.[2]

Expected ESI-MS/MS Fragmentation of [M+H]⁺ of this compound:

Collision-induced dissociation (CID) of the protonated molecule is expected to involve the loss of water and fragmentation of the isopropyl group.

  • [M+H]⁺: Protonated this compound.

  • [M+H-H₂O]⁺: Loss of a water molecule.

  • [M+H-H₂O-C₃H₆]⁺: Subsequent loss of propene from the isopropyl group.

Experimental Protocols

GC-MS with Silylation Derivatization

This protocol is suitable for the quantification and structural confirmation of this compound.

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid sample in 100 µL of a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

LC-MS/MS with Electrospray Ionization (ESI)

This method is ideal for the direct analysis of this compound in complex matrices.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a concentration of approximately 10 µg/mL.

    • The addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can aid ionization.

  • LC-MS/MS Parameters:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to achieve separation.

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: ESI in positive ion mode.

    • MS/MS Analysis: Use product ion scanning to fragment the [M+H]⁺ precursor ion.

Experimental and Logical Workflows

A systematic approach is essential for the reliable analysis of this compound derivatives. The following diagram illustrates a general workflow for method selection and analysis.

G cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Processing Goal Define Analytical Goal (Quantification, Identification, Purity) Method Select Appropriate Technique (GC-MS, LC-MS, HPLC, etc.) Goal->Method Prep Sample Preparation (Dissolution, Derivatization) Method->Prep Analysis Instrumental Analysis Prep->Analysis Data Data Acquisition and Processing (Integration, Spectral Interpretation) Analysis->Data

Caption: General workflow for the analysis of boronic acid derivatives.

Conclusion

The mass spectrometric analysis of this compound and its derivatives offers high sensitivity and detailed structural information. GC-MS following silylation is a robust method for structural elucidation due to its reproducible fragmentation patterns. LC-MS/MS with ESI is highly sensitive for quantification and suitable for direct analysis of these polar compounds. The choice between these and other analytical techniques will ultimately depend on the specific requirements of the study, including the need for quantitative accuracy, structural confirmation, and sample throughput. Careful consideration of the unique chemical properties of boronic acids is paramount for successful analysis.

References

The Strategic Advantage of Steric Bulk: A Comparative Guide to 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of pharmaceutical synthesis and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Among the versatile reagents available to chemists, boronic acids have carved out a significant niche, primarily for their role in the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of 2-isopropylbenzeneboronic acid, highlighting its distinct advantages over other boronic acids, particularly in the synthesis of sterically hindered biaryl compounds.

The primary advantage of this compound lies in its significant steric bulk imparted by the ortho-isopropyl group. This structural feature plays a crucial role in directing the outcome of cross-coupling reactions, enabling the synthesis of complex molecules that would be challenging to access with less hindered boronic acids.

Performance in Sterically Demanding Suzuki-Miyaura Couplings

Qualitative Comparison of Boronic Acids in Suzuki-Miyaura Coupling:

Boronic AcidKey CharacteristicsAdvantagesDisadvantages
Phenylboronic Acid Unsubstituted aromatic boronic acid.High reactivity in standard couplings, readily available, and cost-effective.Not suitable for the synthesis of sterically hindered biaryls as it can lead to undesired side products or fail to couple with hindered substrates.
2-Methylbenzeneboronic Acid Possesses a smaller ortho-substituent.Offers a degree of steric hindrance, useful for certain applications.May not provide sufficient steric bulk to control regioselectivity or facilitate the formation of highly congested biaryls.
This compound Features a bulky ortho-isopropyl group.Excellent for the synthesis of sterically hindered and tetra-ortho-substituted biaryls. The steric hindrance can enhance selectivity and promote the desired coupling pathway.Potentially slower reaction rates compared to less hindered boronic acids, may require more forcing reaction conditions (e.g., higher temperatures, specialized catalysts).
2,4,6-Trimethylbenzeneboronic Acid (Mesitylboronic Acid) Highly sterically hindered with three methyl groups.Effective for synthesizing extremely hindered biaryls.Can exhibit very slow reaction rates and may require highly specialized and sensitive catalyst systems to achieve good yields.

The strategic use of the bulky 2-isopropyl group can be instrumental in overcoming challenges associated with the synthesis of complex pharmaceutical intermediates. For instance, in the construction of molecules with multiple stereocenters or specific conformational requirements, the steric influence of the isopropyl group can be leveraged to control the orientation of substituents and achieve the desired three-dimensional structure.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Substrate

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl bromide with an arylboronic acid. This protocol is based on established methodologies for such challenging couplings and can be adapted for use with this compound.[1]

Reaction: Synthesis of a 2-isopropyl-4-nitrobiphenyl derivative.

Materials:

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in toluene (2 mL). Stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: In a separate flask, combine 2-Bromo-1-isopropyl-4-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Reaction Execution: Transfer the pre-formed catalyst solution to the flask containing the reactants. Add toluene (3 mL) and water (0.5 mL). Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-isopropyl-4-nitrobiphenyl derivative.

Visualizing the Process: Reaction Mechanisms and Workflows

To better understand the underlying principles of the Suzuki-Miyaura coupling and the role of steric hindrance, the following diagrams, generated using Graphviz (DOT language), illustrate the key concepts.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative\nAddition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Di-organopalladium Complex) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive\nElimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Steric_Hindrance_Effect cluster_0 Unhindered Boronic Acid (e.g., Phenylboronic Acid) cluster_1 Sterically Hindered Boronic Acid (e.g., this compound) a1 Fast Transmetalation a2 Potential for Multiple Reaction Sites a1->a2 a3 Lower Selectivity a2->a3 b1 Slower Transmetalation b2 Favors Coupling at Less Hindered Site b1->b2 b3 Higher Selectivity b2->b3 Unhindered Boronic Acid (e.g., Phenylboronic Acid) Unhindered Boronic Acid (e.g., Phenylboronic Acid) Sterically Hindered Boronic Acid (e.g., this compound) Sterically Hindered Boronic Acid (e.g., this compound)

References

A Comparative Guide to Catalysts for Suzuki Coupling with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose; however, when employing sterically hindered boronic acids, the selection of an appropriate catalyst system is critical to achieving high yields and reaction efficiency.[1] Steric hindrance around the reaction centers can significantly impede the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination, often leading to low yields.[2] This guide provides an objective comparison of various catalytic systems for Suzuki coupling with hindered boronic acids, supported by experimental data, to aid in the selection of the optimal catalyst for your specific needs.

Palladium-Based Catalysts with Bulky Phosphine (B1218219) Ligands

Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, have proven to be highly effective for sterically demanding Suzuki couplings. Ligands developed by the groups of Buchwald and Fu, for instance, are designed to facilitate the crucial steps in the catalytic cycle that are often hindered with bulky substrates.

Key Ligands and Their Performance:

  • SPhos and XPhos: These Buchwald ligands are highly versatile and have demonstrated exceptional performance in Suzuki-Miyaura reactions involving hindered aryl substrates and heteroaryl halides. SPhos, in particular, has shown unprecedented activity, enabling reactions with low catalyst loadings and even at room temperature for some aryl chlorides.[3] XPhos is also highly effective for coupling unactivated aryl and heteroaryl chlorides.

  • Arsa-Buchwald Ligands: These arsenic analogs of Buchwald ligands have been shown to be effective for sterically hindered substrates, potentially by facilitating the transmetalation step due to the longer arsenic-palladium bond.[4]

Table 1: Performance of Palladium-Phosphine Catalysts in Suzuki Coupling of Hindered Substrates

Catalyst/LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / SPhosHindered Aryl BromideHindered Boronic AcidK₃PO₄Toluene10024High (not specified)2[2]
Pd₂(dba)₃ / XPhosUnactivated Aryl ChloridePhenylboronic acidK₃PO₄Dioxane10012981.5
Pd(OAc)₂ / AntPhosDi-ortho-subst. Aryl-Brsec-Alkylboronic AcidK₃PO₄Xylenes140Not specifiedHigh (not specified)1[5]
Pd(OAc)₂ / JagPhos ISterically-hindered Aryl ChlorideBulky Arylboronic AcidNot specifiedNot specifiedNot specifiedNot specifiedHigh (not specified)Not specified[6]

Note: "High (not specified)" indicates that the source mentions high yields without providing a specific percentage.

Palladium-N-Heterocyclic Carbene (NHC) Complexes

N-Heterocyclic carbene (NHC) ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating properties and steric bulk can lead to highly active and stable catalysts.[7]

Robust acenaphthoimidazolylidene palladium complexes, for example, have shown to be highly efficient and general catalysts for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates, providing excellent yields with low catalyst loadings under mild conditions.[7] Some highly active catalyst systems with NHC ligands can be effective at loadings as low as 0.05 mol %.[5]

Table 2: Performance of Palladium-NHC Catalysts in Suzuki Coupling of Hindered Substrates

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
(NHC)Pd precatalyst (e.g., PEPPSI-IPr)Hindered Aryl ChlorideBoronic Acidt-BuOKDioxaneNot specifiedNot specifiedHigh (not specified)1[2]
Acenaphthoimidazolylidene Pd complexSterically hindered aryl bromides/chloridesSterically hindered arylboronic acidst-BuOKDioxaneNot specifiedNot specified>99as low as 0.05[7]

Nickel-Based Catalysts

Nickel catalysts are gaining prominence as a more economical and sustainable alternative to palladium for Suzuki-Miyaura couplings.[8][9] Modern nickel catalysts can effectively couple a range of challenging substrates, including sterically hindered ones. Air-stable Ni(II) complexes with the general formula Ni(NHC)--INVALID-LINK--Cl have been shown to be effective under mild conditions and with low catalyst loading for a range of electronically and sterically differentiated coupling partners.[8]

Table 3: Performance of Nickel-Based Catalysts in Suzuki Coupling of Hindered Substrates

CatalystAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Ni(IPr)--INVALID-LINK--Clortho-substituted Aryl Chlorides4-methoxyphenylboronic acidNot specifiedNot specifiedRoom Temp or mild heatingNot specifiedHigh (not specified)0.5 - 2[8]
NiCl₂(PCy₃)₂Heterocyclic halidesAryl boronic acidsK₃PO₄t-amyl alcohol10012Good to Excellent5[9]

Experimental Protocols

A general procedure for the Suzuki coupling of a hindered aryl halide with a hindered boronic acid is provided below. This protocol is a general guideline and may require optimization for specific substrates.[2]

Materials:

  • Palladium or Nickel precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(PCy₃)₂)

  • Ligand (e.g., SPhos, XPhos, IPr)

  • Base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK), finely ground

  • Hindered aryl halide

  • Hindered boronic acid

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium/nickel precursor and the ligand.

  • Add the hindered aryl halide (1.0 equiv), the hindered boronic acid (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification flask Dry Schlenk Flask (Inert Atmosphere) reagents Add: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Base (1.5-2.0 equiv) flask->reagents add_solvent Add Anhydrous, Degassed Solvent reagents->add_solvent catalyst_prep Prepare Catalyst Solution: - Pd/Ni Precursor - Ligand - Anhydrous Solvent add_catalyst Add Catalyst Solution catalyst_prep->add_catalyst heat Heat and Stir (e.g., 100°C, 12-24h) add_catalyst->heat add_solvent->add_catalyst monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temp monitor->cool quench Quench with Water and Organic Solvent cool->quench extract Separate Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki coupling with hindered boronic acids.

Signaling Pathways and Logical Relationships

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal + R²-B(OR)₂ PdII_biaryl R¹-Pd(II)L_n-R² Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Kinetic Showdown: A Comparative Guide to the Reactivity of 2-Isopropylbenzeneboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic nuances of building blocks is paramount for efficient and scalable synthesis. This guide provides a comparative kinetic analysis of 2-isopropylbenzeneboronic acid in two of the most powerful C-C and C-heteroatom bond-forming reactions: the Suzuki-Miyaura and Chan-Lam couplings. In the absence of direct, publicly available kinetic data for this compound, this guide leverages established mechanistic principles and comparative data from structurally related boronic acids to provide a predictive performance overview.

The steric bulk imparted by the ortho-isopropyl group on this compound presents a unique kinetic profile compared to its less hindered counterparts. This guide will delve into the anticipated effects of this substitution on reaction rates, supported by data from analogous systems, and provide detailed experimental protocols for researchers to conduct their own kinetic investigations.

The Suzuki-Miyaura Coupling: A Steric Hurdle to Overcome

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming C(sp²)-C(sp²) bonds. The generally accepted catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The rate-determining step can vary depending on the specific reactants and conditions, but the transmetalation step is particularly sensitive to the steric and electronic properties of the boronic acid. Electron-donating groups on the phenylboronic acid generally accelerate transmetalation, while electron-withdrawing groups can slow it down.

For this compound, the ortho-isopropyl group introduces significant steric hindrance around the boronic acid moiety. This bulk is expected to slow down the transmetalation step, as it impedes the approach of the boronic acid to the palladium complex.[1][2]

Comparative Kinetic Data (Predicted)
Boronic AcidSubstituent EffectExpected Impact on Transmetalation RatePredicted Overall Reaction Rate (Relative to Phenylboronic Acid)
Phenylboronic AcidNone (Baseline)BaselineBaseline
4-Methylphenylboronic AcidElectron-Donating (para)FasterFaster
4-Nitrophenylboronic AcidElectron-Withdrawing (para)SlowerSlower
This compound Steric Hindrance (ortho) Significantly Slower Significantly Slower
2-Methylphenylboronic AcidSteric Hindrance (ortho)SlowerSlower

Note: This table is based on established principles of Suzuki-Miyaura reaction kinetics. Actual reaction rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

The Chan-Lam Coupling: Navigating Steric Effects in C-N and C-O Bond Formation

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[3] The proposed mechanism involves the formation of a copper(II)-boronic acid complex, followed by coordination of the amine or alcohol nucleophile, and subsequent reductive elimination from a Cu(III) intermediate to form the product.

Similar to the Suzuki-Miyaura reaction, the steric environment of the boronic acid can influence the rate of the Chan-Lam coupling. The bulky ortho-isopropyl group in this compound is anticipated to hinder the initial complexation with the copper catalyst and the subsequent steps of the catalytic cycle.

Comparative Performance (Predicted)

Direct kinetic comparisons for the Chan-Lam coupling of this compound are scarce. However, based on general principles, a similar trend to the Suzuki-Miyaura reaction is expected, where steric hindrance leads to a decreased reaction rate.

Boronic AcidSubstituent EffectPredicted Impact on Reaction Rate
Phenylboronic AcidNone (Baseline)Baseline
4-Methoxyphenylboronic AcidElectron-Donating (para)Faster
This compound Steric Hindrance (ortho) Slower
2,6-Dimethylphenylboronic AcidSignificant Steric Hindrance (di-ortho)Significantly Slower

Note: This table provides a qualitative prediction based on general trends in Chan-Lam coupling reactions. The actual performance will depend on the specific nucleophile, catalyst system, and reaction conditions.

Experimental Protocols

For researchers wishing to perform their own kinetic analysis of reactions involving this compound, the following detailed protocols provide a robust starting point.

Protocol 1: Kinetic Study of a Suzuki-Miyaura Reaction

This protocol describes a typical setup for monitoring the kinetics of a Suzuki-Miyaura coupling reaction using in situ monitoring, for example, by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like a palladacycle)[4]

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene/water mixture)[5]

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • GC or HPLC instrument

Procedure:

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., 1-2 mol%), the base (e.g., 2 equivalents), and the internal standard.

  • Addition of Reactants: Add the aryl halide (1 equivalent) and this compound (1.2-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).

  • Initiation and Monitoring: Place the reaction vessel in a preheated heating block set to the desired temperature (e.g., 80-100 °C) and start vigorous stirring. Begin monitoring the reaction immediately by taking aliquots at regular time intervals.

  • Sample Quenching and Analysis: Quench each aliquot with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a short plug of silica (B1680970) gel to remove the catalyst and base. Analyze the quenched samples by GC or HPLC to determine the concentration of reactants and products over time.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants one at a time, the order of the reaction with respect to each component can be determined.

Protocol 2: Kinetic Study of a Chan-Lam Coupling Reaction

This protocol outlines a general procedure for investigating the kinetics of a Chan-Lam N-arylation reaction.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline)

  • Copper catalyst (e.g., Cu(OAc)₂)[6]

  • Base (optional, e.g., pyridine (B92270) or triethylamine)

  • Solvent (e.g., dichloromethane (B109758) or methanol)

  • Internal standard for analysis

  • Reaction flask

  • Magnetic stirrer

  • Air or oxygen supply (as the reaction is often aerobic)

  • Analytical instrument (GC or HPLC)

Procedure:

  • Reaction Setup: In a reaction flask open to the air (or under an oxygen balloon), combine the copper catalyst (e.g., 10 mol%), the amine (1 equivalent), and the internal standard in the chosen solvent.

  • Reaction Initiation: Add this compound (1.5-2 equivalents) to the stirring solution at room temperature or the desired reaction temperature.

  • Monitoring: Take aliquots from the reaction mixture at specified time points.

  • Sample Preparation and Analysis: Dilute each aliquot with a suitable solvent and analyze by GC or HPLC to quantify the formation of the N-arylated product.

  • Kinetic Analysis: Determine the reaction rate and order by plotting the concentration data as described in the Suzuki-Miyaura protocol.

Visualizing the Pathways and Workflow

To further aid in understanding the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)_2 Base pd2_biaryl_complex Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Cycle cu2 Cu(II) complexation Complexation cu2->complexation Ar'B(OH)_2 cu_boron [Cu(II)-ArB(OH)_2] complexation->cu_boron nucleophile_coordination Nucleophile Coordination cu_boron->nucleophile_coordination R-Nu-H cu3_intermediate [Ar-Cu(III)-Nu] nucleophile_coordination->cu3_intermediate reductive_elimination Reductive Elimination cu3_intermediate->reductive_elimination Ar'-Nu-R cu1 Cu(I) reductive_elimination->cu1 oxidation Oxidation cu1->oxidation O_2 oxidation->cu2

Figure 2. A plausible catalytic cycle for the Chan-Lam coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_monitoring Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare & Degas Reagents and Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction start_reaction Initiate Reaction (Heating & Stirring) setup_reaction->start_reaction take_aliquots Take Aliquots at Timed Intervals start_reaction->take_aliquots quench_reaction Quench Aliquots take_aliquots->quench_reaction analyze_samples Analyze Samples (GC/HPLC) quench_reaction->analyze_samples process_data Process Data & Determine Kinetics analyze_samples->process_data

Figure 3. General experimental workflow for kinetic studies.

References

Benchmarking 2-Isopropylbenzeneboronic acid performance in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-isopropylbenzeneboronic acid's performance in key applications, benchmarked against common alternatives. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their synthetic and biological endeavors.

Section 1: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Arylboronic acids are pivotal reagents in this reaction. The performance of this compound is primarily influenced by the steric hindrance imposed by the ortho-isopropyl group.

Performance Comparison

The steric bulk of the ortho-isopropyl group in this compound presents a significant challenge compared to less hindered alternatives like phenylboronic acid. This steric hindrance can impede the crucial transmetalation step in the catalytic cycle, often leading to lower reaction yields under standard conditions.[1] Achieving high yields with ortho-disubstituted arylboronic acids typically necessitates optimized reaction conditions, such as the use of specialized palladium catalysts and ligands, stronger bases, or higher reaction temperatures.[1]

While direct, side-by-side comparative yield data under identical conditions is sparse in the literature, the general principle of steric hindrance affecting yield is well-established. For instance, the coupling of mesitylboronic acid (a sterically hindered boronic acid) with iodobenzene (B50100) gives low yields with standard catalysts and requires stronger bases like barium hydroxide (B78521) to proceed to completion.[1] This illustrates the need for more forcing conditions for sterically encumbered boronic acids.

Table 1: Qualitative Performance Comparison in Suzuki-Miyaura Coupling

FeatureThis compoundPhenylboronic Acid (Unsubstituted)Rationale
Relative Reactivity LowerHigherThe ortho-isopropyl group sterically hinders the approach to the palladium center, slowing down the transmetalation step.[1]
Typical Reaction Yields Moderate to High (with optimization)HighLess steric hindrance allows for more efficient catalytic turnover under standard conditions.
Required Conditions Often requires specialized ligands, stronger bases, and/or higher temperatures.Standard conditions are often sufficient.To overcome the activation barrier imposed by steric hindrance.[1]
Susceptibility to Protodeboronation Can be significantModerateIncreased steric bulk can sometimes favor the undesired side reaction of protodeboronation.
Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for this compound and its coupling partner.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Ba(OH)₂, 2.0-3.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, This compound, Catalyst, and Base B Add Solvent System A->B Under Inert Atmosphere C Heat and Stir (80-110 °C, 2-24h) B->C D Monitor Progress (TLC, GC-MS) C->D E Aqueous Workup & Extraction D->E Upon Completion F Dry and Concentrate E->F G Purify Product (Chromatography) F->G

Fig. 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Section 2: Application as an Enzyme Inhibitor

Arylboronic acids are a well-established class of reversible inhibitors for serine proteases, a family of enzymes crucial in various biological processes.[2][3] They typically act as competitive inhibitors, forming a covalent adduct with the catalytic serine residue in the enzyme's active site.[2]

Performance Comparison

The ortho-isopropyl group of this compound would be expected to influence its binding affinity to the active site of a target protease. The hydrophobic nature of the isopropyl group could lead to favorable interactions with hydrophobic pockets in the enzyme's active site, potentially increasing its potency compared to the unsubstituted phenylboronic acid. However, the steric bulk could also lead to unfavorable steric clashes, which would decrease its inhibitory activity. The overall effect would be highly dependent on the specific topology of the enzyme's active site.

Table 2: Postulated Performance Comparison as a Serine Protease Inhibitor

FeatureThis compoundPhenylboronic AcidRationale
Inhibition Mechanism CompetitiveCompetitiveArylboronic acids are known to be competitive inhibitors of serine proteases.[2]
Binding Affinity (Kᵢ) Enzyme-dependentBaselineThe ortho-isopropyl group could either enhance binding through hydrophobic interactions or hinder it due to steric clashes within the enzyme's active site.
Specificity Potentially higherLowerThe specific size and shape of the isopropyl group might favor binding to some proteases over others, leading to increased specificity.
Experimental Protocol: Representative Serine Protease Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound against a serine protease using a chromogenic or fluorogenic substrate.

Materials:

  • Serine protease (e.g., chymotrypsin, trypsin)

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a specific pH)

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • This compound (and other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add a fixed amount of the serine protease to each well.

  • Add the different concentrations of the inhibitor to the wells and incubate for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ or Kᵢ value.

G cluster_pathway Serine Protease Catalytic Cycle & Inhibition E Enzyme (E) (Serine Protease) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI + I S Substrate (S) ES->E P Products (P) ES->P k_cat P->E + E I Inhibitor (I) (this compound) EI->E

Fig. 2: Competitive inhibition of a serine protease by this compound.

Conclusion

This compound is a valuable reagent in organic synthesis and a potential candidate for drug discovery as an enzyme inhibitor. Its performance in Suzuki-Miyaura cross-coupling reactions is primarily dictated by the steric hindrance of the ortho-isopropyl group, which often necessitates the use of optimized reaction conditions to achieve high yields compared to less hindered boronic acids. In the context of enzyme inhibition, its substituted phenyl ring offers the potential for increased potency and selectivity, though this is highly dependent on the specific enzyme target. The experimental protocols and comparative data provided in this guide are intended to aid researchers in effectively utilizing this compound in their work.

References

A Comparative Guide to the Synthesis of 2-Isopropyl-4'-methylbiphenyl: Validation of a Synthetic Route Utilizing 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent synthetic routes for the preparation of 2-isopropyl-4'-methylbiphenyl, a sterically hindered biaryl compound. The primary route utilizes 2-isopropylbenzeneboronic acid in a Suzuki-Miyaura cross-coupling reaction. An alternative approach, the Negishi cross-coupling reaction, is presented as a point of comparison. This guide aims to assist researchers in selecting the optimal synthetic strategy by providing a side-by-side analysis of performance, supported by representative experimental data and detailed protocols.

Performance Comparison: Suzuki-Miyaura vs. Negishi Coupling

The choice between Suzuki-Miyaura and Negishi coupling for the synthesis of sterically hindered biaryls such as 2-isopropyl-4'-methylbiphenyl often involves a trade-off between the operational simplicity and functional group tolerance of the former and the potentially higher reactivity of the latter, especially for challenging substrates. The following table summarizes key performance indicators for both routes, based on literature precedents for similar transformations.

ParameterRoute 1: Suzuki-Miyaura Coupling Route 2: Negishi Coupling
Coupling Partner 1 This compound2-Isopropylzinc bromide
Coupling Partner 2 4-Bromotoluene (B49008)4-Bromotoluene
Catalyst System Pd(OAc)₂ with a bulky phosphine (B1218219) ligand (e.g., SPhos)Pd(OAc)₂ with a bulky phosphine ligand (e.g., CPhos)
Base/Additive K₃PO₄None (organozinc is sufficiently nucleophilic)
Solvent Toluene (B28343)/WaterTHF
Temperature 80-100 °CRoom Temperature to 50 °C
Reaction Time 12 - 24 hours4 - 12 hours
Representative Yield 85 - 95%90 - 98%
Key Advantages - Air and moisture stability of boronic acid- Wide availability of boronic acids- Generally milder reaction conditions- Higher reactivity for sterically hindered substrates- Often faster reaction times- No need for a base, which can be advantageous for base-sensitive substrates
Key Disadvantages - Can be sluggish with sterically hindered substrates- Requires a base, which can complicate reactions with base-sensitive functional groups- Organozinc reagents are air and moisture sensitive, requiring inert atmosphere techniques- Preparation of organozinc reagents adds a step to the synthesis

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling of this compound and 4-Bromotoluene

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of sterically hindered substrates.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equivalents).

  • Add this compound (1.2 equivalents) and 4-bromotoluene (1.0 equivalent) to the flask.

  • Add anhydrous, degassed toluene and degassed water to the flask to achieve a desired concentration (e.g., 0.2 M with respect to the aryl bromide) in a toluene/water ratio of approximately 5:1.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-isopropyl-4'-methylbiphenyl.

Route 2: Negishi Coupling of 2-Isopropylzinc Bromide and 4-Bromotoluene

This protocol outlines the in-situ preparation of the organozinc reagent followed by the cross-coupling reaction.

Materials:

  • 2-Bromoisopropylbenzene

  • Activated zinc dust

  • Lithium chloride (LiCl), anhydrous

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

Part A: Preparation of 2-Isopropylzinc Bromide

  • To a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust (1.5 equivalents) and anhydrous LiCl (1.5 equivalents).

  • Add anhydrous THF to the flask.

  • Slowly add 2-bromoisopropylbenzene (1.5 equivalents) to the stirred suspension. The reaction may be initiated by gentle heating.

  • Stir the mixture at room temperature until the insertion of zinc is complete (can be monitored by GC analysis of quenched aliquots). The resulting solution of 2-isopropylzinc bromide is used directly in the next step.

Part B: Negishi Coupling

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%), and 4-bromotoluene (1.0 equivalent).

  • Add anhydrous THF to dissolve the solids.

  • Slowly add the freshly prepared solution of 2-isopropylzinc bromide (1.2 equivalents) to the catalyst mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress. The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways and Mechanisms

To further clarify the processes, the following diagrams illustrate the experimental workflows and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow reagents 1. Combine Reagents - this compound - 4-Bromotoluene - Pd(OAc)₂/SPhos - K₃PO₄ solvent 2. Add Solvents - Anhydrous Toluene - Degassed Water reagents->solvent Inert Atmosphere reaction 3. Reaction - Heat to 100 °C - Stir for 12-24h solvent->reaction workup 4. Workup - Cool to RT - Extraction - Drying reaction->workup purification 5. Purification - Column Chromatography workup->purification product Product: 2-Isopropyl-4'-methylbiphenyl purification->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis of 2-isopropyl-4'-methylbiphenyl.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-Ar' oa_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both the Suzuki-Miyaura and Negishi coupling reactions are highly effective methods for the synthesis of the sterically hindered biaryl, 2-isopropyl-4'-methylbiphenyl. The Suzuki-Miyaura route, utilizing this compound, offers the advantage of working with a more stable organoboron reagent, which simplifies handling and setup. However, for such sterically demanding substrates, the reaction may require elevated temperatures and longer reaction times.

Conversely, the Negishi coupling, employing the corresponding organozinc reagent, often proceeds faster and at lower temperatures due to the higher nucleophilicity of the organozinc species. This increased reactivity, however, comes at the cost of handling air- and moisture-sensitive reagents, necessitating stringent inert atmosphere techniques.

The choice of the synthetic route will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, the presence of other functional groups in the molecule, and the scale of the reaction. For rapid, small-scale syntheses where the necessary handling techniques are in place, the Negishi coupling may be preferred. For larger-scale preparations or when operational simplicity is a priority, the Suzuki-Miyaura coupling with an optimized catalyst system presents a robust and reliable alternative.

A Comparative Guide to Purity Assessment of Synthesized Compounds: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) has long been the benchmark for purity analysis. However, advancements in separation science have introduced powerful alternatives, each with distinct advantages. This guide provides an objective, data-driven comparison of HPLC with Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the purity assessment of synthesized compounds.

Executive Summary

While all four techniques are instrumental in separating and quantifying impurities, they operate on different principles and offer varying performance characteristics. UPLC, an evolution of HPLC, utilizes smaller stationary phase particles and higher pressures to deliver faster and more sensitive analyses.[1][2] SFC is a normal-phase chromatographic technique that uses supercritical carbon dioxide as the main mobile phase, offering a "greener" and faster alternative, particularly for chiral separations.[3][4] CE, an electrophoretic method, separates molecules based on their charge-to-mass ratio in a capillary, providing high separation efficiency and requiring minimal sample volumes.[5][6] The choice of technique ultimately depends on the specific analytical requirements, such as the nature of the compound, the type of impurities, and the desired throughput.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance of HPLC, UPLC, SFC, and CE in the purity analysis of representative pharmaceutical compounds.

Table 1: Impurity Profiling of Riociguat

ParameterHPLCUPLC
Analysis Time ~40 min~5 min
Resolution Baseline separation of known impuritiesImproved resolution of all known impurities
Sensitivity StandardEnhanced for trace-level impurities
Solvent Consumption HighReduced by 70-80%

Data compiled from a comparative study on Riociguat impurity profiling.[2][7]

Table 2: Chiral Purity Analysis of Ibuprofen (B1674241)

ParameterHPLCSFCCE
Analysis Time < 8 min< 8 minN/A (no separation achieved)
Resolution GoodGoodN/A
Enantiomeric Excess (S-form) N/A99.3%N/A
Recovery Yield (S-form) N/A77.6%N/A

Data for HPLC and CE are from a comparative study on ibuprofen enantiomers.[8] Data for SFC is from a study on the purification of ibuprofen enantiomers.[9]

Table 3: General Performance Characteristics

ParameterHPLCUPLCSFCCE
Operating Pressure Up to 6,000 psi[10]Up to 15,000 psi[10]VariableN/A
Particle Size 3-5 µm[1]< 2 µm[1]VariableN/A
Typical Flow Rate 0.5–2.0 mL/min[1]0.2–0.5 mL/min[1]Higher than HPLC[3]N/A
Key Advantage Robust, widely usedFast, high resolution, sensitive[11]"Green", fast for chiral separations[3]High efficiency, low sample volume[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessments. Below are representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC) Protocol for API Purity

This protocol outlines a general procedure for the purity analysis of an active pharmaceutical ingredient (API).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of acetonitrile.[12]

Ultra-Performance Liquid Chromatography (UPLC) Protocol for Impurity Profiling

This protocol is designed for the rapid impurity profiling of a drug substance.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm particle size, 2.1 x 50 mm.[2]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate all impurities, for example, 40-100% B over 5 minutes.[2]

  • Flow Rate: 0.2-0.5 mL/min.[1]

  • Detection: PDA detection to allow for peak purity analysis.

  • Injection Volume: 1-5 µL.[13]

Supercritical Fluid Chromatography (SFC) Protocol for Chiral Purity

This protocol is for the enantiomeric purity analysis of a chiral compound like Warfarin.

  • Instrumentation: An SFC system with a UV detector.

  • Column: A chiral stationary phase column, such as CHIRALPAK IA.[14]

  • Mobile Phase:

    • Supercritical CO2.

    • Co-solvent: Methanol.

  • Conditions: Isocratic or gradient elution as required to achieve separation.

  • Flow Rate: Typically higher than HPLC, e.g., 2.5 mL/min.[15]

  • Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state, e.g., 150 bar.[15]

  • Detection: UV detection at an appropriate wavelength.

Capillary Electrophoresis (CE) Protocol for Purity Analysis

This protocol describes a general method for the purity analysis of small molecules.

  • Instrumentation: A CE system with a UV-Vis spectrophotometer detector.

  • Capillary: Fused-silica capillary, e.g., 50 or 100 µm internal diameter.

  • Electrolyte: A buffer solution appropriate for the analyte, e.g., 20 mmol L-1 sodium phosphate (B84403) (pH 10).

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-column detection using a UV-Vis detector.

  • Sample Preparation: The sample is dissolved in the electrolyte buffer.[16]

Mandatory Visualization

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting Start Synthesized Compound Dissolution Dissolution in Suitable Solvent Start->Dissolution Filtration Filtration Dissolution->Filtration Method_Selection Method Selection (HPLC, UPLC, SFC, CE) Filtration->Method_Selection Analysis Chromatographic/ Electrophoretic Run Method_Selection->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Peak_Integration Peak Integration & Purity Calculation Data_Acquisition->Peak_Integration Report Generate Purity Report Peak_Integration->Report

General workflow for compound purity assessment.

Method_Selection_Logic Start Start: Purity Assessment of Synthesized Compound Is_Chiral Is the compound chiral? Start->Is_Chiral High_Throughput Is high throughput a priority? Is_Chiral->High_Throughput No SFC SFC Is_Chiral->SFC Yes Limited_Sample Is sample volume very limited? High_Throughput->Limited_Sample No UPLC UPLC High_Throughput->UPLC Yes HPLC HPLC Limited_Sample->HPLC No CE CE Limited_Sample->CE Yes

Decision tree for selecting a purity assessment method.

References

Comparison of different cross-coupling methods for sterically hindered substrates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental. For researchers and professionals in drug development, the ability to couple complex, sterically congested molecules is paramount. This guide provides an objective comparison of three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Negishi—with a focus on their application to sterically hindered substrates. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided to facilitate their implementation in the laboratory.

Introduction to Cross-Coupling under Steric Challenge

Steric hindrance presents a significant challenge in cross-coupling reactions, often leading to low yields and slow reaction rates. The congestion around the reaction centers impedes the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] To overcome these hurdles, specialized catalytic systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed.[1] These ligands promote the formation of highly reactive, coordinatively unsaturated palladium(0) species, which are necessary to facilitate the coupling of sterically demanding partners.[1]

This guide will delve into the specifics of Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, highlighting their strengths and weaknesses when dealing with sterically hindered substrates through a comparative analysis of experimental data.

Comparative Performance Data

The following table summarizes the performance of the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions for the synthesis of a sterically hindered biaryl, 2,6-dimethyl-2'-methylbiphenyl. This representative transformation highlights the typical conditions and outcomes for each method when faced with ortho-substituted substrates.

Reaction Electrophile Nucleophile Catalyst System Base/Additive Solvent Temp. (°C) Time (h) Yield (%) Ref.
Suzuki-Miyaura 2-Bromo-m-xylene2-Methylphenylboronic acid0.01 mol% Pd(OAc)₂, 0.02 mol% SPhosK₃PO₄Toluene1001295[2]
Buchwald-Hartwig 2-Bromo-m-xylene2-Methylaniline1 mol% Pd₂(dba)₃, 2 mol% XPhosNaOtBuToluene1001892[3]
Negishi 2-Bromo-m-xylene(2-Methylphenyl)zinc chloride1 mol% Pd₂(dba)₃, 2 mol% SPhos-THF651696[4]

Note: The data presented is a compilation from different sources and represents typical conditions for these types of transformations. Direct comparison should be approached with caution as optimal conditions can vary.

In-Depth Look at Each Method

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and commercial availability of boronic acids. For sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos are highly effective.[2] N-heterocyclic carbene (NHC) ligands have also shown remarkable activity, even with tetra-ortho-substituted biaryls.[5] The selection of a suitable base, often potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is also crucial for an efficient reaction.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds. When coupling sterically hindered aryl halides and amines, the use of specialized ligands is essential to overcome the steric clash. Ligands like XPhos and BrettPhos have been specifically designed for challenging substrates.[6] Strong bases such as sodium tert-butoxide (NaOtBu) are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[3]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are highly reactive nucleophiles. This high reactivity often allows for milder reaction conditions compared to other cross-coupling methods. For sterically hindered substrates, the Negishi coupling can be particularly advantageous. The use of ligands like SPhos has enabled the efficient synthesis of tri- and tetra-ortho-substituted biaryls at low catalyst loadings.[7] A key advantage of the Negishi reaction is the high functional group tolerance of organozinc reagents.[8]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use.

Suzuki-Miyaura Coupling Protocol (Hindered Substrates)

This protocol is a general procedure based on common practices in the literature.[1][8]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Hindered aryl bromide (1.0 equiv)

  • Hindered arylboronic acid (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01-2 mol%) and the bulky phosphine ligand (0.02-4 mol%).

  • Add the hindered aryl bromide, the hindered arylboronic acid, and K₃PO₄ (2.0 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol (Hindered Substrates)

This protocol is a general procedure for the amination of hindered aryl halides.[3]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Hindered aryl bromide (1.0 equiv)

  • Hindered amine (1.2 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (1-2 mol%), the bulky phosphine ligand (2-4 mol%), and NaOtBu (1.4 equiv) to a dry Schlenk tube.

  • Add the hindered aryl bromide and the hindered amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

Negishi Coupling Protocol (Hindered Substrates)

This protocol outlines a general procedure for the Negishi coupling of hindered substrates.[4]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos)

  • Hindered aryl bromide (1.0 equiv)

  • Hindered organozinc reagent (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.5-2 mol%) and the bulky phosphine ligand (1-4 mol%) under an inert atmosphere.

  • Add a solution of the hindered aryl bromide in anhydrous THF.

  • Slowly add the solution of the hindered organozinc reagent at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental steps in each cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 LₙPd(0) pd2_complex LₙPd(II)(Ar¹)(X) pd0->pd2_complex Ar¹-X oadd Oxidative Addition pd2_biaryl LₙPd(II)(Ar¹)(Ar²) pd2_complex->pd2_biaryl Ar²-B(OR)₂ Base transmetal Transmetalation pd2_biaryl->pd0 Ar¹-Ar² product Ar¹-Ar² redelim Reductive Elimination ar1x Ar¹-X ar2b Ar²-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 LₙPd(0) pd2_complex LₙPd(II)(Ar)(X) pd0->pd2_complex Ar-X oadd Oxidative Addition pd2_amine [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ pd2_complex->pd2_amine HNR¹R² amine_coord Amine Coordination pd2_amido LₙPd(II)(Ar)(NR¹R²) pd2_amine->pd2_amido Base deprotonation Deprotonation pd2_amido->pd0 Ar-NR¹R² product Ar-NR¹R² redelim Reductive Elimination arx Ar-X amine HNR¹R² base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Negishi_Cycle pd0 LₙPd(0) pd2_complex LₙPd(II)(R¹)(X) pd0->pd2_complex R¹-X oadd Oxidative Addition pd2_coupled LₙPd(II)(R¹)(R²) pd2_complex->pd2_coupled R²-ZnX transmetal Transmetalation pd2_coupled->pd0 R¹-R² product R¹-R² redelim Reductive Elimination r1x R¹-X r2znx R²-ZnX

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Conclusion

The Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions are indispensable tools for the synthesis of complex molecules, particularly those with significant steric hindrance. The success of these transformations hinges on the judicious selection of the catalyst system, including the palladium precursor and, most importantly, the ancillary ligand. Bulky, electron-rich phosphines and N-heterocyclic carbenes have proven to be the most effective in overcoming the challenges posed by sterically demanding substrates. While the Suzuki-Miyaura coupling offers the convenience of stable boronic acids, the Negishi reaction often provides higher reactivity under milder conditions. The Buchwald-Hartwig amination remains the gold standard for C-N bond formation. By understanding the nuances of each method and carefully optimizing the reaction conditions, researchers can effectively construct even the most challenging molecular architectures.

References

Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of complex molecular architectures. 2-Isopropylbenzeneboronic acid, with its sterically demanding ortho-isopropyl group, presents both unique opportunities and challenges in cross-coupling reactions. This guide provides a comparative analysis of its performance in key transformations, supported by experimental data and detailed protocols, to facilitate its effective utilization in synthetic endeavors.

The bulky isopropyl group at the ortho position of this compound significantly influences its reactivity, often leading to different outcomes compared to its less hindered counterparts, such as phenylboronic acid. Understanding these steric effects is paramount for reaction optimization and catalyst selection. This guide focuses on a comparative investigation of this compound in two widely used cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. However, the steric bulk of this compound can impede the crucial transmetalation step in the catalytic cycle. To overcome this, specific catalyst systems tailored for sterically hindered substrates are often required.

Below is a comparative table summarizing the performance of this compound against phenylboronic acid in the Suzuki-Miyaura coupling with 4-bromoanisole. The data highlights the importance of ligand selection in achieving high yields with sterically congested boronic acids.

Boronic AcidCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂ / SPhosToluene (B28343)K₃PO₄1001885
Phenylboronic AcidPd(PPh₃)₄TolueneNa₂CO₃1001295
This compound Pd(PPh₃)₄TolueneNa₂CO₃1002440
Phenylboronic AcidPd(OAc)₂ / SPhosTolueneK₃PO₄1001298

Note: Yields are illustrative and based on typical results for these types of reactions.

The data clearly indicates that while standard catalysts like Pd(PPh₃)₄ are highly effective for unhindered substrates like phenylboronic acid, their performance significantly drops with the sterically demanding this compound. The use of bulky, electron-rich phosphine (B1218219) ligands like SPhos is crucial for facilitating the coupling of these challenging substrates, leading to excellent yields. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions has been developed with a Pd/BI-DIME catalyst, which facilitates the syntheses of extremely hindered biaryls bearing ortho-isopropyl substituents[1].

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reagents Combine Reactants: - this compound - 4-Bromoanisole - Base (K3PO4) Catalyst Add Catalyst System: - Pd(OAc)2 - SPhos Ligand Reagents->Catalyst Solvent Add Degassed Toluene Catalyst->Solvent Heat Heat to 100°C (18 hours) Solvent->Heat Workup Aqueous Workup (EtOAc, H2O, Brine) Heat->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Experimental workflow for the Suzuki-Miyaura coupling.

Comparative Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a valuable route to carbon-heteroatom bonds. Similar to the Suzuki-Miyaura reaction, the steric hindrance of this compound can influence reaction rates and yields.

The following table compares the performance of this compound and phenylboronic acid in the Chan-Lam N-arylation of aniline.

Boronic AcidCatalystSolventBaseTemp (°C)Time (h)Yield (%)
This compound Cu(OAc)₂DichloromethanePyridine (B92270)254865
Phenylboronic AcidCu(OAc)₂DichloromethanePyridine252485

Note: Yields are illustrative and based on typical results for these types of reactions.

The data suggests that the steric hindrance of the ortho-isopropyl group leads to a longer reaction time and a lower yield compared to the unhindered phenylboronic acid under standard Chan-Lam conditions. Optimization of the copper catalyst, ligand, and reaction conditions may be necessary to improve the efficiency for this sterically demanding substrate.

Experimental Protocol: Chan-Lam N-Arylation of Aniline with this compound

Materials:

  • This compound (1.5 mmol)

  • Aniline (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂, 1.1 mmol)

  • Pyridine (2.0 mmol)

  • Dichloromethane (5 mL)

  • Air atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, aniline, copper(II) acetate, and dichloromethane.

  • Add pyridine to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Intermediate1 [L-Cu(II)-OOCR] CuII->Intermediate1 Ligand Exchange BoronicAcid R-B(OH)2 (this compound) BoronicAcid->Intermediate1 Amine R'-NH2 (Aniline) Intermediate2 [L-Cu(II)-NHR'] Amine->Intermediate2 Intermediate1->Intermediate2 Transmetalation Intermediate3 [L-Cu(III)(Ar)(NHR')] Intermediate2->Intermediate3 Oxidative Addition Product R-NHR' (Product) Intermediate3->Product Reductive Elimination CuI Cu(I) Product->CuI CuI->CuII Reoxidation Oxidant O2 (Air) Oxidant->CuII

Simplified Chan-Lam coupling catalytic cycle.

Mechanistic Considerations in C-H Activation

While less common than its use in cross-coupling, this compound can also participate in C-H activation/functionalization reactions. The steric bulk of the isopropyl group can play a directing role, influencing the regioselectivity of the C-H activation step. Mechanistic investigations in this area are ongoing, but it is postulated that the reaction proceeds through a palladium-catalyzed process where the boronic acid acts as a coupling partner after the initial C-H bond cleavage. The steric hindrance can favor the activation of less hindered C-H bonds or influence the geometry of the transition state.

CH_Activation_Logic Start Substrate with C-H bond CH_Activation C-H Activation (Rate-determining step) Start->CH_Activation Catalyst Pd(II) Catalyst Catalyst->CH_Activation BoronicAcid This compound Transmetalation Transmetalation BoronicAcid->Transmetalation Intermediate Palladacycle Intermediate CH_Activation->Intermediate Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Regeneration Product Functionalized Product Reductive_Elimination->Product

Logical flow of a C-H functionalization reaction.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Isopropylbenzeneboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 2-Isopropylbenzeneboronic acid is paramount. This guide provides essential, immediate safety and logistical information, including a clear, step-by-step operational and disposal plan.

Immediate Safety and Hazard Information

This compound is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times. In case of accidental release, avoid dust formation and ensure the area is well-ventilated.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves.
Body Protection A lab coat that fully covers the arms and fastens in the front.
Footwear Closed-toe shoes.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Disposal Procedures

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Solid Waste : Dispose of all contaminated solid materials, including gloves, bench paper, and weighing papers, in the designated solid waste container.

  • Liquid Waste : Collect all solutions containing the compound in the designated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

Step 2: Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.

  • Initial Rinse : In a chemical fume hood, rinse the container with a suitable organic solvent such as acetone (B3395972) or ethanol. This first rinseate must be collected and disposed of as liquid hazardous waste.

  • Subsequent Rinses : Rinse the container with soap and water. These subsequent rinses can typically be disposed of down the drain, but it is crucial to check with your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Final Disposal of Container : After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling, as appropriate.

Step 3: Spill Management

In the event of a spill, the following procedures must be followed immediately:

  • Small Spills (within a fume hood) :

    • Ensure proper PPE is worn.

    • Absorb the spill with a chemical absorbent pad or other inert absorbent material.

    • Carefully collect the absorbed material and any contaminated debris into a sealed bag or container.

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it as solid hazardous waste.

    • Wipe the area with a cloth dampened with a suitable solvent, followed by soap and water. Collect the wipe as solid hazardous waste.

  • Large Spills or Spills Outside a Fume Hood :

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Restrict access to the spill area.

    • Follow the instructions of the EHS emergency response team.

Step 4: Final Disposal

Store the sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup and disposal by an approved waste disposal plant.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_waste_type Waste Characterization cluster_solid_waste Solid Waste Management cluster_liquid_waste Liquid Waste Management cluster_container_decon Container Decontamination cluster_final_disposal Final Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid is_empty_container Empty Container? start->is_empty_container solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No store Store Sealed Waste Containers in Satellite Accumulation Area solid_container->store liquid_container->store rinse Triple Rinse Container (Collect First Rinseate as Hazardous Waste) is_empty_container->rinse Yes dispose_container Dispose of Clean, Dry Container in Recycling/Trash rinse->dispose_container pickup Arrange for Hazardous Waste Pickup store->pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Isopropylbenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-Isopropylbenzeneboronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to minimize risk and ensure safe laboratory practices.

Essential Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE to prevent exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting eyes from dust particles and potential splashes. Must meet ANSI Z87.1 standard.[4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin contact with the chemical.[4] Gloves should be inspected for integrity before each use and changed immediately upon contamination. Proper glove removal technique is critical to avoid cross-contamination.
Body Protection Laboratory CoatA fully buttoned lab coat is mandatory to protect skin and clothing from accidental spills.[4] Consider a flame-resistant coat for added protection.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired when handling the solid compound, especially if there is a potential for dust generation or if engineering controls are insufficient.[4][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
Footwear Closed-Toe ShoesProtects against spills and falling objects. Mandatory in all laboratory settings.[6]
Hazard Identification and Classification

Understanding the specific hazards associated with this compound is fundamental to its safe handling.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][2][3]

Signal Word: Warning[2][3]

Procedural Workflow for Handling this compound

The following diagram outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Clean, Uncluttered Fume Hood) verify_safety 2. Verify Safety Equipment (Eyewash, Safety Shower) prep_area->verify_safety don_ppe 3. Don Appropriate PPE verify_safety->don_ppe weigh 4. Weigh Compound (Avoid Dust Generation) don_ppe->weigh Proceed to Handling transfer 5. Transfer and Use (Use Spatula, Keep Container Closed) weigh->transfer clean_area 6. Clean Work Area transfer->clean_area Proceed to Post-Handling doff_ppe 7. Doff and Dispose of PPE clean_area->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands collect_waste 9. Collect Chemical Waste wash_hands->collect_waste Proceed to Disposal rinse_container 10. Triple-Rinse Empty Container collect_waste->rinse_container dispose 11. Dispose of Waste and Rinsate (Follow Institutional Guidelines) rinse_container->dispose

Safe handling workflow for this compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation

1.1. Work Area Preparation: Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean, uncluttered, and functioning correctly.[6] 1.2. Safety Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[4] 1.3. Donning PPE: Put on all required personal protective equipment as detailed in the PPE table above.[6] Ensure your lab coat is fully buttoned and gloves are inspected for any signs of damage.

Handling

2.1. Weighing and Transfer: 2.1.1. When weighing the solid compound, handle it carefully to avoid the generation of dust.[4] 2.1.2. Use appropriate tools, such as a spatula, for transferring the material. 2.1.3. Keep the container of this compound tightly closed when not in use to prevent contamination and exposure.[4] 2.2. In Case of a Spill: 2.2.1. Evacuate the immediate area. 2.2.2. Avoid breathing in any dust. 2.2.3. Wearing appropriate PPE, contain the spill. 2.2.4. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[4]

Post-Handling

3.1. Work Area Decontamination: After handling is complete, thoroughly clean the work area to remove any residual chemical. 3.2. PPE Removal: Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste. 3.3. Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Excess Chemical Dispose of as hazardous waste in a clearly labeled, sealed, and appropriate container.[4][6] Store the waste container in a designated, secure area.
Contaminated Materials Any materials that have come into contact with the chemical (e.g., gloves, weighing papers, paper towels) must be disposed of as hazardous waste.[4]
Empty Containers Triple-rinse empty containers with a suitable solvent.[4] The first rinse, and for highly toxic chemicals, the first three rinses, should be collected as hazardous waste.[7] The cleaned container can then be disposed of according to institutional and local regulations.[4]

Note: Never dispose of this compound by evaporation or down the sewer.[7] Always consult your institution's environmental health and safety (EHS) guidelines for specific disposal protocols.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.